Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Description
BenchChem offers high-quality Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRPHFVVJIVRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678275 | |
| Record name | tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917925-62-3 | |
| Record name | tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its structural attributes, explore synthetic strategies with a focus on mechanistic rationale, and discuss its applications in the development of novel therapeutics, all supported by authoritative references.
Introduction: The Significance of the 4-Amino-4-Arylpiperidine Scaffold
The 4-amino-4-arylpiperidine moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The rigid piperidine ring system serves to orient the aryl and amino substituents in a defined three-dimensional space, facilitating specific interactions with biological targets. The presence of a Boc-protecting group on the piperidine nitrogen offers a crucial handle for synthetic elaboration, allowing for the facile introduction of diverse functionalities. This strategic combination of features makes tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate a valuable intermediate for creating libraries of compounds for screening and lead optimization.
Structural Elucidation and Physicochemical Properties
Chemical Identity:
| Property | Value |
| IUPAC Name | tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate[1] |
| CAS Number | 917925-62-3[1] |
| Molecular Formula | C₁₆H₂₃BrN₂O₂[1] |
| Molecular Weight | 355.27 g/mol [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)N[1] |
The structure of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate features a piperidine ring with a quaternary carbon at the 4-position. This carbon is substituted with a primary amine and a 4-bromophenyl group. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. The bromine atom on the phenyl ring provides a site for further functionalization through cross-coupling reactions, enhancing its synthetic versatility.
Synthesis Strategies and Mechanistic Insights
The synthesis of 4-amino-4-arylpiperidines can be approached through several routes. A common and effective strategy involves the Strecker synthesis or related methodologies, starting from a protected piperidone.
Conceptual Synthetic Workflow:
A conceptual synthetic workflow for the target molecule.
Detailed Experimental Protocol (Illustrative):
-
Step 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
-
To a solution of 1-Boc-4-piperidone in a suitable solvent (e.g., methanol), add a source of cyanide (e.g., potassium cyanide) and an ammonium salt (e.g., ammonium chloride).
-
Stir the reaction mixture at room temperature. The reaction proceeds via the formation of an imine intermediate, which is then attacked by the cyanide ion to form the α-aminonitrile.
-
Upon completion, the product is isolated by extraction and purified by chromatography.
-
-
Step 2: Grignard reaction with 4-bromophenylmagnesium bromide.
-
Prepare the Grignard reagent by reacting 1,4-dibromobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
To a cooled solution of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate in an anhydrous ether solvent, add the freshly prepared 4-bromophenylmagnesium bromide solution dropwise.
-
The Grignard reagent attacks the nitrile carbon, and upon aqueous workup (e.g., with aqueous ammonium chloride), the imine intermediate is hydrolyzed to the desired primary amine.
-
The final product is purified by column chromatography.
-
Causality Behind Experimental Choices:
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the piperidine nitrogen. It is stable to the nucleophilic and basic conditions of the Strecker and Grignard reactions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting other functional groups.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents. Therefore, strict anhydrous conditions are essential for the success of the Grignard reaction step to prevent quenching of the reagent.
Analytical Characterization
A comprehensive analysis of the structure is crucial for confirming its identity and purity.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (multiplets in the 1.5-3.5 ppm region), the aromatic protons of the 4-bromophenyl group (two doublets in the 7.0-7.6 ppm region), and the primary amine protons (a broad singlet which may be exchangeable with D₂O).[2]
-
¹³C NMR: The carbon NMR spectrum will display signals for the Boc group (around 28 ppm for the methyl carbons and 80 ppm for the quaternary carbon), the piperidine ring carbons, and the aromatic carbons of the 4-bromophenyl group.[2]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (or M+H⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments. Common fragmentation patterns for Boc-protected amines include the loss of the tert-butyl group or isobutylene.
Applications in Drug Discovery
The 4-amino-4-arylpiperidine scaffold is a key component in a variety of therapeutic agents. The title compound serves as a versatile starting material for the synthesis of molecules targeting a range of receptors and enzymes.
Workflow for Elaboration of the Scaffold:
Synthetic elaboration pathways for the target molecule.
Examples of Therapeutic Targets:
-
Opioid Receptors: The 4-arylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Modifications of the amino group and the aryl ring can modulate the affinity and selectivity for mu, delta, and kappa opioid receptors, leading to the development of novel analgesics with potentially improved side-effect profiles.
-
Neurokinin (NK) Receptors: Antagonists of the neurokinin-1 (NK1) receptor, which also often contain a piperidine core, have applications as antiemetics and are being investigated for other neurological disorders.[3][4] The 4-amino-4-arylpiperidine structure can serve as a template for the design of new NK1 receptor antagonists.
-
Serotonin (5-HT) Receptors: Derivatives of 4-arylpiperidines have been explored as agonists and antagonists of various serotonin receptor subtypes, which are implicated in a wide range of psychiatric and neurological conditions.[5]
-
Kinase Inhibitors: The pyrrolopyrimidine scaffold, often attached to a piperidine moiety, is a common feature in kinase inhibitors. For example, the discovery of the Akt kinase inhibitor AZD5363 involved the exploration of 4-aminopiperidine derivatives.[6]
Structure-Activity Relationships (SAR)
SAR studies of 4-amino-4-arylpiperidines have revealed key structural features that govern their biological activity.
-
Substitution on the Aryl Ring: The nature and position of substituents on the aryl ring significantly influence receptor binding affinity and selectivity. The bromo-substituent in the title compound not only serves as a synthetic handle but can also contribute to binding through halogen bonding or by influencing the electronic properties of the ring.
-
Functionalization of the Amino Group: Acylation, alkylation, or incorporation of the amino group into a larger heterocyclic system can dramatically alter the pharmacological profile of the molecule. This position is a key vector for exploring chemical space and optimizing ligand-receptor interactions.
-
Stereochemistry: For chiral derivatives of the 4-amino-4-arylpiperidine scaffold, the stereochemistry at the C4 position can be critical for biological activity, with one enantiomer often exhibiting significantly higher potency than the other.
Safety and Handling
tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a strategically important building block in medicinal chemistry. Its well-defined structure, coupled with the synthetic versatility offered by the Boc-protecting group and the aryl bromide, provides a robust platform for the synthesis of diverse libraries of compounds. A thorough understanding of its synthesis, characterization, and the structure-activity relationships of the 4-amino-4-arylpiperidine scaffold is crucial for researchers and scientists aiming to develop the next generation of therapeutics.
References
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49760828, tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. Retrieved from [Link]
- McRobb, F. M., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564.
-
PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
- Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-6081.
- Wang, M., et al. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Materials, Mechatronics and Automation.
- Wróbel, T. M., et al. (2021). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. MDPI.
- Xu, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3495-3498.
- Zhang, H., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
Sources
- 1. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | C16H23BrN2O2 | CID 49760828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical properties of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Introduction
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, registered under CAS number 917925-62-3, is a key heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2] Its rigid piperidine core, substituted with a bromophenyl group and a protected primary amine, makes it a versatile intermediate for synthesizing a wide range of biologically active molecules. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective handling, reaction optimization, and integration into drug development workflows, including formulation and pharmacokinetic studies.
This guide provides a detailed examination of the core physicochemical attributes of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying scientific principles and field-proven experimental methodologies for their validation.
Core Physicochemical Data
A summary of the essential properties of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is presented below. These values are derived from computational models and available supplier data, forming a baseline for experimental verification.
| Property | Value | Source |
| CAS Number | 917925-62-3 | [1] |
| Molecular Formula | C₁₆H₂₃BrN₂O₂ | [1] |
| Molecular Weight | 355.27 g/mol | [1] |
| Appearance | Solid (Typical) | [3] |
| Monoisotopic Mass | 354.09429 Da | [1] |
| Computed XLogP3 | 2.7 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Section 1: Melting Point Analysis for Identity and Purity
The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure compound, it is characterized by a sharp, well-defined temperature range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[4] This makes melting point determination an indispensable tool for routine purity assessment and identity confirmation in a synthesis workflow.
Causality in Experimental Choice: Why the Capillary Method?
The capillary method is the standard for melting point determination due to its simplicity, requirement for a minimal amount of sample, and high accuracy when performed correctly.[5][6] The sample is heated indirectly and slowly within a calibrated apparatus, ensuring thermal equilibrium and allowing for precise observation of the phase transition from solid to liquid.[5]
Experimental Protocol: Melting Point Determination
This protocol outlines a self-validating system for obtaining an accurate melting point range. The consistency between a rapid preliminary measurement and subsequent careful measurements provides confidence in the final reported value.
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. This can be achieved by crushing a small amount on a watch glass with a spatula.[6]
-
Press the open end of a capillary tube into the powder, trapping a small amount of the sample.
-
Tap the sealed end of the capillary tube gently on a hard surface to compact the sample into a dense column of 2-3 mm at the bottom.[7]
-
-
Approximate Melting Point Determination:
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.
-
Prepare a new capillary with the sample.
-
Heat the block at a much slower rate, approximately 1-2°C per minute, once the temperature is within 15-20°C of the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating at the slow rate and record the temperature at which the last solid particle melts (T₂).
-
The melting point range is reported as T₁ - T₂.
-
Repeat the measurement at least twice with fresh samples to ensure consistency. Pure samples should yield sharp, reproducible ranges.[4]
-
Visualization: Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Section 2: Solubility Profile
Solubility is a critical parameter in drug development, influencing everything from reaction conditions and purification strategies to bioavailability and formulation. The "like dissolves like" principle suggests that this compound, with its mix of a nonpolar Boc-protected piperidine and a bromophenyl group alongside a polar amino group, will exhibit varied solubility.
Experimental Protocol: Shake-Flask Method for Quantitative Solubility
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy and reliability.[8] The core principle is to create a saturated solution by agitating an excess of the solid in the solvent over a prolonged period, ensuring equilibrium is reached.
-
Preparation:
-
Equilibration:
-
Place the vial in a shaker or rotator within a constant temperature bath (typically 25°C or 37°C for physiological relevance).
-
Agitate the mixture for a sufficient period (often 24-48 hours) to ensure the system reaches equilibrium. The rate of dissolution decreases as the solution approaches saturation.[9]
-
-
Sample Separation:
-
Allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.[9]
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is critical not to disturb the solid residue.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical technique, such as UV/Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at that specific temperature.
-
Section 3: Acidity and Basicity (pKa)
The pKa value is a quantitative measure of the acidity or basicity of a functional group. For this molecule, the primary amino group is basic and can be protonated under acidic conditions. The pKa of this amine is crucial as it dictates the compound's charge state at a given pH. This, in turn, profoundly impacts its solubility in aqueous media, its ability to cross biological membranes, and its binding interactions with target proteins.
Causality in Experimental Choice: Why Potentiometric Titration?
Potentiometric titration is a highly accurate and widely used method for pKa determination.[10] It directly measures the change in pH of a solution as a titrant (a strong acid or base) is added. The resulting titration curve provides a clear inflection point from which the pKa can be derived, making it a robust and reliable technique.[10][11]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent, typically a co-solvent system like water/methanol or water/ethanol if aqueous solubility is low.
-
The solution should be of a known concentration to allow for precise calculations.[10]
-
-
Titration Setup:
-
Place the solution in a jacketed beaker to maintain a constant temperature.
-
Immerse a calibrated pH electrode and a magnetic stir bar into the solution.
-
Use a burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.[10]
-
-
Data Acquisition:
-
Record the pH of the solution after each addition of the titrant. Allow the pH reading to stabilize before adding the next increment, ensuring the system reaches equilibrium.[10]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).
-
The pKa is equal to the pH at the half-equivalence point, the point where exactly half of the volume of titrant required to reach the equivalence point has been added.[10] At this point, the concentrations of the protonated amine (conjugate acid) and the neutral amine (base) are equal.
-
Visualization: Logic of pKa Determinationdot
Sources
- 1. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | C16H23BrN2O2 | CID 49760828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 917925-62-3|tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. westlab.com [westlab.com]
- 6. davjalandhar.com [davjalandhar.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
The Strategic Intermediate: A Technical Guide to Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
An In-Depth Review for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular building blocks are paramount to the efficient discovery and development of novel therapeutics. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, identified by its CAS number 917925-62-3, has emerged as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies.[1] This technical guide provides a comprehensive overview of this compound, from its chemical and physical properties to its synthesis, characterization, and critical role in the development of potent enzyme inhibitors.
Physicochemical Properties and Structural Features
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a multifaceted molecule featuring a piperidine core, a common scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties.[2] The key structural elements include:
-
Boc-Protected Piperidine Ring: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen. This allows for selective reactions at other positions of the molecule and is a standard strategy in multi-step organic synthesis.[3]
-
Quaternary Substituted Carbon: The C4 position of the piperidine ring is a quaternary carbon, substituted with both an amino group and a 4-bromophenyl group. This sterically hindered center is a key feature for its application in drug design.
-
4-Bromophenyl Moiety: The presence of a bromine atom on the phenyl ring offers a site for further chemical modification, such as cross-coupling reactions, and influences the electronic properties of the aromatic ring.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 917925-62-3 | [1] |
| Molecular Formula | C₁₆H₂₃BrN₂O₂ | [1] |
| Molecular Weight | 355.27 g/mol | [1] |
| Appearance | Typically a solid | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane |
Synthesis and Characterization
A logical synthetic pathway is outlined below:
Figure 1: Plausible synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Tert-butyl 4-oxopiperidine-1-carboxylate
-
To a solution of 4-piperidone hydrochloride monohydrate in dichloromethane, add triethylamine at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
Step 2: Synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate and 4-bromoaniline in a suitable solvent (e.g., methanol), add trimethylsilyl cyanide.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Step 3: Synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
-
Subject the nitrile intermediate from Step 2 to hydrolysis. This can be achieved under either acidic (e.g., concentrated HCl) or basic (e.g., NaOH in ethanol/water) conditions, with heating.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Characterization
The structural confirmation of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate would rely on a combination of spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), amino protons (broad singlet), and aromatic protons of the 4-bromophenyl group (doublets, ~7.0-7.5 ppm). |
| ¹³C NMR | Resonances for the tert-butyl carbons, piperidine ring carbons, the quaternary carbon at C4, and the aromatic carbons of the 4-bromophenyl group. |
| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight. The isotopic pattern characteristic of a bromine-containing compound would be expected. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=O stretching (carbamate), and C-Br stretching. |
Application in Drug Discovery: A Key Building Block for PARP-1 Inhibitors
The primary significance of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate lies in its utility as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a crucial enzyme involved in DNA repair, and its inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
This intermediate is a precursor to the 4-amino-4-arylpiperidine moiety that is a common structural feature in a number of potent PARP-1 inhibitors. A notable example is its role in the synthesis of Niraparib, an FDA-approved PARP inhibitor.[4][5]
Figure 2: General synthetic route from the intermediate to a PARP-1 inhibitor.
The 4-amino-4-arylpiperidine core plays a critical role in the binding of these inhibitors to the PARP-1 active site. The amino group can form key hydrogen bond interactions with amino acid residues in the enzyme's catalytic domain, while the aryl group can engage in hydrophobic and/or π-stacking interactions. The specific substitution pattern on the aryl ring, in this case, a bromine atom, can be further exploited for structure-activity relationship (SAR) studies or for the introduction of other functional groups to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. While a specific safety data sheet (SDS) for this compound is not universally available, related compounds with similar functional groups suggest the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation. [6]
Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a strategically important building block in medicinal chemistry. Its well-defined structure, featuring a protected piperidine ring and a functionalized aryl moiety, makes it an ideal starting material for the synthesis of complex bioactive molecules. Its most prominent role to date is as a key intermediate in the development of PARP-1 inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. A thorough understanding of its synthesis, characterization, and application is therefore of great value to researchers and professionals in the field of drug discovery and development.
References
- Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
- Google Patents. (n.d.). WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and.
- (N.d.).
- Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
-
PubChem. (n.d.). tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]
- New Drug Approvals. (2016, December 22). Niraparib; MK 4827.
- Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
-
PubChemLite. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN111592467A - Nilaparib intermediate, preparation method and application thereof, and synthesis method of nilapab.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Chemical Building Blocks: The Power of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Research.
-
Organic Syntheses. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
- ResearchGate. (n.d.).
- Wang, M., Wang, W., & Tang, Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- PubMed. (2009). Synthesis and structure-activity relationships of N-(4-amino-2,6-diisopropylphenyl)-N'-(1,4-diarylpiperidine-4-yl)methylureas as anti-hyperlipidemic agents.
- PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.
- MDPI. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- Frontiers. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors.
Sources
- 1. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | C16H23BrN2O2 | CID 49760828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 6. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate and Its Chemical Identity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Amino-4-Arylpiperidine Scaffold
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 4-amino-4-arylpiperidine framework is a quintessential example of such a scaffold, forming the core of numerous therapeutic agents across various disease areas, including oncology, neuroscience, and infectious diseases.[1] Its prevalence stems from the rigid, three-dimensional arrangement of a basic nitrogen and an aromatic ring, which allows for precise vectoral presentation of substituents to engage with biological macromolecules.
This guide focuses on a key exemplar of this structural class: Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate . The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates its use as a versatile building block in multi-step syntheses by controlling the nucleophilicity of the ring nitrogen. The 4-bromophenyl group serves as a handle for further functionalization, often through palladium-catalyzed cross-coupling reactions, while the primary amino group provides a crucial point for amide bond formation or other modifications to build out the molecular architecture. Understanding the nomenclature, synthesis, and characterization of this intermediate is fundamental for any researcher working on the discovery and development of novel therapeutics based on this valuable scaffold.[2][3][4]
Part 1: Nomenclature and Identification: A Guide to Synonyms and Chemical Identifiers
Accurate and unambiguous identification of chemical entities is paramount in research and development. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is known by several names and is cataloged in numerous chemical databases. This section provides a comprehensive overview of its synonyms and key identifiers.
Systematic and Common Names
The most formally recognized name for this compound is its IUPAC name. However, a variety of synonyms are frequently encountered in scientific literature, patents, and chemical supplier catalogs. These often employ common abbreviations for protecting groups and structural motifs.
| Name Type | Name | Source |
| IUPAC Name | tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | [5] |
| Common Synonym | 4-AMINO-4-(4-BROMO-PHENYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | [5] |
| Common Synonym | 1-Boc-4-amino-4-(4-bromophenyl)piperidine | |
| Common Synonym | N-Boc-4-amino-4-(4-bromophenyl)piperidine |
Chemical Abstract Service (CAS) Number
The CAS Registry Number is a unique numerical identifier assigned to every chemical substance.
| Identifier | Value | Source |
| CAS Number | 917925-62-3 | [5] |
Database Identifiers
This compound is registered in several major chemical databases, which provide a wealth of information on its properties, related literature, and commercial availability.
| Database | Identifier | Value | Source |
| PubChem | CID | 49760828 | [5] |
| ChEMBL | ChEMBL ID | Not Available | |
| ChemSpider | ID | 28537589 |
Molecular Formula and Weight
| Attribute | Value | Source |
| Molecular Formula | C₁₆H₂₃BrN₂O₂ | [5] |
| Molecular Weight | 355.27 g/mol | [5] |
Part 2: Synthesis and Manufacturing Insights
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to a key Curtius rearrangement of an acyl azide derived from a piperidine-4-carboxylic acid derivative. This approach allows for the introduction of the aryl group at the 4-position of a readily available starting material like isonipecotic acid.
Caption: Synthetic workflow for the target molecule.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm integrating to 9 protons), the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm), and the aromatic protons of the 4-bromophenyl group (two doublets in the aromatic region, typically between 7.0 and 7.6 ppm). The amino group protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively), the carbons of the piperidine ring, and the aromatic carbons, including the carbon attached to the bromine atom.
While specific spectral data for this exact compound is not publicly available, data for structurally similar compounds can provide a reliable reference for expected chemical shifts. [6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the synthesis.
Representative HPLC Method:
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the aromatic ring has significant absorbance (e.g., 254 nm).
-
Purity Assessment: The purity is determined by the relative area of the main peak in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Expected Mass: The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 355.1018 m/z.
-
Isotopic Pattern: The presence of a bromine atom will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Part 4: Applications in Drug Discovery and Development
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value building block for the synthesis of complex drug candidates. Its utility is primarily demonstrated in the construction of molecules targeting kinases and G-protein coupled receptors (GPCRs).
Kinase Inhibitors
The 4-amino-4-arylpiperidine scaffold is a common feature in a variety of kinase inhibitors. The primary amino group can be functionalized to interact with the hinge region of the kinase active site, while the aryl group can be modified to occupy other pockets within the ATP-binding site, thereby conferring potency and selectivity. For instance, derivatives of this scaffold have been explored in the development of Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases and certain cancers. [8]
CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for HIV entry into host cells. The 4-amino-4-arylpiperidine motif has been successfully employed in the design of potent CCR5 antagonists. [2]The piperidine core acts as a scaffold to position substituents that interact with specific residues in the receptor's binding pocket, blocking the interaction with the viral envelope protein gp120.
Buchwald-Hartwig Amination
The 4-bromophenyl group is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. [9][10][11]This reaction allows for the formation of a new carbon-nitrogen bond, enabling the introduction of a wide variety of amine-containing fragments and significantly expanding the chemical space that can be explored from this single intermediate.
Sources
- 1. The discovery and preparation of disubstituted novel amino-aryl-piperidine-based renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | C16H23BrN2O2 | CID 49760828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Core: A Technical Guide to the Function and Application of 1-Boc-4-amino-4-(4-bromophenyl)piperidine in Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the rapid and efficient exploration of chemical space around a core scaffold is paramount to successful drug discovery campaigns. The strategic deployment of versatile chemical building blocks is central to this endeavor. This guide provides an in-depth technical analysis of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (CAS No. 917925-62-3), a key intermediate possessing orthogonally reactive functionalities. We will dissect its synthesis, core functions, and strategic application in the construction of compound libraries, with a particular focus on the synthesis of kinase inhibitor scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical intermediates for accelerated lead discovery and optimization.
Introduction: The Architectural Value of a Disubstituted Piperidine
The 4-amino-4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, found at the core of numerous biologically active agents, including potent analgesics and receptor antagonists.[1] The specific compound of interest, 1-Boc-4-amino-4-(4-bromophenyl)piperidine , is a pre-validated, high-value building block designed for strategic, multi-directional synthesis.
Its value lies in the unique arrangement of three key functional elements:
-
The Boc-Protected Piperidine Nitrogen: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen. This ensures that the ring nitrogen's nucleophilicity and basicity are masked, preventing unwanted side reactions and directing reactivity to other parts of the molecule. Its acid-lability allows for clean deprotection late in a synthetic sequence.[2]
-
The C4-Primary Amine: This nucleophilic center is poised for a variety of chemical transformations, most commonly acylation to form amides, reductive amination, or alkylation. This provides a primary vector for molecular elaboration.
-
The C4-(4-bromophenyl) Group: The aryl bromide is not merely a space-filling substituent; it is a versatile synthetic handle. The carbon-bromine bond is a classic substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, or alkyl groups. This serves as a secondary, orthogonal vector for diversification.
The strategic placement of these functionalities on a conformationally restricted piperidine ring allows for the systematic and independent exploration of two distinct regions of chemical space, making it an ideal intermediate for the construction of focused compound libraries for structure-activity relationship (SAR) studies.
Synthesis of the Core Intermediate
The most direct and industrially scalable method for the synthesis of α-amino nitriles, precursors to α-amino acids and their derivatives, is the Strecker synthesis.[3] This one-pot, three-component reaction is ideally suited for the construction of the 1-Boc-4-amino-4-(4-bromophenyl)piperidine core from the readily available N-Boc-4-piperidone. The subsequent nitrile hydrolysis provides the target primary amine.
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | C16H23BrN2O2 | CID 49760828 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate stands as a pivotal scaffold in contemporary medicinal chemistry, offering a unique combination of structural rigidity, three-dimensional complexity, and versatile functional handles. This guide provides a comprehensive technical overview of this valuable building block, delving into its synthesis, key chemical transformations, and its instrumental role in the development of novel therapeutic agents. We will explore its application in the design of kinase inhibitors, particularly focusing on the PI3K/Akt signaling pathway, and provide detailed experimental protocols for its synthesis and derivatization. This document serves as an essential resource for researchers engaged in the design and synthesis of next-generation therapeutics.
Introduction: The Emergence of the 4-Amino-4-arylpiperidine Scaffold
The 4-amino-4-arylpiperidine motif is a privileged scaffold in drug discovery, prized for its ability to project substituents into three-dimensional space, enabling precise interactions with biological targets. The piperidine ring, a common feature in many approved drugs, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The quaternary center, bearing both an amino group and an aryl ring, provides a rigid anchor for further chemical elaboration.
Our focus, Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, encapsulates the key features of this scaffold with the added strategic advantage of a bromine atom on the phenyl ring and Boc-protected amino and piperidine nitrogen groups. The tert-butoxycarbonyl (Boc) groups offer orthogonal protection, allowing for selective deprotection and sequential functionalization. The bromophenyl moiety is not merely a placeholder; it is a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. This trifecta of functionalities makes this compound a highly valuable and versatile starting material in the synthesis of complex molecular architectures for drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃BrN₂O₂ | [1] |
| Molecular Weight | 355.27 g/mol | [1] |
| CAS Number | 917925-62-3 | [1] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in dichloromethane, methanol, and other common organic solvents. | General chemical knowledge |
| XLogP3 | 2.7 | [1] |
Synthesis of the Core Scaffold
The most common and efficient method for the synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is through a one-pot reductive amination reaction. This approach offers high yields and operational simplicity. An alternative, though less direct route, could involve a Buchwald-Hartwig amination.
Reductive Amination: A Practical Approach
This method involves the reaction of a ketone with an amine in the presence of a reducing agent. The key starting materials are readily available: 1-Boc-4-piperidone and 4-bromoaniline.
Caption: Reductive Amination Synthesis Workflow.
Experimental Protocol: Reductive Amination
Materials:
-
1-Boc-4-piperidone
-
4-Bromoaniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add 4-bromoaniline (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Chemical Derivatization: Unlocking Molecular Diversity
The true power of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate lies in its capacity for selective and diverse chemical modifications at two key positions: the bromophenyl ring and the primary amino group.
Caption: Key Derivatization Strategies.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[2] In our case, the bromophenyl group serves as the organohalide, enabling the introduction of a vast array of aryl and heteroaryl moieties.
General Protocol: Suzuki-Miyaura Coupling
Materials:
-
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
-
Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
To a Schlenk flask, add Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (1.0 eq), the boronic acid/ester, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Amide Bond Formation: Introducing Diverse Side Chains
The primary amino group of the scaffold is a key site for derivatization, most commonly through amide bond formation. This reaction allows for the introduction of a wide variety of carboxylic acids, thereby modulating the steric and electronic properties of the final molecule.
General Protocol: Amide Coupling
Materials:
-
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
-
Carboxylic acid (1.0-1.2 eq)
-
Coupling reagent (e.g., HATU, HBTU, EDC/HOBt, 1.1-1.3 eq)
-
Organic base (e.g., DIPEA, Et₃N, 2-3 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of the carboxylic acid in the anhydrous solvent, add the coupling reagent and the organic base.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (1.0 eq) in the anhydrous solvent.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (if compatible with the product), saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Application in Medicinal Chemistry: A Case Study in Akt Inhibition
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[1] As such, the serine/threonine kinase Akt has emerged as a high-priority target for cancer therapy. The 4-amino-4-arylpiperidine scaffold has proven to be a highly effective core for the development of potent and selective Akt inhibitors.[3][4]
The clinical candidate AZD5363, an orally bioavailable Akt inhibitor, features a 4-amino-4-arylpiperidine moiety that makes crucial hydrogen bonding interactions within the kinase domain of Akt.[1][4] Specifically, the primary amino group of the piperidine core inserts into an acidic pocket formed by glutamate residues (Glu234 and Glu278), highlighting the importance of this functional group for potent inhibition.[1]
Caption: The PI3K/Akt Signaling Pathway and the Site of Inhibition.
A study by Qiu et al. (2018) described the synthesis and evaluation of a series of Akt inhibitors featuring a piperidin-4-yl side chain.[3] Their lead compound, 10h , demonstrated potent pan-Akt inhibitory activity and induced apoptosis in PC-3 prostate cancer cells. The synthesis of the core of these inhibitors involved the creation of a 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid intermediate, a close derivative of our title compound, underscoring the utility of this scaffold in generating potent kinase inhibitors.
Biological Activity of a Representative Akt Inhibitor Derived from a Related Scaffold:
| Compound | Target | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (µM) | Reference |
| 10h | Akt1 | 24.3 | PC-3 | 3.7 | [3] |
| 10h | Akt2 | 60.1 | - | - | [3] |
| 10h | Akt3 | 68.3 | - | - | [3] |
Conclusion
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a strategically designed and highly versatile building block in medicinal chemistry. Its pre-installed orthogonal protecting groups and the reactive bromophenyl handle provide a robust platform for the efficient synthesis of complex and diverse molecular libraries. The demonstrated success of the 4-amino-4-arylpiperidine scaffold in generating potent kinase inhibitors, such as those targeting the critical Akt signaling pathway, validates its importance in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, derivatization, and application, offering researchers the foundational knowledge to leverage this powerful tool in the pursuit of novel therapeutics.
References
-
Qiu, Y., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. European Journal of Medicinal Chemistry, 158, 649-660. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 49760828, Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. PubChem. Retrieved from [Link]
-
Li, G., et al. (2019). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Journal of Medicinal Chemistry, 62(17), 7864-7883. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Barlaam, B., et al. (2015). Process for the preparation of kinase inhibitors and intermediates thereof. U.S.
Sources
- 1. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to induce targeted protein degradation. The elegant design of these heterobifunctional molecules, comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a connecting linker, belies the complexity of their optimization. Among the critical components, the linker has evolved from a passive tether to a key modulator of PROTAC efficacy, selectivity, and pharmacokinetic properties. This technical guide delves into the multifaceted role of the tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate linker core in PROTAC design, providing a comprehensive overview of its structural and functional significance, supported by synthetic strategies, detailed experimental protocols, and logical visualizations.
The Rationale for Rigid Scaffolds: The Rise of Piperidine-Containing Linkers
Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains.[1] While synthetically accessible, these linkers often introduce a high degree of conformational entropy, which can be detrimental to the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The field is progressively shifting towards the incorporation of more rigid motifs, such as saturated heterocycles, to address this challenge.[2]
The piperidine moiety, a six-membered saturated heterocycle, has emerged as a privileged scaffold in PROTAC linker design.[3][4] Its inclusion offers a unique combination of properties that address several challenges in the development of effective protein degraders:
-
Imparting Rigidity and Conformational Control: Unlike flexible linkers, the piperidine ring introduces a degree of rigidity.[1] This conformational constraint can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[3]
-
Modulating Physicochemical Properties: The incorporation of heterocyclic scaffolds can significantly influence a PROTAC's solubility, lipophilicity, and metabolic stability.[4] Piperidine-containing linkers have been successfully employed to enhance the solubility of PROTACs, a critical factor for their bioavailability and clinical utility.[4]
-
Providing Versatile Synthetic Handles: The piperidine ring can be functionalized at various positions, offering multiple attachment points for the warhead and the E3 ligase ligand, allowing for precise control over their spatial orientation.
The subject of this guide, tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate , represents a sophisticated iteration of this design principle. It is a bifunctional linker precursor, offering two distinct points for orthogonal chemical modification: a primary amine for nucleophilic reactions and a bromophenyl group for cross-coupling reactions.
Synthesis of the Bifunctional Linker Core: A Plausible Synthetic Route
While not a commercially available off-the-shelf product in its final form, tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate can be synthesized through a multi-step sequence, leveraging established methodologies in organic chemistry. The following proposed synthesis provides a logical and experimentally feasible pathway.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target linker precursor.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate (Strecker Reaction)
This initial step introduces the amino group and a precursor to the aryl group at the 4-position of the piperidine ring.
-
Reagents and Materials:
-
1-Boc-4-piperidone
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH₄Cl)
-
Ammonium hydroxide (NH₄OH)
-
Methanol (MeOH)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-Boc-4-piperidone in methanol.
-
Add an aqueous solution of ammonium chloride and ammonium hydroxide.
-
Cool the mixture in an ice bath and add a solution of potassium cyanide in water dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
-
Step 2: Synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (Grignard Reaction)
The nitrile group is then converted to the desired 4-bromophenyl group via a Grignard reaction.
-
Reagents and Materials:
-
tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate
-
4-Bromophenylmagnesium bromide (prepared from 1,4-dibromobenzene and magnesium turnings)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous solution of ammonium chloride (for quenching)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent, 4-bromophenylmagnesium bromide (typically a 1 M solution in THF), dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography to obtain tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate.
-
Characterization Data Summary
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the Boc protecting group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 1.5-3.5 ppm), and the 4-bromophenyl group (doublets, ~7.0-7.5 ppm). The amino proton signal may be broad. |
| ¹³C NMR | Resonances for the Boc carbonyl, quaternary carbons of the Boc group, piperidine ring carbons, and the aromatic carbons of the bromophenyl moiety. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Incorporation into a PROTAC: A Dual-Handle Approach
The synthesized linker precursor is strategically designed for a two-step, orthogonal incorporation into a PROTAC molecule. The primary amine serves as a nucleophile for attachment to one part of the PROTAC (typically via an amide bond formation or nucleophilic aromatic substitution), while the bromophenyl group is an ideal handle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Workflow for PROTAC Assembly
Caption: General workflow for incorporating the bifunctional linker.
Protocol 1: Attachment to the Warhead via Amide Coupling
This protocol describes the coupling of the linker's primary amine to a carboxylic acid-functionalized warhead.
-
Reagents and Materials:
-
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
-
Warhead with a carboxylic acid moiety (Warhead-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of Warhead-COOH in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of the linker precursor in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting Warhead-Linker intermediate by flash chromatography.
-
Protocol 2: Attachment to the E3 Ligase Ligand via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of the bromophenyl group on the Warhead-Linker intermediate with a boronic acid-functionalized E3 ligase ligand.
-
Reagents and Materials:
-
Warhead-Linker intermediate
-
E3 Ligase Ligand with a boronic acid or boronate ester (E3-B(OH)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
-
Procedure:
-
In a Schlenk flask, combine the Warhead-Linker intermediate, the E3 Ligase Ligand-boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring by LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Self-Validation and Quality Control
The success of each synthetic step and the purity of the final PROTAC are paramount. A rigorous analytical workflow is essential for self-validation.
Analytical Workflow for PROTAC Characterization
Caption: A self-validating analytical workflow for PROTAC characterization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress and assess the purity of intermediates and the final product.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the final PROTAC, confirming its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final PROTAC, ensuring all components (warhead, linker, and E3 ligase ligand) are correctly assembled.
Conclusion: A Strategic Building Block for Advanced PROTACs
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is not merely a linker; it is a strategic building block that offers medicinal chemists a powerful tool to construct PROTACs with enhanced structural definition and potentially improved drug-like properties. The inherent rigidity of the piperidine core can favorably influence the thermodynamics of ternary complex formation, while the bifunctional nature of the linker allows for a modular and convergent synthetic approach. By understanding the synthetic nuances and the rationale behind its design, researchers can leverage this and similar 4-amino-4-arylpiperidine scaffolds to accelerate the development of the next generation of potent and selective protein degraders.
References
-
RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]
-
Asinex. (n.d.). Linkers - Protein Degraders. [Link]
Sources
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. explorationpub.com [explorationpub.com]
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important structural motifs in medicinal chemistry.[1][2] Its prevalence is highlighted by its presence in a vast number of natural alkaloids and synthetic pharmaceuticals, spanning more than twenty classes of drugs.[1][3] This technical guide provides a comprehensive exploration of the multifaceted role of piperidine derivatives in drug discovery. It delves into their synthesis, diverse therapeutic applications, and the critical structure-activity relationships (SAR) that establish the piperidine moiety as a "privileged scaffold" in the pharmaceutical industry.[4][5] The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to effectively leverage the piperidine core in the design of novel therapeutics.
The Physicochemical and Pharmacokinetic Advantages of the Piperidine Moiety
The enduring utility of the piperidine scaffold in drug design is deeply rooted in its distinct stereochemical and physicochemical properties. As a saturated heterocycle, it predominantly adopts a stable chair conformation, which allows for the precise three-dimensional positioning of substituents. This is a crucial factor for optimizing interactions with biological targets.[2][6] The nitrogen atom within the ring provides a versatile handle for modulating key drug-like properties.
A critical feature of the piperidine ring is the basicity of its nitrogen atom.[6] At physiological pH, this nitrogen is typically protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a key factor in the binding affinity of many piperidine-containing drugs.[6] This protonated state also enhances aqueous solubility. The overall lipophilicity of a molecule can be fine-tuned through substitutions on the piperidine ring, allowing for a balance between solubility and membrane permeability, which is essential for favorable pharmacokinetic profiles.[7]
Introducing chiral centers to the piperidine ring can significantly influence a molecule's druggability by altering its physicochemical properties and enhancing biological activity and selectivity.[8][9] This strategic introduction of chirality can lead to improved pharmacokinetic properties and, in some cases, reduced cardiac hERG toxicity.[9][10]
Synthetic Strategies for Piperidine Derivatives
The construction of the piperidine scaffold is a well-established area of organic synthesis, with a multitude of reliable methods available to medicinal chemists.[11] The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important focus of modern organic chemistry.[1]
2.1. Hydrogenation of Pyridine Precursors
One of the most common and direct routes to piperidine derivatives is the hydrogenation of corresponding pyridine precursors.[1][12] This fundamental process has been refined over many decades and can be achieved using various catalytic systems.[13]
2.2. Cyclization Reactions
Intramolecular and intermolecular cyclization reactions represent another major pathway to piperidine rings. These methods offer a high degree of control over the final structure and stereochemistry.[1] Key approaches include:
-
Intramolecular Cyclization: A variety of methods such as asymmetric synthesis, metal-catalyzed cyclization, and aza-Michael reactions are employed to form the piperidine ring from linear precursors.[1]
-
Intermolecular Reactions: Two-component reactions, like the condensation of amines with aldehydes or ketones followed by reductive amination, are widely used for constructing C-N bonds in the formation of the piperidine ring.[1]
Therapeutic Applications of Piperidine Derivatives
The piperidine scaffold is a cornerstone in the development of drugs across a wide range of therapeutic areas.[14] Its derivatives have shown efficacy as anticancer, anti-Alzheimer's, antimicrobial, anti-inflammatory, and analgesic agents, among others.[15]
3.1. Central Nervous System (CNS) Disorders
Piperidine-containing compounds are particularly prominent in the treatment of CNS disorders.[7] Their ability to be modified to cross the blood-brain barrier makes them ideal candidates for targeting neurological pathways.
-
Alzheimer's Disease: Donepezil, a key drug for the symptomatic treatment of Alzheimer's disease, is a piperidine derivative.[13][15] It functions as an acetylcholinesterase inhibitor, helping to maintain levels of the neurotransmitter acetylcholine in the brain.[15]
-
Antipsychotics: Many antipsychotic medications incorporate the piperidine scaffold.[15]
-
Analgesics: The fused piperidine ring is a core component of morphine, a powerful analgesic.[14] The study of piperidine morphinomimetics has been a long-standing area of research for developing new pain management therapies.[16]
3.2. Oncology
Piperidine derivatives have emerged as a significant class of anticancer agents.[4] They are found in drugs targeting various cancers, including breast, prostate, colon, and lung cancer.[17] The structural versatility of the piperidine ring allows for its incorporation into molecules that inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[18] Several piperidine-containing small molecule targeted therapeutics have received USFDA approval in recent years.[19]
3.3. Other Therapeutic Areas
The applications of piperidine derivatives extend to numerous other medical needs:
-
Antidiabetic Agents: Voglibose, an alpha-glucosidase inhibitor used in the management of diabetes, is a piperidine derivative.[15]
-
Antimicrobial and Antiviral Agents: The piperidine scaffold is present in various antibacterial, antifungal, and antiviral compounds.[15]
Structure-Activity Relationship (SAR) of Piperidine Derivatives
The biological activity of piperidine-containing compounds is highly dependent on their chemical structure.[18] Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into effective drug candidates.[4]
Systematic medicinal chemistry studies often reveal that all substituents on the piperidine core can play an important role in biological activity.[20] For instance, in the development of farnesyltransferase inhibitors, converting a piperidin-2-one core to a piperidine core resulted in a significant increase in potency.[20]
The following table provides a conceptual overview of how modifications to a hypothetical piperidine scaffold can influence its anticancer activity.
| Compound ID | R1 Group | R2 Group | Target Cell Line | IC50 (µM) | Key SAR Insight |
| PD-1 | -H | -Phenyl | A549 (Lung) | 15.2 | Baseline activity with an unsubstituted phenyl group. |
| PD-2 | -H | -4-Chlorophenyl | A549 (Lung) | 8.5 | Electron-withdrawing group on the phenyl ring enhances potency. |
| PD-3 | -CH3 | -Phenyl | A549 (Lung) | 22.1 | Addition of a methyl group at R1 decreases activity, suggesting steric hindrance. |
| PD-4 | -H | -4-Methoxyphenyl | A549 (Lung) | 12.8 | Electron-donating group on the phenyl ring provides a modest improvement in activity. |
This table is for illustrative purposes and does not represent actual experimental data.
Experimental Protocol: Synthesis of a Substituted Piperidine
The following is a representative protocol for the synthesis of a substituted piperidine via reductive amination, a common and robust method in medicinal chemistry.
Objective: To synthesize N-benzyl-4-phenylpiperidine.
Materials:
-
4-Phenylpiperidine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 4-phenylpiperidine in dichloromethane, add benzaldehyde and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-benzyl-4-phenylpiperidine.
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The piperidine scaffold is a truly privileged structure in the field of drug discovery.[5][7] Its unique combination of physicochemical properties, synthetic accessibility, and conformational flexibility has made it a cornerstone of modern medicinal chemistry.[2][6][11] From CNS disorders to oncology and infectious diseases, piperidine derivatives continue to provide a rich source of novel therapeutic agents. A thorough understanding of the synthesis, SAR, and biological mechanisms of action of these compounds is essential for any researcher, scientist, or drug development professional seeking to innovate in this critical area of pharmaceutical science.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][3][13][21]
-
Alam, O., & Khan, S. A. (2018). Recent Advancement of Piperidine Moiety in Treatment of Cancer- A Review. European Journal of Medicinal Chemistry, 158, 836-857. [Link][4]
-
(2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research. [Link][5]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1621. [Link][12]
-
(2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link][7]
-
(2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link][15]
-
(2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link][17]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link][14]
-
(2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link][19]
-
(2001). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. Journal of Molecular Modeling. [Link][16]
-
Lee, S., et al. (2002). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 45(25), 5543-5551. [Link][20]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. ijnrd.org [ijnrd.org]
- 16. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. semanticscholar.org [semanticscholar.org]
The 4-Aminopiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a robust starting point for the design of novel drugs. Among these, the 4-aminopiperidine moiety has distinguished itself as a particularly versatile and valuable scaffold. Its prevalence in a growing number of FDA-approved drugs and clinical candidates is a testament to its favorable physicochemical properties, synthetic tractability, and capacity to engender potent and selective biological activity. This technical guide provides a comprehensive overview of the biological significance of the 4-aminopiperidine scaffold, delving into its role in medicinal chemistry, its diverse therapeutic applications, and the experimental methodologies used to unlock its full potential.
The 4-Aminopiperidine Moiety: A Master Key for Diverse Biological Locks
The 4-aminopiperidine scaffold is characterized by a six-membered saturated heterocycle containing a nitrogen atom, with an amino group at the 4-position. This seemingly simple arrangement confers a unique combination of structural and electronic features that are highly advantageous for drug design.
Key Physicochemical and Structural Attributes:
-
Basic Nitrogen Center: The piperidine nitrogen is basic, allowing for the formation of salts, which can enhance aqueous solubility and facilitate formulation. Its pKa can be modulated by the introduction of substituents, providing a handle to fine-tune the overall properties of the molecule.
-
Three-Dimensionality: The chair conformation of the piperidine ring provides a defined three-dimensional geometry, enabling precise spatial orientation of substituents to optimize interactions with biological targets.
-
Hydrogen Bonding Capabilities: Both the piperidine nitrogen (as a hydrogen bond acceptor) and the 4-amino group (as a hydrogen bond donor and acceptor) can participate in crucial hydrogen bonding interactions within a target's binding site.
-
Vectors for Substitution: The scaffold offers multiple points for chemical modification—the piperidine nitrogen, the 4-amino group, and the piperidine ring itself—allowing for extensive structure-activity relationship (SAR) studies and the optimization of potency, selectivity, and pharmacokinetic properties.
These attributes contribute to the ability of 4-aminopiperidine-containing compounds to exhibit good oral bioavailability and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
Therapeutic Applications: A Showcase of Versatility
The 4-aminopiperidine scaffold is a key component in a wide array of therapeutic agents targeting a diverse range of diseases.
Antiviral Activity: The Case of Maraviroc and HIV
One of the most prominent examples of a drug featuring the 4-aminopiperidine scaffold is Maraviroc , an FDA-approved antagonist of the C-C chemokine receptor 5 (CCR5). CCR5 is a crucial co-receptor for the entry of the most common strains of HIV-1 into host T-cells.[1] Maraviroc binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change that prevents the viral glycoprotein gp120 from engaging the receptor.[1] This allosteric antagonism effectively blocks the initial stage of viral infection.[1]
Signaling Pathway: CCR5 Antagonism in HIV-1 Entry Inhibition
The binding of HIV-1's gp120 to the CD4 receptor on a T-cell triggers a conformational change in gp120, exposing a binding site for a chemokine co-receptor, typically CCR5 or CXCR4.[2] Subsequent binding to CCR5 initiates a cascade of events leading to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell. Maraviroc, by binding to CCR5, stabilizes a receptor conformation that is not recognized by gp120, thereby preventing this crucial interaction and subsequent viral entry.[1] This mechanism does not involve the direct blocking of the natural chemokine binding site, thus preserving the potential for some endogenous chemokine signaling.[3]
Analgesia: Targeting Opioid Receptors
The 4-aminopiperidine scaffold is also a key feature in Difelikefalin , an FDA-approved peripherally restricted kappa-opioid receptor (KOR) agonist.[4] Difelikefalin is a peptide that contains a 4-aminopiperidine-4-carboxylic acid moiety, which has been shown to be crucial for its potent KOR agonism.[4] By selectively targeting KORs in the periphery, Difelikefalin provides analgesic and anti-pruritic effects without the central nervous system side effects, such as respiratory depression and addiction, associated with traditional mu-opioid receptor agonists.
Oncology: Kinase Inhibition and Beyond
In the realm of oncology, 4-aminopiperidine derivatives have been explored as inhibitors of various kinases. For instance, they have been investigated as selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitors and IKKβ inhibitors, both of which are implicated in cancer cell proliferation and survival. The scaffold's ability to be readily modified allows for the fine-tuning of selectivity and potency against specific kinase targets.
Other Therapeutic Areas
The versatility of the 4-aminopiperidine scaffold extends to numerous other therapeutic areas, including:
-
Neuroscience: Derivatives have shown potential as cognition enhancers for neurodegenerative diseases.
-
Infectious Diseases: The scaffold has been investigated for its activity against hepatitis C virus (HCV) assembly and as a potential starting point for the development of new antimalarial agents.[1]
-
Cardiovascular Disease: Certain 4-aminopiperidine-containing compounds have been developed as orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation.
Synthesis of 4-Aminopiperidine Derivatives: A Practical Approach
The synthetic accessibility of the 4-aminopiperidine scaffold is a key factor in its widespread use. A common and efficient method for the synthesis of N-substituted 4-aminopiperidine derivatives is through reductive amination.
Experimental Protocol: Synthesis of a 4-Aminopiperidine Analog
This protocol describes a general procedure for the synthesis of a 4-aminopiperidine derivative via reductive amination, a common and versatile method in medicinal chemistry.[1]
Reaction Scheme:
Materials:
-
1-Boc-4-aminopiperidine
-
An appropriate aldehyde or ketone (e.g., 2-phenylacetaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-Boc-4-aminopiperidine (1.0 eq) in dichloromethane (DCM) at room temperature, add the desired aldehyde or ketone (1.1 eq).
-
Reductive Amination: Stir the mixture for 10-15 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the iminium ion intermediate and tolerant of many functional groups, preventing over-reduction of the aldehyde or ketone starting material.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude N-alkylated Boc-protected intermediate by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Deprotection: Dissolve the purified intermediate in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. The use of a tert-butyloxycarbonyl (Boc) protecting group is strategic as it is stable under the reductive amination conditions but can be readily removed under acidic conditions.
-
Final Work-up and Isolation: Stir the mixture at room temperature for 1-4 hours. Concentrate the reaction mixture under reduced pressure. If TFA was used, the residue can be azeotroped with toluene to remove residual acid. If HCl was used, the hydrochloride salt of the final product often precipitates and can be collected by filtration. The final product can be further purified by recrystallization or chromatography if necessary.
Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Analysis of Biological Activity
The biological activity of 4-aminopiperidine derivatives is quantified using various in vitro and in vivo assays. The following table summarizes representative data for compounds targeting different biological systems.
| Compound Class | Target | Assay Type | Potency (IC₅₀/EC₅₀/Kᵢ) | Reference |
| HIV Entry Inhibitor | CCR5 | Antiviral Assay | Maraviroc: EC₅₀ = 2.0 nM | [1] |
| HCV Assembly Inhibitor | HCV Assembly | Cell-based Assay | Analog 77b: EC₅₀ = 47 nM | [1] |
| Opioid Agonist | Kappa Opioid Receptor | Functional Assay | Difelikefalin: EC₅₀ = 0.048 nM | [4] |
| Dopamine Receptor Antagonist | Dopamine D4 Receptor | Radioligand Binding | U-101958: Kᵢ = 1.4 nM | [5] |
IC₅₀ (Half-maximal inhibitory concentration), EC₅₀ (Half-maximal effective concentration), Kᵢ (Inhibition constant)
Detailed Biological Assay Protocol: CCR5 Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CCR5 receptor. This type of assay is fundamental in early-stage drug discovery to identify and characterize compounds that interact with a specific target.
Principle:
This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]MIP-1α) for binding to the CCR5 receptor expressed on cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [¹²⁵I]MIP-1α (specific activity ~2200 Ci/mmol)
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, pH 7.4
-
Unlabeled Test Compounds
-
Non-specific binding control: A high concentration of an unlabeled CCR5 ligand (e.g., 1 µM MIP-1α or Maraviroc)
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Step-by-Step Methodology:
-
Membrane Preparation: Thaw the frozen CCR5-expressing cell membranes on ice. Homogenize the membranes in ice-cold binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final concentration in binding buffer (typically 5-15 µg of protein per well). The use of isolated membranes allows for the direct study of the receptor interaction without the complexities of whole-cell processes.
-
Assay Plate Preparation: To each well of a 96-well microplate, add the following in order:
-
25 µL of binding buffer (for total binding) or 25 µL of the non-specific binding control.
-
25 µL of a serial dilution of the unlabeled test compound.
-
50 µL of the diluted radioligand ([¹²⁵I]MIP-1α) to achieve a final concentration at or below its Kd (e.g., 0.1-0.2 nM). Using a radioligand concentration near its Kd provides an optimal window for detecting competitive binding.
-
-
Incubation: Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes with gentle agitation. This incubation period should be sufficient to reach binding equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. The PEI pre-treatment of the filters reduces non-specific binding of the positively charged radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (3-4 times) to remove any remaining unbound radioactivity. The high salt concentration in the wash buffer helps to disrupt low-affinity, non-specific interactions.
-
Counting: Dry the filter mats and place them in scintillation vials or a cassette suitable for a microplate scintillation counter. Add scintillation fluid and quantify the radioactivity in each filter disc using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program to determine the IC₅₀ value of the test compound.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Kᵢ value is a measure of the affinity of the test compound for the receptor and is independent of the assay conditions.
-
Conclusion and Future Perspectives
The 4-aminopiperidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic accessibility have enabled the development of a diverse range of therapeutic agents that have made a significant impact on human health. The continued exploration of this scaffold, through the application of novel synthetic methodologies and a deeper understanding of its interactions with biological targets, promises to yield a new generation of innovative medicines. As our ability to design and synthesize complex molecules with ever-increasing precision grows, the 4-aminopiperidine scaffold is poised to remain a central and enabling motif in the ongoing quest for new and improved therapies.
References
-
Rolt, A. et al. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry64 , 9787–9804 (2021). [Link]
-
Wikipedia contributors. CCR5 receptor antagonist. Wikipedia, The Free Encyclopedia. [Link]
-
Teodori, E. et al. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry47 , 6347–6357 (2004). [Link]
-
Jiang, X.-H., Song, Y.-L. & Long, Y.-Q. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters14 , 3653–3656 (2004). [Link]
-
García-Lira, C. N. et al. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications35 , 1195-1202 (2005). [Link]
-
Yu, Y. et al. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals15 , 999 (2022). [Link]
-
An, Y. et al. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules27 , 5313 (2022). [Link]
-
Romero, A. G. et al. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. Journal of Medicinal Chemistry39 , 2147-2150 (1996). [Link]
-
Chem Help ASAP. Ki, IC50, & the Cheng-Prusoff equation. YouTube (2021). [Link]
-
Gifford, P. Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Tan, Q. et al. Structure of the CCR5 chemokine receptor–HIV entry inhibitor maraviroc complex. Science341 , 1387-1390 (2013). [Link]
-
Wu, B. et al. Use of G-Protein-Coupled and -Uncoupled CCR5 Receptors by CCR5 Inhibitor-Resistant and -Sensitive Human Immunodeficiency Virus Type 1 Variants. Journal of Virology84 , 10863-10876 (2010). [Link]
-
Wu, L. et al. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding. Journal of Experimental Medicine186 , 1373-1381 (1997). [Link]
-
Oppermann, M. Pharmacological characterization of the chemokine receptor, CCR5. British Journal of Pharmacology127 , 1215-1222 (1999). [Link]
-
Chen, J. et al. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry5 , 3149-3156 (2007). [Link]
-
Studley, J. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update (2019). [Link]
-
Gherbi, K. et al. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry63 , 4487-4529 (2020). [Link]
-
Colin, P. et al. Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins. Science Signaling13 , eaay0937 (2020). [Link]
-
The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. The Science Snail (2019). [Link]
-
Reddit. Ki and IC50 values. r/Biochemistry (2020). [Link]
-
ResearchGate. Each drug's IC50 value is indicated, showing the concentration needed for 50% inhibition... ResearchGate. [Link]
-
Ghamari, N. et al. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules25 , 2595 (2020). [Link]
-
Floresta, G. et al. Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie356 , e2300123 (2023). [Link]
- Google Patents. Method for preparing 4-Boc-aminopiperidine.
-
Masood, M. A. et al. Host Cell Virus Interactions: Molecular Mechanisms, Immune Modulation, Viral Pathogenesis, and Emerging Therapeutic Targets. Viruses15 , 234 (2023). [Link]
-
Chimia. Medicinal Chemistry and Chemical Biology Highlights. Chimia78 , 446-450 (2024). [Link]
-
Stone, M. J. et al. Elucidation of the CCR1- and CCR5-binding modes of MIP-1α by application of an NMR spectra reconstruction method to the transferred cross-saturation experiments. Scientific Reports5 , 15136 (2015). [Link]
-
Wang, X., & Li, F. Ligand-Dependent Mechanisms of C-C Chemokine Receptor 5 (CCR5) Trafficking Revealed by APEX2 Proximity Labeling Proteomics. bioRxiv (2023). [Link]
-
Li, G. et al. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity. Journal of Medicinal Chemistry63 , 1591-1603 (2020). [Link]
-
Vandekerckhove, L. et al. CCR5 antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs22 , 1231-1240 (2013). [Link]
-
Shaik, J. B. et al. Combining AlphaFold with Focused Virtual Library Design in the Development of Novel CCR2 and CCR5 Antagonists. Journal of Chemical Information and Modeling63 , 7421-7430 (2023). [Link]
Sources
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profile of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the spectroscopic characteristics of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, a key intermediate in medicinal chemistry and drug development. Recognizing the critical role of robust analytical data in pharmaceutical research, this document synthesizes predicted spectroscopic data with established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. While experimental data for this specific compound is not publicly available, this guide offers a comprehensive, predictive framework for its characterization, grounded in data from analogous structures and theoretical principles. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this molecule for identification, purity assessment, and quality control.
Introduction
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (PubChem CID: 49760828) is a bifunctional molecule incorporating a piperidine ring, a common scaffold in many pharmaceuticals, protected by a tert-butoxycarbonyl (Boc) group.[1] The presence of a quaternary carbon bearing both an amino group and a 4-bromophenyl substituent makes it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. Accurate and comprehensive spectroscopic data is paramount for confirming the identity and purity of such intermediates.
This guide provides an in-depth, albeit predictive, analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. The interpretations are based on established spectroscopic principles and data from structurally related compounds.
Molecular Structure and Spectroscopic Implications
The structure of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate presents several key features that will dictate its spectroscopic signature:
-
Aromatic Ring: The 4-bromophenyl group will exhibit characteristic signals in both ¹H and ¹³C NMR, with the bromine atom influencing the chemical shifts of the aromatic protons and carbons.
-
Piperidine Ring: The conformationally flexible piperidine ring will show complex multiplets in the ¹H NMR spectrum due to axial and equatorial protons.
-
Boc Protecting Group: The tert-butyl group will give rise to a strong, sharp singlet in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR.
-
Quaternary Carbon: The C4 carbon, bonded to the amino group, the bromophenyl ring, and two other carbons of the piperidine ring, will be a key signal in the ¹³C NMR spectrum.
-
Amino Group: The primary amine will have characteristic stretches in the IR spectrum and its protons may be visible in the ¹H NMR spectrum, often as a broad singlet.
Caption: Key structural features of the target molecule.
Proton (¹H) NMR Spectroscopy (Predicted)
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For the title compound, we anticipate a spectrum with distinct regions corresponding to the aromatic, piperidine, and Boc group protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | d | 2H | Ar-H (ortho to Br) |
| ~7.35 | d | 2H | Ar-H (meta to Br) |
| ~3.9 - 3.1 | m | 4H | Piperidine-H (C2, C6) |
| ~2.0 - 1.6 | m | 4H | Piperidine-H (C3, C5) |
| ~1.8 (broad) | s | 2H | -NH₂ |
| 1.47 | s | 9H | -C(CH₃)₃ |
Rationale and Interpretation
-
Aromatic Protons: The 4-bromophenyl group is expected to show a classic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing bromine atom will be deshielded and appear further downfield (~7.45 ppm) compared to the protons meta to the bromine (~7.35 ppm).
-
Piperidine Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as potential conformational locking or exchange. The protons on C2 and C6, adjacent to the nitrogen atom of the Boc group, are expected to be in the range of 3.1-3.9 ppm. The protons on C3 and C5 will likely appear as a multiplet in the more upfield region of 1.6-2.0 ppm.
-
Amino Protons: The protons of the primary amine are often broad due to quadrupolar relaxation and exchange with trace amounts of water in the solvent. Their chemical shift can vary, but a broad singlet around 1.8 ppm is a reasonable prediction.
-
Boc Group Protons: The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet at approximately 1.47 ppm, a characteristic signature of the Boc protecting group.
Caption: Generalized workflow for ¹H NMR analysis.
Carbon (¹³C) NMR Spectroscopy (Predicted)
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~154.5 | C=O (Boc) |
| ~145 | Ar-C (C-N) |
| ~131.5 | Ar-CH (ortho to Br) |
| ~128.5 | Ar-CH (meta to Br) |
| ~121 | Ar-C (C-Br) |
| ~79.5 | -C(CH₃)₃ |
| ~55 | C4 (quaternary) |
| ~45 | C2, C6 (piperidine) |
| ~35 | C3, C5 (piperidine) |
| ~28.5 | -C(CH₃)₃ |
Rationale and Interpretation
-
Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to be the most downfield signal, around 154.5 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the typical range of 120-145 ppm. The carbon attached to the bromine (C-Br) will be shielded relative to the others, while the carbon attached to the piperidine ring (C-N) will be deshielded.
-
Quaternary and Tertiary Carbons: The quaternary carbon of the Boc group will be around 79.5 ppm. The key quaternary carbon at C4 of the piperidine ring is predicted to be around 55 ppm.
-
Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region, with C2 and C6 being slightly more downfield due to their proximity to the nitrogen atom.
-
Boc Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group will give a strong signal around 28.5 ppm.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Molecular Ion and Fragmentation
-
Molecular Ion (M⁺): The molecular weight of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is 354.27 g/mol .[1] Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a 1:1 intensity ratio at m/z 354 and 356, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragmentations:
-
Loss of Boc group: A common fragmentation pathway for Boc-protected amines is the loss of the entire Boc group or parts of it. Expect a significant peak corresponding to the loss of isobutylene (56 Da) to give an ion at m/z 298/300. Further loss of CO₂ (44 Da) would lead to an ion at m/z 254/256.
-
Loss of tert-butyl: Cleavage of the tert-butyl group (57 Da) would result in an ion at m/z 297/299.
-
Piperidine Ring Fragmentation: Cleavage of the piperidine ring can lead to various smaller fragments.
-
Caption: Predicted major fragmentation pathways.
Experimental Protocol for Mass Spectrometry
A standard approach for analyzing this compound would be using a GC-MS or LC-MS system.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation:
-
GC-MS: For a volatile compound, a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source would be appropriate.
-
LC-MS: For less volatile compounds, a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source is preferred.
-
-
Data Acquisition: Acquire data in full scan mode to detect the molecular ion and major fragments.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3300 (two bands) | N-H stretch (primary amine) |
| 3000 - 2850 | C-H stretch (aliphatic) |
| ~1690 | C=O stretch (urethane) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250, ~1160 | C-N stretch |
| ~1010 | C-Br stretch |
Rationale and Interpretation
-
N-H Stretch: The primary amine should show two characteristic stretching bands in the 3400-3300 cm⁻¹ region.
-
C-H Stretches: Aliphatic C-H stretches from the piperidine and Boc groups will appear between 3000 and 2850 cm⁻¹.
-
C=O Stretch: The carbonyl group of the Boc protecting group is expected to have a strong absorption band around 1690 cm⁻¹.
-
Aromatic C=C Stretches: The carbon-carbon double bonds of the aromatic ring will show characteristic absorptions around 1600 and 1480 cm⁻¹.
-
C-N and C-Br Stretches: The C-N and C-Br stretching vibrations will appear in the fingerprint region of the spectrum.
Conclusion
This technical guide provides a comprehensive, predictive overview of the spectroscopic data for tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data are based on fundamental principles and comparison with related structures. While this guide serves as a robust framework for the initial characterization of the molecule, it is imperative that these predictions are confirmed through the acquisition and interpretation of experimental data. Such empirical validation is a cornerstone of scientific integrity and is essential for the use of this compound in any research or development setting.
References
-
PubChem. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
Methodological & Application
Synthesis Protocol for a Key Pharmaceutical Intermediate: Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
This document provides a comprehensive guide for the synthesis of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers and scientists, offering a detailed, step-by-step procedure grounded in established chemical principles, primarily the Strecker amino acid synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical logic to ensure both successful execution and a deeper understanding of the synthesis.
Introduction: The Significance of 4-Amino-4-arylpiperidine Scaffolds
The 4-amino-4-arylpiperidine motif is a privileged scaffold in modern pharmacology, appearing in a multitude of bioactive molecules. The rigid piperidine ring constrains the conformation of the molecule, while the 4-amino and 4-aryl substituents provide key interaction points with biological targets. The presence of a bromine atom on the phenyl ring offers a site for further functionalization through cross-coupling reactions, expanding the synthetic possibilities. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during this key synthetic step and allows for facile deprotection under acidic conditions for subsequent derivatization.
Overall Synthetic Strategy: A One-Pot, Three-Component Strecker Reaction
The synthesis of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is most efficiently achieved through a one-pot, three-component Strecker reaction, followed by the hydrolysis of the resulting α-aminonitrile intermediate. This classical reaction involves the condensation of a ketone (N-Boc-4-piperidone), an amine (4-bromoaniline), and a cyanide source.[1][2]
The reaction proceeds through the initial formation of an iminium ion from the ketone and the amine. Subsequent nucleophilic attack by the cyanide ion at the iminium carbon forms a stable α-aminonitrile. The final step involves the hydrolysis of the nitrile functionality to the desired primary amine. This multi-component approach is highly convergent and atom-economical, making it an attractive method for library synthesis.[3]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | Commercial | |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | Commercial | Toxic, handle with care |
| Trimethylsilyl cyanide (TMSCN) | C₄H₉NSi | 99.25 | Commercial | Highly toxic, handle in a fume hood |
| Acetic Acid | CH₃COOH | 60.05 | Commercial | Corrosive |
| Methanol | CH₃OH | 32.04 | Commercial | Flammable, toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial | Volatile, handle in a fume hood |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | Lab Prepared | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Commercial | |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | Commercial | Corrosive |
Instrumentation:
-
Magnetic stirrer with heating capabilities
-
Round-bottom flasks and standard glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Part 1: Synthesis of tert-Butyl 4-(4-bromophenylamino)-4-cyanopiperidine-1-carboxylate (α-Aminonitrile Intermediate)
This step involves the one-pot Strecker reaction of N-Boc-4-piperidone, 4-bromoaniline, and trimethylsilyl cyanide.
Figure 1: Workflow for the Strecker synthesis of the α-aminonitrile intermediate.
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and 4-bromoaniline (8.64 g, 50.2 mmol).
-
Dissolve the reactants in methanol (100 mL).
-
Add glacial acetic acid (2.9 mL, 50.2 mmol) to the mixture. The acid catalyzes the formation of the iminium ion.
-
Stir the mixture at room temperature for 30 minutes.
-
In a well-ventilated fume hood, carefully add trimethylsilyl cyanide (TMSCN) (6.7 mL, 50.2 mmol) dropwise to the reaction mixture over 10 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The formation of a new, less polar spot corresponding to the α-aminonitrile should be observed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Caution: Cyanide gas may be evolved. Perform this step in a well-ventilated fume hood.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude α-aminonitrile as a solid or viscous oil. This intermediate is often used in the next step without further purification.
Part 2: Hydrolysis of the α-Aminonitrile to Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
The nitrile group of the intermediate is hydrolyzed under acidic conditions to afford the final product.
Figure 2: Hydrolysis of the α-aminonitrile to the final product.
Procedure:
-
Transfer the crude α-aminonitrile from the previous step to a 250 mL round-bottom flask.
-
Add concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or HPLC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by the dropwise addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 10-12. Caution: This is an exothermic process.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 0-10% methanol in dichloromethane) to afford the pure tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate as a white to off-white solid.
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | Peaks corresponding to the tert-butyl group (~1.5 ppm, s, 9H), piperidine protons (multiplets, ~1.6-2.0 ppm and ~3.0-4.0 ppm), amino protons (broad singlet), and aromatic protons of the 4-bromophenyl group (doublets, ~7.2-7.5 ppm). |
| ¹³C NMR (CDCl₃) | Resonances for the Boc-carbonyl, quaternary carbon of the tert-butyl group, piperidine carbons, and aromatic carbons, including the carbon attached to bromine. |
| Mass Spec (ESI+) | Calculated for C₁₆H₂₃BrN₂O₂: 354.09 g/mol . Found: m/z = 355.1 [M+H]⁺.[4] |
| HPLC Purity | >95% |
| Appearance | White to off-white solid |
Safety and Handling
-
4-Bromoaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Trimethylsilyl cyanide (TMSCN) is highly toxic and volatile. All manipulations must be performed in a certified chemical fume hood. Have a cyanide antidote kit readily available and be familiar with its use.
-
Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
-
The quenching and neutralization steps can be exothermic and may release gases. Perform these operations slowly and with adequate cooling and ventilation.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. By leveraging the efficiency of the Strecker reaction, this key pharmaceutical intermediate can be prepared in a straightforward manner. The detailed procedural steps and mechanistic insights are intended to empower researchers to successfully synthesize this and related compounds for their drug discovery and development programs.
References
-
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850). [Link]
-
PubChem. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. [Link]
-
Domling, A. & Ugi, I. Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition39 , 3168–3210 (2000). [Link]
-
Cativiela, C. & Díaz-de-Villegas, M. D. Stereoselective Synthesis of Quaternary α-Amino Acids. Part 1: Acyclic Compounds. Tetrahedron: Asymmetry9 , 3517–3599 (1998). [Link]
-
Das, B., Balasubramanyam, P., Krishnaiah, M., Veeranjaneyulu, B. & Reddy, G. C. Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Synthesis2009 , 3467–3471 (2009). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | C16H23BrN2O2 | CID 49760828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Step-by-step synthesis of 1-Boc-4-amino-4-(4-bromophenyl)piperidine
An Application Note for the Synthesis of 1-Boc-4-amino-4-(4-bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Amino-4-Arylpiperidines
The 4-amino-4-arylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for a diverse array of pharmacologically active agents. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal framework for designing ligands that target complex biological systems, particularly within the central nervous system (CNS). The title compound, 1-Boc-4-amino-4-(4-bromophenyl)piperidine, is a valuable synthetic intermediate. The Boc (tert-butyloxycarbonyl) protecting group offers robust protection of the piperidine nitrogen under a wide range of conditions while being readily removable, and the bromophenyl moiety provides a versatile handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions[1][2].
The primary synthetic challenge lies in the efficient construction of the C4-quaternary stereocenter, which is substituted with both an amino group and an aryl group. This guide provides a detailed, step-by-step protocol for the synthesis of this key building block, emphasizing the chemical principles and experimental considerations that ensure a successful and reproducible outcome.
Synthetic Strategy: A Two-Step Approach to the Quaternary Center
The chosen synthetic route involves a two-step sequence commencing from the readily available N-Boc-4-piperidone. This strategy is centered around the formation of a key α-aminonitrile intermediate, which is subsequently elaborated via an organometallic addition.
-
Modified Strecker Synthesis: The first step employs a variation of the classic Strecker synthesis[3][4]. N-Boc-4-piperidone is treated with an ammonia source and a cyanide source to generate tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. This reaction efficiently installs both the nitrogen and a carbon precursor (the nitrile) at the C4 position.
-
Grignard Reaction and Hydrolysis: The α-aminonitrile intermediate is then reacted with a Grignard reagent, 4-bromophenylmagnesium bromide. The organometallic reagent adds to the electrophilic nitrile carbon, forming an intermediate imine. Subsequent aqueous work-up hydrolyzes this imine to furnish the desired primary amine, completing the construction of the quaternary center. This sequence is an effective method for preparing 4-amino-4-phenylpiperidines[5].
This approach is advantageous due to the commercial availability of the starting materials, the reliability of the chosen reactions, and the directness with which it assembles the complex core.
Caption: Overall two-step synthetic scheme.
Materials and Reagents
Ensure all reagents are of appropriate purity (≥98% unless otherwise specified) and that all glassware is thoroughly dried before use, particularly for the Grignard reaction.
| Reagent | M.W. ( g/mol ) | Density (g/mL) | Amount (mmol) | Equiv. |
| Step 1: α-Aminonitrile Formation | ||||
| 1-Boc-4-piperidone | 199.26 | - | 50.0 | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | - | 60.0 | 1.2 |
| Ammonium Chloride (NH₄Cl) | 53.49 | - | 60.0 | 1.2 |
| 2M Ammonia in Ethanol | - | - | 50 mL | Solvent |
| Dichloromethane (DCM) | 84.93 | 1.33 | - | Solvent |
| Step 2: Grignard Reaction | ||||
| 4-Bromobromobenzene | 235.90 | - | 60.0 | 1.2 |
| Magnesium Turnings | 24.31 | - | 65.0 | 1.3 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | - | Solvent |
| Iodine (I₂) | 253.81 | - | 1 crystal | Initiator |
| Saturated NH₄Cl (aq.) | - | - | - | Quench |
Detailed Experimental Protocol
Part A: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Rationale: This step follows the principles of the Strecker synthesis, where an in situ-formed imine from the piperidone and ammonia is trapped by a nucleophilic cyanide ion. The use of ammonium chloride helps maintain a suitable pH for imine formation.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone (9.96 g, 50.0 mmol).
-
Reagent Addition: Add 2M ammonia in ethanol (50 mL), followed by ammonium chloride (3.21 g, 60.0 mmol) and sodium cyanide (2.94 g, 60.0 mmol). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Avoid contact with acids, which liberates toxic HCN gas.
-
Reaction: Seal the flask and stir the resulting suspension vigorously at room temperature for 24-48 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting ketone spot (visualized with a potassium permanganate stain) indicates completion.
-
Work-up: Once the reaction is complete, filter the mixture to remove any remaining solids. Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL). The aqueous washes help remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude α-aminonitrile is typically a pale yellow solid or oil and can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Part B: Synthesis of 1-Boc-4-amino-4-(4-bromophenyl)piperidine
Rationale: This step leverages the high nucleophilicity of the Grignard reagent to attack the nitrile. Anhydrous conditions are critical as Grignard reagents are strong bases and are readily quenched by water or other protic sources[6]. A crystal of iodine is used to initiate the reaction by etching the passivating oxide layer on the magnesium surface[7].
-
Grignard Reagent Preparation:
-
Flame-dry a 500 mL three-neck flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stir bar. Allow to cool to room temperature under a stream of dry nitrogen.
-
Add magnesium turnings (1.58 g, 65.0 mmol) to the flask.
-
In the dropping funnel, prepare a solution of 4-bromobromobenzene (14.15 g, 60.0 mmol) in anhydrous THF (100 mL).
-
Add a small crystal of iodine to the magnesium turnings.
-
Add approximately 10 mL of the 4-bromobromobenzene solution to the magnesium. The reaction should initiate, indicated by a color change (brown/gray) and gentle refluxing. If the reaction does not start, gentle heating with a heat gun may be required.
-
Once initiated, add the remaining 4-bromobromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
-
Addition of Aminonitrile:
-
Dissolve the crude α-aminonitrile from Part A (approx. 50.0 mmol) in anhydrous THF (50 mL).
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Slowly add the solution of the α-aminonitrile to the Grignard reagent via the dropping funnel. An exothermic reaction is expected. Maintain the internal temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Quenching and Hydrolysis:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL). This will hydrolyze the intermediate magnesium iminate salt to the corresponding imine, and then to the primary amine, while also neutralizing any unreacted Grignard reagent.
-
Stir the mixture vigorously for 30 minutes.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 1-Boc-4-amino-4-(4-bromophenyl)piperidine as a solid.
-
Workflow and Data Management
Caption: Detailed step-by-step experimental workflow.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results for 1-Boc-4-amino-4-(4-bromophenyl)piperidine |
| ¹H NMR | Peaks corresponding to the Boc group (~1.5 ppm, 9H), piperidine protons (multiplets, ~1.6-2.0 ppm and ~3.0-4.0 ppm, 8H total), amino protons (broad singlet, ~1.8-2.2 ppm, 2H), and aromatic protons (two doublets, ~7.2-7.6 ppm, 4H). |
| ¹³C NMR | Resonances for the Boc carbonyl and quaternary carbon, piperidine carbons, and aromatic carbons (including the carbon attached to bromine). |
| Mass Spec (ESI+) | Calculated for C₁₆H₂₃BrN₂O₂: [M+H]⁺. |
| Purity (HPLC) | >95% purity is typically desired for use in subsequent synthetic steps. |
Safety and Troubleshooting
-
Safety: The synthesis involves highly toxic (sodium cyanide) and reactive (Grignard reagent) materials. All operations must be conducted in a certified fume hood. Anhydrous conditions for the Grignard reaction are paramount; failure to exclude moisture will result in low or no yield.
-
Troubleshooting:
-
No Grignard Initiation: Ensure magnesium is of high quality and glassware is scrupulously dry. Use a fresh crystal of iodine or a few drops of 1,2-dibromoethane to initiate.
-
Low Yield in Step 2: This is often due to moisture quenching the Grignard reagent or incomplete reaction. Ensure slow addition of the aminonitrile at low temperature.
-
Complex Product Mixture: Incomplete hydrolysis of the imine intermediate can lead to impurities. Ensure the quenching and work-up step is performed thoroughly with vigorous stirring.
-
References
- Schering Corporation (2004). US Patent US2004/10008A1.
- Buchwald, S. L., & Hartwig, J. F. (2000). Accounts of Chemical Research, 41(11), 1461-1473. (Note: General reference for the reaction type, specific paper may vary).
- Google Patents. (2014). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Wikipedia. Ritter reaction. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Organic-Chemistry.org. Ritter Reaction. Available at: [Link]
-
Organic Chemistry Portal. Ritter Reaction. Available at: [Link]
-
Park, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4649. Available at: [Link]
-
Semantic Scholar. Method for synthesizing 1-boc-4-aminopiperidine. Available at: [Link]
-
Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]
- Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available at: [Link]
-
Defense Technical Information Center. Piperidine Synthesis. Available at: [Link]
-
ResearchGate. Synthesis of 4-arylcarbonyl-1-aminoalkylpiperazine. Available at: [Link]
-
Wikipedia. 1-Boc-4-AP. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Ludwig-Maximilians-Universität München. New Functionalized Grignard Reagents and their Applications in Amination Reactions. Available at: [Link]
- Google Patents. (2004). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
-
Journal of Chemical Sciences. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a recyclable catalyst. Available at: [Link]
-
National Institutes of Health. Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. Available at: [Link]
-
ResearchGate. The application of the Ritter reaction in the synthesis of amides 3. Available at: [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]
-
YouTube. Strecker Amino Acid Synthesis. Available at: [Link]
-
YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
Reaction conditions for the synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
An Application Note and Detailed Protocol for the Synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Introduction
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its structure, featuring a protected piperidine ring with a quaternary stereocenter containing both an amino group and a bromophenyl moiety, makes it a key building block for a variety of complex molecular architectures. This application note provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations. The synthesis is based on a modified Strecker reaction, a classic and robust method for the formation of α-amino nitriles, followed by the reduction of the nitrile group to a primary amine.[1][2][3]
Reaction Mechanism
The synthesis of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a two-step process:
-
Strecker Reaction: The first step is a one-pot, three-component Strecker reaction involving tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone), 4-bromoaniline, and a cyanide source, typically trimethylsilyl cyanide (TMSCN).[4] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the ketone and the aniline.[5][6] The cyanide ion then acts as a nucleophile, attacking the iminium ion to form the stable α-aminonitrile intermediate, tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate.[2][7] The use of TMSCN is generally preferred over hydrogen cyanide (HCN) gas for safety and ease of handling.[4]
-
Nitrile Reduction: The second step involves the reduction of the nitrile group of the α-aminonitrile intermediate to a primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium or nickel catalyst) or chemical reduction with a hydride reagent such as lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions.
Experimental Protocol
Part A: Synthesis of tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate (Strecker Reaction)
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| tert-butyl 4-oxopiperidine-1-carboxylate | 199.26 | 10.0 g | 1.0 |
| 4-bromoaniline | 172.02 | 8.64 g | 1.0 |
| Trimethylsilyl cyanide (TMSCN) | 99.22 | 6.0 g (7.5 mL) | 1.2 |
| Zirconium(IV) hydrogen sulfate [Zr(HSO₄)₄] | 483.45 | 1.21 g | 0.05 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol), 4-bromoaniline (8.64 g, 50.2 mmol), and anhydrous dichloromethane (200 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add zirconium(IV) hydrogen sulfate (1.21 g, 2.51 mmol) to the solution.[4]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trimethylsilyl cyanide (7.5 mL, 60.2 mmol) dropwise to the cooled mixture over 15 minutes. Caution: TMSCN is toxic and reacts with moisture to produce HCN gas. This step must be performed in a well-ventilated fume hood.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude α-aminonitrile product. The crude product can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.
Part B: Synthesis of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (Nitrile Reduction)
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate | 378.29 | Crude product from Part A (~50.2 mmol) | 1.0 |
| Palladium on carbon (10 wt. % Pd) | - | 1.0 g | - |
| Methanol, anhydrous | - | 250 mL | - |
| Hydrochloric acid in diethyl ether (2 M) | - | As needed | - |
| Celite® | - | - | - |
Procedure:
-
Dissolve the crude α-aminonitrile from Part A in anhydrous methanol (250 mL) in a hydrogenation vessel.
-
Carefully add 10% palladium on carbon (1.0 g) to the solution under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (50 psi or as appropriate for the available equipment) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate.
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Overall Reaction Scheme
Caption: Overall two-step synthesis of the target compound.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
ResearchGate. (2025). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
-
PubChem. (n.d.). Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. [Link]
-
SciSpace. (n.d.). Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Abstract
This document provides a comprehensive guide to the purification of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern the separation and purification of this unique molecule. We will explore purification strategies including liquid-liquid extraction, column chromatography, and recrystallization, tailored to the specific physicochemical properties of the target compound.
Introduction: The Importance of Purity for a Quaternary Amino-Aryl Piperidine Intermediate
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry. Its structure, featuring a piperidine core with a quaternary carbon center, a Boc-protected nitrogen, a primary amino group, and a bromophenyl moiety, makes it a precursor for a range of therapeutic agents. The presence of multiple functional groups, however, presents a significant challenge in its synthesis and subsequent purification.
The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicating downstream processing and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides experimentally-grounded protocols to achieve high purity of the title compound, ensuring its suitability for further synthetic transformations.
Physicochemical Properties and Impurity Profile
A successful purification strategy is built upon a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.
Physicochemical Properties of the Target Compound
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | [1] |
| CAS Number | 917925-62-3 | [2] |
| Molecular Formula | C₁₆H₂₃BrN₂O₂ | [1] |
| Molecular Weight | 355.27 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | General knowledge for similar compounds |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in non-polar solvents like hexanes. | Inferred from structure and literature on similar compounds.[3] |
| Key Structural Features | - Basic primary amino group (pKa ~9-10)- Lipophilic Boc-protecting group- Polar carbamate group- Aromatic bromophenyl group- Quaternary carbon center | Analysis of the chemical structure |
The presence of both a basic amino group and a large, lipophilic Boc group gives the molecule amphipathic character, which can be exploited in purification. The basicity of the primary amine is a key handle for purification via acid-base extraction.
Common Synthetic Routes and Expected Impurities
The synthesis of 4-amino-4-arylpiperidines often involves a variation of the Strecker synthesis [4][5][6]. A common approach involves the reaction of N-Boc-4-piperidone with a cyanide source and an amine, or a related multi-component reaction.
Based on this, the primary impurities to consider are:
-
Unreacted Starting Materials:
-
N-Boc-4-piperidone
-
Unreacted arylating agent (e.g., 4-bromophenylmagnesium bromide)
-
-
Reaction Intermediates and Byproducts:
-
α-hydroxynitrile (cyanohydrin): Formed by the reaction of the piperidone with cyanide in the presence of water.
-
Hydrolysis products: If the reaction is not anhydrous, hydrolysis of starting materials or intermediates can occur.
-
Over-alkylation products: Though less likely with the Boc-protected piperidine nitrogen.
-
-
Reagent-Related Impurities:
-
Residual catalysts or bases used in the reaction.
-
Salts formed during workup.
-
Purification Protocols
A multi-step purification strategy is often most effective. The general workflow is an initial extractive workup followed by either column chromatography or recrystallization, depending on the scale and required purity.
Protocol 1: Liquid-Liquid Extraction (Acid-Base Extraction)
This technique leverages the basicity of the primary amino group to separate the target compound from neutral organic impurities.
Principle: The basic amino group is protonated in an acidic aqueous solution, rendering the molecule water-soluble. Neutral impurities, such as unreacted N-Boc-4-piperidone, will remain in the organic phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) (10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. The target compound is now in the aqueous layer as its hydrochloride salt. Drain and collect the aqueous layer. The organic layer, containing neutral impurities, can be discarded.
-
Back-Extraction (Optional): To ensure complete recovery, the organic layer can be washed again with a smaller volume of 1 M HCl. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine.
-
Re-extraction: Extract the now basic aqueous layer with three portions of ethyl acetate or DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Flash Column Chromatography
For achieving high purity, particularly for removing impurities with similar basicity, flash column chromatography is the method of choice.
Principle: The components of the mixture are separated based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. The polarity of the mobile phase is optimized to achieve separation. Due to the basic nature of the target compound, peak tailing on silica gel is a common issue. This is mitigated by adding a small amount of a basic modifier to the eluent.[1]
Step-by-Step Protocol:
-
TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Add 0.5-1% triethylamine (Et₃N) to the mobile phase to prevent peak tailing. The ideal system will give the target compound an Rf value of ~0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Wet-pack the column, ensuring a homogenous and air-free stationary phase.
-
Sample Loading: Dissolve the crude product from the extractive workup in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This generally provides better resolution than wet loading.
-
Elution: Begin elution with the determined mobile phase. A gradient elution, starting with a lower polarity and gradually increasing the percentage of the more polar solvent, is often effective.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for most organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Good balance of polarity for elution. |
| Mobile Phase Modifier | 0.5-1% Triethylamine (Et₃N) | Neutralizes acidic sites on silica, preventing peak tailing of the basic amine.[1] |
| Elution Mode | Gradient (e.g., 10% to 50% Ethyl Acetate in Hexane) | Allows for the separation of compounds with a range of polarities. |
| Detection | UV (254 nm) and/or staining (e.g., KMnO₄) | The bromophenyl group is UV active. KMnO₄ stain will react with the amine. |
Protocol 3: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure, crystalline material, especially on a larger scale.
Principle: The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving impurities behind in the solvent. For Boc-protected amines, precipitation by adding a non-polar solvent to a solution of the compound in a more polar solvent is also a common and effective technique.[7]
Step-by-Step Protocol (Two-Solvent System):
-
Solvent Selection: Identify a solvent in which the target compound is soluble (e.g., ethyl acetate, isopropanol, or acetone) and a non-polar "anti-solvent" in which it is insoluble (e.g., hexanes or heptane).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add the "anti-solvent" until the solution becomes slightly turbid.
-
Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold anti-solvent and dry them under vacuum.
| "Good" Solvent (for dissolution) | "Anti-Solvent" (for precipitation) | Comments |
| Ethyl Acetate | Hexanes | A common and effective system for many organic compounds. |
| Isopropanol | Heptane | Isopropanol can dissolve more polar impurities. |
| Dichloromethane | Hexanes | Be cautious with heating DCM. Best used for dissolving at room temperature before adding the anti-solvent. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product remains an oil after purification. | Residual solvent; presence of impurities that inhibit crystallization. | Co-evaporate with a solvent like toluene to remove traces of other solvents. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.[8] |
| Broad, tailing peaks in column chromatography. | Interaction of the basic amine with acidic silica gel. | Ensure that 0.5-1% triethylamine is included in the mobile phase. |
| Low recovery from liquid-liquid extraction. | Incomplete basification before re-extraction; product is somewhat water-soluble. | Ensure the pH of the aqueous layer is >10 before re-extracting. Perform multiple extractions with the organic solvent. |
| Product co-elutes with an impurity. | Mobile phase polarity is not optimal. | Try a different solvent system (e.g., switch from Hexane/EtOAc to DCM/MeOH). Use a shallower gradient during elution. |
Conclusion
The purification of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate can be effectively achieved through a systematic approach that combines an initial acid-base extractive workup with a high-resolution technique such as flash column chromatography or recrystallization. The choice of the final purification step will depend on the scale of the reaction and the required level of purity. By understanding the chemical properties of the target molecule and its potential impurities, researchers can confidently implement these protocols to obtain high-quality material for their drug discovery and development programs.
References
- Kendall, C., & McKenzie, B. F. (1929). dl-ALANINE. Organic Syntheses, 9, 4. doi:10.15227/orgsyn.009.0004
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. doi:10.1021/jm501371s
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. doi:10.1002/jlac.18500750103
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11210451, tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved January 19, 2026, from [Link].
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. doi:10.1088/1755-1315/252/2/022085
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved January 19, 2026, from [Link]
- Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 60. doi:10.1186/1752-153X-5-60
- CN112661672A - Crystallization method of Boc-amino acid. (n.d.).
- Mamos, P., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 20(8), 1435-1442. doi:10.1021/acs.oprd.6b00199
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (n.d.).
-
Kokare, N. (2014). Response to "How to get (or crystallize) solid amino acids derivatives and peptides?". ResearchGate. Retrieved from [Link]
- Gorniak, R., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1533. doi:10.3390/molecules24081533
- Wang, M., et al. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. doi:10.2991/icmmct-16.2016.155
- Boumoud, T., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2016, 1-6. doi:10.1155/2016/4182734
Sources
- 1. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | C16H23BrN2O2 | CID 49760828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 917925-62-3|tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
The Versatile Intermediate: Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate in Modern Drug Discovery
The quest for novel therapeutics with enhanced efficacy and safety profiles has led medicinal chemists to explore diverse chemical scaffolds. Among these, the 4-amino-4-arylpiperidine moiety has emerged as a privileged structure, present in a multitude of biologically active compounds. This guide provides an in-depth exploration of a key building block in this class: Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate . We will delve into its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in the development of cutting-edge pharmaceuticals, with a particular focus on kappa opioid receptor (KOR) antagonists.
Introduction: The Significance of the 4-Amino-4-arylpiperidine Scaffold
The 4-amino-4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry. The piperidine ring, a saturated heterocycle, is a common feature in many approved drugs due to its favorable pharmacokinetic properties, including improved metabolic stability and oral bioavailability. The introduction of an amino group and an aryl substituent at the 4-position creates a three-dimensional structure that can engage with a variety of biological targets with high affinity and selectivity.
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, with its strategically placed Boc-protecting group on the piperidine nitrogen and a bromine atom on the phenyl ring, offers two key points of diversification. The Boc group provides a stable yet readily cleavable protecting group, allowing for subsequent functionalization of the piperidine nitrogen. The bromo-substituent serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This dual functionality makes it an invaluable intermediate for the construction of large and diverse compound libraries for drug discovery programs.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in synthesis.
| Property | Value |
| CAS Number | 917925-62-3 |
| Molecular Formula | C₁₆H₂₃BrN₂O₂ |
| Molecular Weight | 355.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and DMSO. |
Synthesis of the Intermediate: A Practical Approach
A robust and scalable synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is essential for its widespread application. A common and efficient method is a one-pot, three-component Strecker reaction, followed by nitrile hydrolysis.
Protocol 1: Synthesis via Strecker Reaction
This protocol outlines the synthesis starting from commercially available 1-Boc-4-piperidone, 4-bromoaniline, and a cyanide source.
Step 1: Formation of the α-aminonitrile
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-Boc-4-piperidone (1.0 eq), 4-bromoaniline (1.05 eq), and a suitable solvent such as methanol or ethanol.
-
Addition of Cyanide: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of trimethylsilyl cyanide (TMSCN) (1.2 eq) or an aqueous solution of sodium cyanide (NaCN) (1.2 eq) while maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis of the Nitrile
-
Reaction Setup: Dissolve the crude α-aminonitrile in a mixture of a suitable alcohol (e.g., ethanol) and a concentrated aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the desired amine.
-
Work-up and Purification: After cooling to room temperature, carefully neutralize the reaction mixture with a base, such as sodium hydroxide, until the pH is basic. Extract the product with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to afford Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate as a solid.
Causality Behind Experimental Choices:
-
The Strecker reaction is a classic and reliable method for the synthesis of α-amino acids and their derivatives.[1] The one-pot nature of this reaction, combining the ketone, amine, and cyanide source, makes it an efficient route to the α-aminonitrile intermediate.
-
The use of trimethylsilyl cyanide (TMSCN) is often preferred over sodium or potassium cyanide as it is more soluble in organic solvents and can be used under milder conditions.
-
Acidic hydrolysis is a standard method for converting nitriles to carboxylic acids, and in this case, to the corresponding primary amine after decarboxylation of the initial amino acid. The use of a strong acid is necessary to drive the reaction to completion.
Application in the Synthesis of Kappa Opioid Receptor (KOR) Antagonists
One of the most significant applications of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is in the synthesis of selective kappa opioid receptor (KOR) antagonists. KOR antagonists are a promising class of drugs for the treatment of various central nervous system disorders, including depression, anxiety, and substance use disorders.[2] The 4-amino-4-arylpiperidine scaffold is a key pharmacophore in several potent KOR antagonists, such as JDTic and its analogs.[3][4][5][6]
The bromine atom on the phenyl ring of the intermediate serves as a crucial handle for introducing the necessary biaryl moieties often found in potent KOR antagonists, typically via a Suzuki coupling reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate with an arylboronic acid.
Materials:
-
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)
-
Solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Expert Insights on the Suzuki-Miyaura Coupling:
-
The choice of palladium catalyst and ligand is critical for the success of the reaction. For sterically hindered substrates or less reactive aryl chlorides, more sophisticated ligands such as SPhos or XPhos may be required.[7]
-
The base plays a crucial role in the catalytic cycle, facilitating the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
The use of a biphasic solvent system (e.g., dioxane/water) is common and often enhances the reaction efficiency.
Workflow for the Synthesis of a JDTic Analog
The following workflow illustrates the utility of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate in the synthesis of a simplified analog of the potent KOR antagonist, JDTic.
Caption: Synthetic workflow for a JDTic analog.
Further Diversification: The Buchwald-Hartwig Amination
The primary amino group of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate can also be functionalized, for example, through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a new C-N bond between the amino group and an aryl halide, providing access to a different class of compounds.[8][9][10]
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
This protocol provides a general method for the N-arylation of the title intermediate.
Materials:
-
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (1.0 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Reagent Addition: Add the aryl halide and Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath (typically 80-110 °C) with vigorous stirring for 8-24 hours.
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography.
Rationale for Key Parameters in Buchwald-Hartwig Amination:
-
Ligand Selection: The choice of phosphine ligand is paramount and depends on the specific substrates. Bulky, electron-rich ligands often promote the reductive elimination step, leading to higher yields.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine, forming the active amido species.
-
Inert Conditions: The palladium(0) catalyst is sensitive to oxygen, making the use of an inert atmosphere crucial for catalytic activity.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate in PROTAC Development
Introduction: The Critical Role of Linker Design in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a passive tether; its length, rigidity, and chemical composition are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the prerequisite for subsequent ubiquitination and degradation of the POI.[3]
Recent trends in PROTAC design have seen a shift from flexible polyethylene glycol (PEG) or alkyl chains to more rigid and sophisticated linker architectures.[2][4] Rigid linkers, such as those incorporating heterocyclic scaffolds like piperidine and piperazine, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to enhanced degradation potency and improved pharmacokinetic properties.[5]
This document provides detailed application notes and protocols for the use of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate , a versatile building block for the construction of rigid linkers in PROTACs. We will explore its application in the synthesis of a PROTAC targeting the epigenetic reader protein BRD4 for degradation via the Cereblon (CRBN) E3 ligase, and provide detailed protocols for the validation of its biological activity.
The Strategic Advantage of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate in PROTAC Synthesis
The choice of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate as a linker component in PROTAC synthesis is underpinned by several strategic advantages:
-
Rigid Scaffold: The piperidine ring provides a rigid, non-planar scaffold that can help to optimize the spatial orientation of the POI and E3 ligase ligands, facilitating productive ternary complex formation.
-
Versatile Chemical Handle: The 4-bromophenyl group serves as a versatile chemical handle for the introduction of other molecular components via well-established cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This allows for the modular and efficient assembly of the PROTAC linker.
-
Orthogonal Protecting Groups: The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for its selective removal under acidic conditions, enabling subsequent functionalization without affecting other parts of the molecule. This orthogonal protection strategy is a cornerstone of modern multi-step organic synthesis.
Application Note: Synthesis of a BRD4-Targeting PROTAC Utilizing an Arylpiperidine Linker
This section outlines a representative synthetic strategy for the construction of a BRD4-targeting PROTAC that recruits the CRBN E3 ligase, using Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate as a key building block. The target PROTAC will feature a ligand for BRD4 (derived from the well-characterized inhibitor JQ1) and a ligand for CRBN (pomalidomide).
Protocol 1: Synthesis of the BRD4-Targeting PROTAC
Step 1: Suzuki-Miyaura Coupling
This step couples the aryl bromide of our starting material with a boronic ester-functionalized linker component. This reaction establishes the core of the linker and introduces a functional group for subsequent attachment to the E3 ligase ligand.
-
Materials:
-
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
-
A suitable boronic ester (e.g., one with a terminal protected amine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane and water)
-
-
Procedure:
-
To a reaction vessel, add Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (1.0 eq), the boronic ester (1.2 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Add Pd(PPh₃)₄ (0.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield Intermediate 1 .
-
Step 2: Boc Deprotection
This step removes the Boc protecting group from the piperidine nitrogen, yielding a free secondary amine that can be coupled to the POI ligand.
-
Materials:
-
Intermediate 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Intermediate 1 in DCM.
-
Add TFA (e.g., 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA. The resulting salt, Intermediate 2 , can often be used in the next step without further purification.
-
Step 3: Amide Coupling with POI Ligand (JQ1-COOH)
This step forms an amide bond between the newly deprotected piperidine amine and the carboxylic acid of the BRD4 ligand, JQ1.
-
Materials:
-
Intermediate 2
-
JQ1-carboxylic acid
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
Dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Intermediate 2 (1.1 eq) in DMF to the activated JQ1 solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography or preparative HPLC to yield Intermediate 3 .
-
Step 4: Final PROTAC Assembly
In the final step, the linker attached to the piperidine scaffold is deprotected (if necessary) and coupled to the CRBN ligand, pomalidomide, typically via another amide bond formation.
-
Materials:
-
Intermediate 3
-
A pomalidomide derivative with a linker and a terminal reactive group (e.g., a carboxylic acid)
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
The coupling procedure is analogous to Step 3. The pomalidomide derivative is activated with HATU and DIPEA.
-
Intermediate 3 (with its now-deprotected linker terminus) is added to the activated pomalidomide derivative.
-
The reaction is stirred at room temperature until completion.
-
Workup and purification (typically by preparative HPLC) are performed to yield the final BRD4 PROTAC .
-
Characterization: The structure and purity of the final PROTAC should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by analytical HPLC.
Protocol: Validation of PROTAC-Mediated Degradation of BRD4
Once the PROTAC has been synthesized and characterized, its biological activity must be validated. The primary assay for this is a Western blot to quantify the degradation of the target protein in a cellular context.
Protocol 2: Western Blot for BRD4 Degradation
-
Cell Line: A human cancer cell line that expresses BRD4, such as the acute myeloid leukemia cell line MV-4-11.
-
Materials:
-
MV-4-11 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PROTAC stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Seeding: Seed MV-4-11 cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the dose-response. Also, treat cells with a fixed concentration of the PROTAC (e.g., the approximate DC₅₀) for various time points (e.g., 2, 4, 8, 16, 24 hours) to assess the degradation kinetics. Include a vehicle control (DMSO) for all experiments.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western blot.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control band intensity for each sample. Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation).
-
Summary and Future Directions
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a valuable and versatile building block for the synthesis of PROTACs with rigid linkers. Its strategic design allows for the modular and efficient assembly of complex heterobifunctional molecules. The protocols outlined in this document provide a roadmap for the synthesis and validation of PROTACs incorporating this linker component. Future work in this area will likely focus on the development of novel arylpiperidine-based linkers with diverse substitution patterns to further explore the structure-activity relationships of PROTACs and to fine-tune their pharmacokinetic and pharmacodynamic properties for the development of next-generation protein degraders.
References
- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
- Schiedel, M., Herp, D., & Hammann, T. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 64(24), 17476-17513.
- Cyrus, K., Weickmann, D., & Tutter, A. (2011). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. Benchchem.
- Scaffidi, A., D'Agostino, M., & Musacchio, A. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 65(15), 10466-10481.
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
- Qin, C., Hu, Y., Zhou, B., Fernandez-Salas, E., Yang, C. Y., Liu, L., ... & Wang, S. (2018). Discovery of QCA570 as an exceptionally potent and efficacious proteolysis targeting chimera (PROTAC) degrader of the bromodomain and extra-terminal (BET) proteins. Journal of Medicinal Chemistry, 61(15), 6685-6704.
- Bondeson, D. P., Mares, A., Smith, I. E., Ko, E., Campos, S., Miah, A. H., ... & Crews, C. M. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
- Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770-1777.
- Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). DRUG DEVELOPMENT.
- Maniaci, C., Hughes, S. J., Testa, A., Chen, W., Lamont, D. J., Rocha, S., ... & Ciulli, A. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase.
- Farnaby, W., Koegl, M., Roy, M. J., Whitworth, C., Diers, E., Trainor, N., ... & Ciulli, A. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Smith, B. E., Wang, S. L., Jaime-Figueroa, S., Harbin, A., Wang, J., Hamman, B. D., & Crews, C. M. (2019). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase.
- Olson, C. M., Jiang, B., Erb, M. A., Liang, Y., Doctor, Z. M., Zhang, Z., ... & Bradner, J. E. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs)—Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
- Troup, R. I., Fallan, C., & Henning, R. K. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(19), 10726-10754.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The palladium-catalysed Suzuki–Miyaura coupling of aryl bromides.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a Key Intermediate for Niraparib
Abstract
This document provides a detailed technical guide for the synthesis of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a critical chiral intermediate in the manufacture of Niraparib (Zejula®). Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, including ovarian and fallopian tube cancers.[1][2][3][4][5] The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, making efficient and stereocontrolled access to these building blocks highly valuable.[1][6] This guide explores established synthetic strategies, explains the chemical principles behind procedural choices, and provides a detailed, field-proven protocol for researchers, chemists, and drug development professionals.
Introduction: Strategic Importance of the Chiral Intermediate
The therapeutic efficacy of Niraparib is dependent on the specific stereochemistry of its 3-substituted piperidine ring. Consequently, the synthesis of the enantiomerically pure (S)-enantiomer of the aminophenyl)piperidine core is a cornerstone of the overall manufacturing process.[4][5][7] Synthesizing enantiopure 3-substituted piperidines presents significant challenges, often requiring multi-step sequences involving either asymmetric synthesis, the resolution of racemic mixtures, or the use of a chiral pool.[6][8][9][10]
This application note will focus on a robust and scalable synthetic approach that involves three primary stages:
-
Construction of the Aryl-Piperidine Skeleton: Formation of the C-C bond between the piperidine and phenyl rings.
-
Functional Group Interconversion: Reduction of a nitro group to the key aniline moiety.
-
Enantiomeric Enrichment: Isolation of the desired (S)-enantiomer via classical resolution.
Overview of Synthetic Strategies
Several viable pathways to (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate have been developed. The optimal choice depends on factors such as scale, cost of goods, and available equipment.
-
Strategy A: Palladium-Catalyzed Cross-Coupling: This is a highly modular approach. It typically begins with the Suzuki-Miyaura coupling of a protected piperidine-derived boronic ester with a suitable aryl halide (or vice-versa), followed by functional group manipulation.[11][12][13] This method offers great flexibility in the choice of coupling partners.
-
Strategy B: Asymmetric Synthesis: Modern catalytic methods, such as rhodium-catalyzed asymmetric reductive Heck reactions or enzymatic resolutions, aim to establish the chiral center directly and efficiently.[6][8][10][14] For instance, dynamic kinetic resolution using a transaminase enzyme can produce the chiral piperidine from a corresponding ketone precursor.[4] While elegant, these methods may require significant process development and specialized catalysts.
-
Strategy C: Classical Chiral Resolution: This widely-used industrial method involves synthesizing the racemic amine and separating the enantiomers by forming diastereomeric salts with a chiral resolving agent.[2][15][16] The differential solubility of these salts allows for separation via crystallization. This method is often favored for its reliability and scalability.
This guide will detail a process that combines the robustness of the Suzuki coupling with the practicality of classical resolution.
Synthetic Workflow Diagram
The overall process can be visualized as a three-stage workflow, starting from common laboratory reagents and culminating in the high-purity chiral intermediate.
Caption: Overall synthetic workflow for the target intermediate.
Technical Discussion and Protocol
Part 1: Synthesis of rac-tert-Butyl 3-(4-nitrophenyl)piperidine-1-carboxylate via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the method of choice for this key C-C bond formation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.[17]
Mechanism Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Part 2: Reduction of the Nitro Group to an Aniline
The conversion of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[18] The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding reduction of other functional groups.
Method Selection:
-
Catalytic Hydrogenation: This is often the cleanest method. A palladium-on-carbon (Pd/C) catalyst with hydrogen gas is highly efficient. The primary byproducts are water, and the catalyst can be removed by simple filtration.[18][19]
-
Metal-Acid Systems: Reagents like iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) are cost-effective and robust, making them suitable for large-scale industrial production.[18][19][20][21]
-
Hydride Reagents: Metal hydrides are typically not used for reducing aryl nitro groups to anilines as they can lead to side products like azo compounds.[19]
Table 1: Comparison of Nitro Reduction Methods
| Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (1-5 atm), 5-10% Pd/C, Methanol or Ethanol, RT | >95% | High yield, clean reaction, easy workup | Requires specialized hydrogenation equipment, catalyst can be pyrophoric |
| Iron Reduction | Fe powder, NH₄Cl, Ethanol/Water, Reflux | 85-95% | Low cost, readily available reagents, high tolerance | Stoichiometric metal waste, sometimes requires harsh acidic conditions |
| Tin(II) Chloride | SnCl₂·2H₂O, Ethanol, Reflux | 90-98% | Mild conditions, high yield | Stoichiometric tin waste, relatively expensive |
Part 3: Chiral Resolution of rac-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
Classical resolution remains a powerful technique for obtaining enantiomerically pure compounds. The process relies on the formation of diastereomeric salts with a chiral resolving agent.
Process Rationale: The racemic amine (a mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral acid (e.g., D-acid). This creates a mixture of two diastereomeric salts: (R-amine)-(D-acid) and (S-amine)-(D-acid). These salts have different physical properties, most importantly, different solubilities in a given solvent system. Through careful selection of the solvent, one salt can be selectively crystallized and isolated by filtration. The desired enantiomer is then liberated from the salt by treatment with a base.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Detailed Experimental Protocol
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step A: Synthesis of rac-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
-
Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate (50.0 g, 0.156 mol), 10% Palladium on Carbon (Pd/C, 5.0 g, 10 wt%), and methanol (500 mL).
-
Hydrogenation: Purge the flask with nitrogen gas, then carefully introduce hydrogen gas (via balloon or from a cylinder) to maintain a positive pressure.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature (20-25 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 50 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is rac-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. This material is often of sufficient purity to be used directly in the next step.
-
Expected Yield: ~41.5 g (96%)
-
Appearance: Off-white to light brown solid.
-
Step B: Chiral Resolution to obtain (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate[16]
-
Salt Formation: In a 1 L flask, dissolve the racemic amine from Step A (41.5 g, 0.150 mol) in a mixture of ethanol and water (e.g., 9:1 v/v, 400 mL) by heating to 60-70 °C.
-
Addition of Resolving Agent: In a separate beaker, dissolve a D-phenylglycine derivative or a similar chiral acid (e.g., N-Benzoyl-D-phenylglycine, 0.5 equivalents, 0.075 mol) in the same solvent system, heating if necessary. Add this solution dropwise to the hot amine solution with stirring.
-
Crystallization: Slowly cool the resulting solution to room temperature, and then further cool in an ice bath (0-5 °C) for 2-4 hours to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Salt: Collect the precipitated solid by vacuum filtration. Wash the solid cake with a small amount of the cold ethanol/water solvent mixture. The collected solid is the diastereomeric salt of the (S)-enantiomer.
-
Liberation of Free Amine: Suspend the filtered salt in a mixture of ethyl acetate (200 mL) and a 1 M aqueous sodium carbonate solution (200 mL). Stir vigorously for 1 hour until the solid fully dissolves and two clear layers form.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The resulting solid is the final product, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.
-
Expected Yield: ~17 g (82% based on the single enantiomer).
-
Purity (HPLC): >99%.
-
Enantiomeric Excess (Chiral HPLC): >99% ee.
-
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing high-purity (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. By leveraging a robust Suzuki coupling for skeleton construction, an efficient catalytic hydrogenation for the crucial nitro reduction, and a well-established classical resolution for stereochemical control, researchers and process chemists can confidently access this key Niraparib intermediate. The principles and protocols described herein are grounded in established chemical literature and offer a solid foundation for further process optimization and scale-up activities.
References
-
Reduction of nitro compounds - Wikipedia . Wikipedia. [Link]
-
Production of Niraparib using Imine Reductases - Research Explorer . The University of Manchester. [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education . ACS Publications. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li . University of Oxford. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . Organic Chemistry Portal. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . ACS Publications. [Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron . MDPI. [Link]
-
Asymmetric Synthesis of Chiral N-Sulfinyl 3-Alkyl- and 3-Arylpiperidines by α-Alkylation of N-Sulfinyl Imidates with 1-Chloro-3-iodopropane | The Journal of Organic Chemistry . ACS Publications. [Link]
- US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents.
- CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents.
-
Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Patsnap Eureka . Patsnap. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society . ACS Publications. [Link]
-
Can anyone offer advice regarding reduction of nitrobenzene to aniline? - ResearchGate . ResearchGate. [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib - ResearchGate . ResearchGate. [Link]
- WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents.
-
Niraparib Intermediates Manufacturer and Exporter in India | Enantilabs . Enantilabs. [Link]
- CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents.
- WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ... - Google Patents.
-
High-Purity tert-Butyl 3-(4-Aminophenyl)piperidine-1-carboxylate: Synthesis, Applications, and Supplier Insights . Papharma. [Link]
-
4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem . PubChem. [Link]
-
Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed . PubMed. [Link]
-
3-Phenylpiperidine . PubChem. [Link]
-
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem . PubChem. [Link]
-
N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem - NIH . PubChem. [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments . ACS Publications. [Link]
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC - NIH . National Institutes of Health (NIH). [Link]
-
The Suzuki Reaction - Chem 115 Myers . Harvard University. [Link]
-
1. wo2019165981 - methods for synthesizing (r)-3-phenylpiperidine or/and (s) - WIPO Patentscope . WIPO. [Link]
-
Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence | Organic Letters . ACS Publications. [Link]
-
(S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate - Chongqing Chemdad Co. ,Ltd . Chemdad. [Link]
-
Suzuki-Miyaura cross-coupling for efficient synthesis of aryl-substituted N-heteroarenes catalyzed by recyclable N-phenylpiperazine-Palladium(II) complex - Sci-Hub . Sci-Hub. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing . Royal Society of Chemistry. [Link]
-
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate - PubChem - NIH . PubChem. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed . PubMed. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR . CSIR-NIScPR. [Link]
-
Piperidine Synthesis. - DTIC . Defense Technical Information Center. [Link]
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. Best Niraparib Intermediate CAS No. 1171197-20-8 Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Niraparib Intermediates Manufacturer and Exporter in India | Enantilabs [enantilabs.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sci-Hub. Suzuki-Miyaura cross-coupling for efficient synthesis of aryl-substituted N-heteroarenes catalyzed by recyclable N-phenylpiperazine-Palladium(II) complex / Inorganica Chimica Acta, 2018 [sci-hub.box]
- 14. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 15. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 16. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Use of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate in the Synthesis of Vandetanib Intermediates
Introduction: The Role of Piperidine Scaffolds in Modern Kinase Inhibitors
Vandetanib (Caprelsa®) is a potent once-daily oral kinase inhibitor that targets multiple cell receptors, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET-tyrosine kinase.[1][2][3] Its therapeutic application in the treatment of certain types of thyroid cancer underscores the importance of efficient and scalable synthetic routes for its production.[3] The molecular architecture of Vandetanib, like many other kinase inhibitors, incorporates a piperidine moiety.[4][5][6][7] This heterocyclic scaffold is not merely a structural linker but a critical component that can influence the compound's pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and interaction with biological targets.[4][5][8]
This application note provides a detailed examination of a key intermediate, Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate , and its strategic application in the synthesis of Vandetanib. We will delve into a representative synthetic protocol, elucidating the rationale behind the experimental design and offering insights for researchers and professionals in drug development and process chemistry.
The Pivotal Intermediate: Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
The synthesis of Vandetanib involves the convergent assembly of a substituted quinazoline core with a side chain containing a 1-methylpiperidine group. Several patented synthetic routes showcase variations in the assembly strategy.[9][10] A common and efficient approach involves the coupling of a pre-functionalized piperidine derivative with the quinazoline core. Herein, Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate emerges as a crucial building block.
The structure of this intermediate is notable for several key features:
-
Boc-Protected Piperidine Nitrogen: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen. This is essential to prevent unwanted side reactions during the coupling of the exocyclic amino group. The Boc group can be reliably removed under acidic conditions in a later synthetic step.
-
4-Amino Functionality: This primary amine is the reactive handle for coupling with the quinazoline core, typically activated as a 4-chloroquinazoline.
-
4-(4-bromophenyl) Substituent: This group is a precursor to the 4-bromo-2-fluorophenylamino moiety present in the final Vandetanib structure. The bromine atom provides a site for potential further modifications if desired, though in many established syntheses it is retained in the final API.
The use of this pre-functionalized piperidine allows for a more controlled and convergent synthesis, often leading to higher overall yields and simplifying purification processes compared to building the piperidine ring system late in the synthesis.
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the utilization of the title intermediate in the synthesis of a Vandetanib precursor.
Caption: Synthetic pathway to Vandetanib utilizing the key piperidine intermediate.
Experimental Protocol: Synthesis of a Boc-Protected Vandetanib Precursor
This protocol details the nucleophilic aromatic substitution (SNAr) reaction between Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate and a suitably protected 4-chloroquinazoline core.
Objective: To synthesize Tert-butyl 4-((4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-yl)oxy)piperidine-1-carboxylate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) |
| Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | 443998-65-0 | 355.27 | 1.0 |
| 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline | 231278-20-9 | 351.84 | 1.1 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (1.0 eq.).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF). Add diisopropylethylamine (DIPEA) (2.5 eq.) to the solution. The use of a non-nucleophilic organic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing in the primary nucleophilic attack.
-
Addition of Quinazoline Core: Add 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline (1.1 eq.) to the reaction mixture. A slight excess of the chloroquinazoline ensures the complete consumption of the more valuable piperidine intermediate.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C. The elevated temperature is necessary to facilitate the SNAr reaction, as the aromatic ring of the quinazoline is activated towards nucleophilic attack by the electron-withdrawing nature of the heterocyclic system.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting piperidine derivative is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x). The aqueous work-up removes the DMF and the hydrochloride salt of DIPEA.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure Boc-protected Vandetanib precursor.
Expected Results
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Purity | >98% (by HPLC) |
| Appearance | Off-white to pale yellow solid |
| Analysis | Structure to be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. |
Causality and Scientific Rationale
-
Choice of Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction. It effectively dissolves the reactants and facilitates the SNAr mechanism without participating in the reaction itself.
-
Role of the Base: The SNAr reaction liberates one equivalent of HCl. DIPEA, a bulky, non-nucleophilic base, is ideal for neutralizing this acid. Stronger, more nucleophilic bases could potentially compete with the desired reaction.
-
Temperature Control: The reaction requires thermal energy to overcome the activation barrier for the nucleophilic attack on the electron-deficient C4 position of the quinazoline ring. However, excessive temperatures could lead to decomposition and side product formation. The 80-90 °C range represents a balance between reaction rate and product stability.
Conclusion
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a strategically designed intermediate that significantly streamlines the synthesis of Vandetanib. The protocol outlined above represents a robust and reproducible method for its coupling with the quinazoline core, a critical step in the overall synthetic pathway. The rationale behind the choice of reagents and conditions is grounded in the principles of modern organic synthesis, aiming for high efficiency, selectivity, and yield. This application note serves as a valuable resource for researchers engaged in the synthesis of kinase inhibitors and other complex pharmaceutical agents incorporating piperidine scaffolds.
References
-
Synthesis of anticancer drug vandetanib. (2015). ResearchGate. Available at: [Link]
-
An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. (2016). National Institutes of Health (NIH). Available at: [Link]
- Preparation method of vandetanib impurity. (2014). Google Patents.
-
Vandetanib. (n.d.). Wikipedia. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). National Institutes of Health (NIH). Available at: [Link]
- Preparation method of vandetanib. (2014). Google Patents.
- Method for synthesizing Vandetanib compound. (2016). Google Patents.
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Advanced Chem Blocks Inc.. Available at: [Link]
-
VANDETANIB | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Available at: [Link]
-
Study on Synthetic Process of Vandetanib. (2015). ResearchGate. Available at: [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015). Atlantis Press. Available at: [Link]
- Vandetanib derivatives. (2013). Google Patents.
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Available at: [Link]
-
Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. (2019). MDPI. Available at: [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. (n.d.). Organic Syntheses. Available at: [Link]
-
Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. (n.d.). PubChem. Available at: [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). ResearchGate. Available at: [Link]
-
Vandetanib. (n.d.). PubChem. Available at: [Link]
Sources
- 1. Vandetanib - Wikipedia [en.wikipedia.org]
- 2. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. CN104098544A - Preparation method of vandetanib - Google Patents [patents.google.com]
- 10. CN105254614A - Method for synthesizing Vandetanib compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights into the synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. This guide moves beyond simple protocols to explain the "why" behind experimental choices, helping you troubleshoot common issues and optimize your synthesis for higher yield and purity.
Overview of the Synthetic Strategy
The most common and logical synthetic route to create the quaternary stereocenter in Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate involves a two-stage process starting from 1-Boc-4-piperidone.
-
Stage 1: Grignard Addition. Introduction of the 4-bromophenyl group via a Grignard reaction with 1-Boc-4-piperidone to form the key intermediate, tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate.
-
Stage 2: Hydroxyl to Amine Conversion. Transformation of the tertiary alcohol into the primary amine. A common method for this is the Ritter reaction, which proceeds through a stable tertiary carbocation intermediate.
This guide is structured to address the specific challenges and side products associated with each of these critical stages.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage in this synthesis for controlling impurity formation?
A1: Stage 2, the conversion of the tertiary alcohol to the primary amine, is the most critical step. Tertiary alcohols are prone to elimination reactions under acidic conditions, which are often required for this transformation (e.g., in the Ritter reaction). The primary competing side product is the dehydrated alkene, tert-butyl 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate.
Q2: My final product is showing a significant amount of a debrominated impurity. What is the likely cause?
A2: Debromination is a common side reaction in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, which can be an alternative synthetic route.[1] However, if you are following the Grignard/Ritter route, debromination can occur if trace metals are present in your reaction, or during certain purification steps. Ensure all glassware is scrupulously clean and use high-purity reagents.
Q3: I'm having trouble with the Boc-protection step. The reaction is either incomplete or I'm seeing multiple products. What should I do?
A3: Incomplete Boc protection is often due to hydrolyzed Boc anhydride or insufficient base.[2] Using a slight excess (1.1-1.3 equivalents) of fresh Boc anhydride is recommended.[2] Di-Boc formation can occur if other nucleophilic groups are present. Running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity.[2]
Q4: How can I best monitor the progress of these reactions?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the appearance of products and major side products.[2] For more detailed analysis, especially for differentiating between the desired product and closely related impurities, LC-MS is the preferred method.[3]
Troubleshooting Guide: Stage 1 - Grignard Addition
This stage involves the reaction of 4-bromophenylmagnesium bromide with 1-Boc-4-piperidone.
Issue 1: Low Yield of Tertiary Alcohol Product
-
Symptom: The primary spot on the TLC plate corresponds to the starting material (1-Boc-4-piperidone).
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inactive Grignard Reagent | The Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. It is often best to prepare the Grignard reagent fresh and use it immediately. |
| Enolization of Ketone | The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone. This is more prevalent at higher temperatures. Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation. |
| Poor Reagent Quality | Use high-quality magnesium turnings and 1-bromobenzene. Activating the magnesium with a small crystal of iodine before adding the bromide can be beneficial. |
Issue 2: Presence of Biphenyl Impurity
-
Symptom: A non-polar spot is observed on the TLC, and a corresponding mass is found in LC-MS analysis.
-
Possible Cause & Solution:
| Cause | Troubleshooting Steps |
| Wurtz-Type Coupling | The Grignard reagent can couple with unreacted 1-bromobenzene. This is often promoted by localized high temperatures. Ensure slow addition of the 1-bromobenzene to the magnesium suspension to maintain a controlled reaction temperature. |
Experimental Protocol: Grignard Addition
-
Under an argon atmosphere, place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Cool the Grignard reagent to 0 °C.
-
In a separate flask, dissolve 1-Boc-4-piperidone in anhydrous THF and cool to 0 °C.
-
Slowly add the Grignard reagent to the ketone solution via cannula.
-
Allow the reaction to warm to room temperature and stir until the starting ketone is consumed (monitor by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Troubleshooting Guide: Stage 2 - Ritter Reaction
This stage converts the tertiary alcohol to the primary amine using a nitrile (e.g., acetonitrile) in the presence of a strong acid.
Issue 1: Formation of Alkene Impurity
-
Symptom: A major side product is observed with a mass corresponding to the loss of water from the tertiary alcohol intermediate.
-
Possible Cause & Solution:
| Cause | Troubleshooting Steps |
| Elimination Competes with Nucleophilic Addition | The tertiary carbocation intermediate is prone to elimination (E1 reaction). This is favored by high temperatures and non-nucleophilic acids. Use a nitrile as both the solvent and the nucleophile to ensure a high concentration of the nucleophile. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C and slowly warm if necessary). |
Issue 2: Loss of the Boc-Protecting Group
-
Symptom: The product and/or side products show a mass corresponding to the loss of the tert-butoxycarbonyl group (100 amu).
-
Possible Cause & Solution:
| Cause | Troubleshooting Steps |
| Acid-Labile Nature of the Boc Group | The strong acidic conditions required for the Ritter reaction can cleave the Boc group.[4] Minimize reaction time and use the minimum amount of acid necessary. After the reaction, if deprotection has occurred, the product can be re-protected with Boc anhydride before final purification. |
Experimental Protocol: Ritter Reaction
-
Dissolve the crude tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture onto ice and basify with a cold aqueous solution of sodium hydroxide to a pH > 10.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate is an N-acetylated amine, which must be hydrolyzed.
-
Reflux the intermediate in aqueous hydrochloric acid.
-
Cool, basify, and extract the final product. Purify by column chromatography.
Visualization of Reaction Pathways
Main Synthetic Pathway
Caption: Overall synthetic route to the target compound.
Formation of Major Side Products
Sources
Technical Support Center: Synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you increase the yield and purity of your target compound.
Introduction
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its stereochemically dense core, featuring a quaternary carbon, presents unique synthetic challenges. Achieving high yields of this compound is critical for the efficiency of multi-step synthetic campaigns. This guide will explore the primary synthetic routes, focusing on the reductive amination of N-Boc-4-piperidone, and provide a comprehensive framework for troubleshooting and optimization.
Core Synthesis Strategy: Reductive Amination
A robust and widely applicable method for the synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is the reductive amination of N-Boc-4-piperidone with 4-bromoaniline. This one-pot reaction proceeds through the in-situ formation of an iminium intermediate, which is then reduced to the desired amine. Sodium triacetoxyborohydride (STAB) is a commonly employed reducing agent for this transformation due to its mildness and selectivity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate via reductive amination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material (N-Boc-4-piperidone) | 1. Inefficient iminium ion formation. 2. Insufficient amount or activity of the reducing agent. 3. Presence of moisture in the reaction. | 1. Add a catalytic amount of a weak acid, such as acetic acid, to facilitate iminium ion formation.[1] 2. Use a slight excess (1.2-1.5 equivalents) of sodium triacetoxyborohydride (STAB). Ensure the STAB is fresh and has been stored under anhydrous conditions. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Formation of Side Products | 1. Bis-alkylation of the amine: The product amine can react with another molecule of the piperidone. 2. Reduction of the starting ketone: STAB can directly reduce the N-Boc-4-piperidone to the corresponding alcohol. 3. Homocoupling of 4-bromoaniline. | 1. Use a slight excess of the amine (4-bromoaniline) to favor the desired reaction. 2. Add the reducing agent portion-wise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize direct reduction of the ketone.[1] 3. This is less common under these conditions but can be minimized by ensuring a well-mixed reaction and controlled addition of reagents. |
| Difficult Purification | 1. Co-elution of the product with unreacted 4-bromoaniline. 2. Presence of polar byproducts. | 1. An acidic wash (e.g., dilute HCl) during the work-up can help remove the basic 4-bromoaniline. Be cautious not to cleave the Boc protecting group with strong acid. Alternatively, column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can be effective. 2. A basic wash (e.g., saturated sodium bicarbonate solution) during workup can remove acidic byproducts.[1] |
| Inconsistent Yields | 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, reaction time). | 1. Use high-purity, anhydrous reagents and solvents. 2. Maintain strict control over reaction parameters. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is adapted from the synthesis of a closely related analog.[1]
Materials:
-
N-Boc-4-piperidone
-
4-Bromoaniline
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane.
-
Add 4-bromoaniline (1.0-1.2 eq) to the solution and stir until dissolved.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate.
Visualization of the Synthetic Pathway
Reductive Amination Workflow
Caption: Reductive amination of N-Boc-4-piperidone with 4-bromoaniline.
Frequently Asked Questions (FAQs)
Q1: Can I use other reducing agents besides STAB?
A1: Yes, other reducing agents can be used, but they may have drawbacks. Sodium cyanoborohydride (NaBH₃CN) is a common alternative, but it is highly toxic. Catalytic hydrogenation (e.g., H₂, Pd/C) can also be effective, but the catalyst may be sensitive to impurities, and over-reduction or dehalogenation of the bromophenyl group can occur. STAB is generally preferred for its mildness, selectivity, and operational simplicity.[1]
Q2: My reaction is very slow. How can I increase the reaction rate?
A2: To increase the reaction rate, ensure that the iminium ion is forming efficiently. The addition of a catalytic amount of a weak acid like acetic acid is crucial.[1] You can also try slightly elevated temperatures (e.g., 30-40 °C), but be aware that this may increase the formation of side products. Always monitor the reaction closely by TLC or LC-MS.
Q3: Is the Strecker reaction a viable alternative for this synthesis?
A3: The Strecker synthesis is a plausible alternative. It would involve a three-component reaction between N-Boc-4-piperidone, an ammonia source (or 4-bromoaniline), and a cyanide source (e.g., KCN or TMSCN), followed by hydrolysis of the resulting α-aminonitrile. While this method can be effective, it involves the use of highly toxic cyanide reagents and may require more optimization to achieve high yields for this specific substrate.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate should be confirmed by a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Q5: What are the safety precautions I should take when running this synthesis?
A5: Standard laboratory safety precautions should be followed, including wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Dichloromethane is a volatile and potentially carcinogenic solvent, so all manipulations should be performed in a well-ventilated fume hood. If using cyanide-based reagents for an alternative synthesis, extreme caution must be exercised due to their high toxicity.
References
-
Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Piperidines
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Its synthesis, while conceptually straightforward, is often fraught with challenges that can impede research and development. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting resource in a question-and-answer format to address common issues encountered during the synthesis of substituted piperidines.
Troubleshooting by Synthetic Method
The optimal path to a desired substituted piperidine is highly dependent on the target molecule's specific substitution pattern and stereochemistry. This section is organized by common synthetic strategies, addressing the unique challenges of each.
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a fundamental method for accessing the piperidine core. However, the aromaticity of the pyridine ring and the potential for catalyst poisoning can present significant hurdles.[1]
Question: My pyridine hydrogenation is resulting in low or no conversion. What are the likely causes and how can I improve the yield?
Answer: Low or no conversion in pyridine hydrogenation can stem from several factors, primarily related to the catalyst and reaction conditions.
-
Catalyst Deactivation or Poisoning: Impurities in the starting material, such as sulfur compounds, can poison the catalyst.[1] Ensure the purity of your pyridine substrate. Using a fresh batch of a robust catalyst, such as rhodium on carbon (Rh/C), can be more effective than palladium-based catalysts in some cases.[1][2]
-
Insufficient Hydrogen Pressure or Mass Transfer: The hydrogenation of the aromatic pyridine ring requires sufficient hydrogen pressure to overcome the aromatic stabilization.[1] Gradually increasing the hydrogen pressure and ensuring efficient stirring to improve gas-liquid mixing can enhance the reaction rate.[2]
-
Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[2] A gradual increase in temperature (e.g., to 60-80 °C) should be monitored carefully.[1]
-
Inactive Catalyst: It is always a good practice to test a new batch of catalyst on a known, reliable reaction to confirm its activity.[2]
Question: I'm observing the formation of partially hydrogenated intermediates or over-reduction byproducts. How can I control the selectivity of the reaction?
Answer: The formation of intermediates like dihydropyridines or tetrahydropyridines indicates an incomplete reaction.[1] This can be addressed by increasing the reaction time, catalyst loading, or hydrogen pressure.[1][2]
Over-reduction, leading to C-N bond cleavage, is a more challenging issue, often exacerbated by harsh reaction conditions.[2] To minimize over-reduction:
-
Catalyst Selection: The choice of catalyst is crucial. While platinum oxide (PtO₂) is commonly used, rhodium-based catalysts may offer better selectivity under milder conditions.[1][3]
-
Temperature and Pressure Optimization: Lowering the reaction temperature and carefully optimizing the hydrogen pressure can favor the desired hydrogenation over C-N bond cleavage.[2]
-
Solvent and Additives: The use of anhydrous solvents is recommended, as water can sometimes promote side reactions.[1] Additives like hydrochloric acid (HCl) can sometimes improve selectivity.[1]
| Catalyst | Typical Loading (mol%) | Pressure (bar) | Temperature (°C) | Notes |
| PtO₂ (Adams' catalyst) | 1-5 | 50-70 | Room Temperature - 50 | A common and effective catalyst.[1] |
| Rh/C | 5-10 | 50-100 | 60-80 | Often more effective than palladium for pyridine reduction.[1] |
| Ru/C | 5-10 | 70-150 | 80-120 | Can be used for more resistant substrates. |
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine
-
In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in an appropriate solvent (e.g., glacial acetic acid or methanol).[1]
-
Carefully add the chosen catalyst (e.g., PtO₂, 1-5 mol%).[1]
-
Seal the reactor and purge it with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50-70 bar).[1]
-
Stir the reaction mixture vigorously at the chosen temperature (e.g., room temperature to 80°C) for 4-24 hours.[1]
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the crude product by distillation, crystallization, or column chromatography.
Reductive Amination
Reductive amination is a versatile method for constructing piperidine rings, typically involving the reaction of a dicarbonyl compound with an amine.[4]
Question: My reductive amination is slow and gives a low yield of the desired piperidine. What can I do to optimize the reaction?
Answer: Sluggishness and low yields in reductive amination often point to issues with imine/enamine formation or the reduction step.
-
Imine/Enamine Formation: The initial condensation between the carbonyl compound and the amine to form an imine or enamine is a critical equilibrium-driven step. The removal of water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the product. The pH of the reaction is also crucial; slightly acidic conditions (pH 4-6) are often optimal for imine formation.
-
Choice of Reducing Agent: The choice of reducing agent is critical and depends on the substrate and reaction conditions.[5]
-
Sodium triacetoxyborohydride (STAB) is a mild and selective reagent that can be used in one-pot reactions as it does not readily reduce aldehydes and ketones.[5]
-
Sodium cyanoborohydride (NaCNBH₃) is also mild and effective at a slightly acidic pH.[5] However, it is highly toxic.
-
Sodium borohydride (NaBH₄) is a stronger reducing agent and is typically added after the imine has been pre-formed, as it can reduce the starting carbonyl compounds.[5]
-
Catalytic Hydrogenation (H₂, Pd/C) is a clean and effective method but requires specialized high-pressure equipment.[6]
-
-
Reaction Conditions: Ensure all reagents and solvents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using sensitive catalysts or reagents.[6]
Logical Workflow for Troubleshooting Reductive Amination
Caption: General experimental workflow for an Aza-Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it often necessary to use a protecting group on the piperidine nitrogen during synthesis?
A1: The piperidine nitrogen is a secondary amine and can act as a nucleophile or a ligand for metal catalysts. This can lead to undesired side reactions, such as N-alkylation or N-acylation, and catalyst deactivation. [7][8]A protecting group, such as the tert-butyloxycarbonyl (Boc) group, temporarily blocks the reactivity of the nitrogen, ensuring that the desired reaction occurs at another position on the ring. [8][9]The Boc group can be easily removed later under acidic conditions. [9] Q2: I am having difficulty purifying my substituted piperidine. What are some common challenges and solutions?
A2: Purification of substituted piperidines can be challenging due to their basic nature and potential for similar polarities between the product and starting materials.
-
Column Chromatography: The basicity of piperidines can cause them to streak on silica gel. Adding a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent can improve the peak shape.
-
Acid-Base Extraction: The basic nitrogen atom allows for purification by acid-base extraction. The piperidine can be extracted into an aqueous acidic solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. [6]Alternatively, forming a salt (e.g., a hydrochloride or tartrate salt) can facilitate purification by crystallization. [1] Q3: My N-alkylation of a piperidine is sluggish. What can I do to improve the reaction rate?
A3: Slow N-alkylation can be due to several factors:
-
Insufficient Basicity: The reaction generates an acid byproduct (e.g., HCl, HBr) that can protonate the starting piperidine, rendering it non-nucleophilic. [7]Adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the acid is crucial. [7]* Poor Leaving Group: If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can increase the reaction rate. [7]* Steric Hindrance: Bulky substituents on either the piperidine or the alkylating agent can slow the reaction. Increasing the reaction temperature may be necessary. [7]* Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions. [7] Q4: How can I prevent the formation of a quaternary ammonium salt as a byproduct in my N-alkylation reaction?
A4: The formation of a quaternary ammonium salt indicates over-alkylation. [7]This can be minimized by:
-
Controlling Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine). [7]* Slow Addition: Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation. [7]
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. [Link]
- CoLab. (1991). Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst I.
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2020). Optimization of the reaction conditions. [Link]
-
ResearchGate. (2022). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
PubMed Central. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
SpringerLink. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. [Link]
-
ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
Royal Society of Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
-
ACS Publications. (2020). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
Semantic Scholar. (2010). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
ACS Publications. (2012). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
DTIC. (1994). Piperidine Synthesis. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
Reddit. (2023). Reductive amination of piperazine. [Link]
-
Wikipedia. (n.d.). Aza-Diels–Alder reaction. [Link]
-
PubMed Central. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]
-
ResearchGate. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
-
Wiley Online Library. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Optimization of Reaction Conditions for Boc-Protection of Aminopiperidines
Welcome to the Technical Support Center for the Boc-protection of aminopiperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction for robust and reproducible outcomes. Here, we synthesize technical accuracy with field-proven insights to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Boc-protection of an aminopiperidine?
The Boc-protection of an aminopiperidine is a nucleophilic acyl substitution reaction. The amino group of the piperidine acts as a nucleophile and attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This leads to the formation of a tetrahedral intermediate. Subsequently, a tert-butyl carbonate group departs as a leaving group, which then breaks down into the stable byproducts carbon dioxide (CO₂) and tert-butanol. The final product is the N-tert-butoxycarbonyl (N-Boc) protected aminopiperidine, a carbamate derivative that is stable to most bases and nucleophiles.[1][2][3]
Q2: Why is a base often used in Boc-protection reactions, and which one should I choose?
A base is typically used to neutralize the acid generated during the reaction, which can otherwise form a salt with the unreacted amine, rendering it non-nucleophilic.[4] For aminopiperidines, common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), and sodium hydroxide (NaOH).[4][5][6] The choice of base can be critical:
-
Organic bases (e.g., TEA, DIPEA): These are suitable for reactions in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[4][7]
-
Inorganic bases (e.g., NaHCO₃, NaOH): These are often used in biphasic or aqueous solvent systems.[6][8] Using a milder base like sodium bicarbonate can help minimize side reactions such as the formation of the di-Boc byproduct.[5]
Q3: What are the most common solvents for Boc-protection, and how do they influence the reaction?
A variety of solvents can be used, and the choice depends on the solubility of the starting materials and the reaction conditions. Common solvents include:
-
Aprotic solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are widely used.[6][9]
-
Protic solvents: Alcohols like methanol and ethanol can be effective and have been reported to accelerate the reaction rate for some amines.[8][10]
-
Aqueous systems: Reactions can be performed in water or mixtures of water with organic solvents like THF or acetone, especially when using inorganic bases.[6][11]
The solvent can influence the reaction rate and selectivity. For instance, alcoholic solvents have been shown to enhance the rate of Boc protection of aromatic amines.[10]
Q4: How critical are stoichiometry and temperature control?
Both are highly critical for a successful and clean reaction.
-
Stoichiometry: Using a large excess of Boc₂O can lead to the formation of the di-Boc protected byproduct, especially with primary amines.[5] A slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O is often recommended to drive the reaction to completion while minimizing this side reaction.[5]
-
Temperature: Most Boc-protections are run at room temperature or below (0-10 °C), particularly during the addition of Boc₂O, to control the exothermic nature of the reaction and prevent side reactions.[5][8] Elevated temperatures can increase the rate of byproduct formation.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc-protection of aminopiperidines.
Issue 1: Low or No Yield of the Desired Product
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting material after the expected reaction time.
Possible Causes & Solutions:
| Probable Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the starting material. | Ensure anhydrous conditions if using an organic solvent. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4] Consider extending the reaction time or allowing the reaction to warm to room temperature after the initial addition of reagents.[4] |
| Poor Solubility of Starting Material | If the aminopiperidine starting material (especially as a salt) is not fully dissolved, the reaction will be slow and incomplete. Zwitterionic compounds can also have poor solubility in common organic solvents.[11][12] | For amine salts, perform a "freebasing" step by partitioning between an organic solvent and an aqueous base, then use the organic layer. Alternatively, use a solvent system in which the amine is soluble, such as a mixture of water and an organic solvent (e.g., THF, acetone).[11][12] |
| Product Loss During Workup | Boc-protected aminopiperidines can have some water solubility, leading to loss during aqueous extraction steps.[4] | During the aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent like dichloromethane or ethyl acetate.[4] |
Issue 2: Formation of a Significant Amount of Di-Boc Protected Byproduct
Symptoms: A major byproduct is observed by LC-MS with a mass corresponding to the addition of two Boc groups. NMR analysis may show complex signals or the absence of the N-H proton of the desired mono-Boc product.[5]
Possible Causes & Solutions:
| Probable Cause | Explanation | Suggested Solution |
| Excessive Boc₂O | A large excess of di-tert-butyl dicarbonate can drive the reaction towards di-protection of the primary amine.[5] | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O.[5] |
| Strong Base or High pH | The presence of a strong base can deprotonate the initially formed mono-Boc product, making it more nucleophilic and prone to a second reaction with Boc₂O.[5] | Use a milder base such as sodium bicarbonate, or perform the reaction in the absence of a base if the starting amine is sufficiently nucleophilic.[5] Carefully control the pH; for some procedures, a pH range of 11.8-12.2 is recommended.[4][8] |
| Prolonged Reaction Time/High Temperature | Extended reaction times or elevated temperatures can increase the likelihood of the secondary reaction occurring.[5] | Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. Perform the reaction at room temperature or below.[5] |
Issue 3: Difficult Purification of the Final Product
Symptoms: The crude product is an oil that is difficult to purify by column chromatography, or co-elution of impurities occurs.
Possible Causes & Solutions:
| Probable Cause | Explanation | Suggested Solution |
| Residual tert-Butanol | tert-Butanol is a byproduct of the reaction and can be difficult to remove completely under reduced pressure. | After the reaction is complete and quenched, wash the organic layer thoroughly with water and brine to remove water-soluble byproducts. High-vacuum drying may be necessary. |
| Similar Polarity of Product and Byproducts | The di-Boc byproduct or other impurities may have similar polarity to the desired product, making chromatographic separation challenging. | Optimize the column chromatography conditions by trying different solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol). A gradient elution may be necessary. If the product is basic enough, an acid/base extraction during workup can help remove non-basic impurities. |
| Product is Water-Soluble | The Boc-protected aminopiperidine may have some aqueous solubility.[4] | Ensure thorough extraction from the aqueous phase during workup.[4] If purification by silica gel chromatography is problematic, consider alternative purification methods such as crystallization or reverse-phase chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Boc-Protection in an Organic Solvent
-
Reaction Setup: Dissolve the aminopiperidine (1 equivalent) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 equivalents).
-
Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 times).
-
Washing: Combine the organic layers and wash with 10% aqueous sodium bicarbonate solution, followed by brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc-Protection in an Aqueous/Organic Biphasic System
-
Reaction Setup: In a flask, dissolve the aminopiperidine (1 equivalent) in a mixture of water and an organic solvent like THF or ethanol.[8]
-
Base and Boc₂O Addition: Cool the mixture to 10-15 °C. Slowly and simultaneously add di-tert-butyl dicarbonate (1.0-1.1 equivalents) and an aqueous solution of sodium hydroxide (1.1 equivalents) dropwise, while maintaining the pH between 11.8 and 12.2 using a pH sensor.[8]
-
Reaction Monitoring: Stir the reaction for approximately 1 hour at this temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Extraction: Once the reaction is complete, separate the layers if biphasic, or add an organic solvent (e.g., ethyl acetate) to extract the product. Extract the aqueous layer multiple times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Visualizations
Troubleshooting Logic for Low Yield in Boc-Protection
Caption: Troubleshooting logic for low yield in the Boc-protection step.
Reaction Scheme: Mono- vs. Di-Boc Protection
Caption: Competing pathways of mono- and di-Boc protection.
References
- Parra, A., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Tetrahedron Letters, 39(19), 2371-2374.
- Walton, C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Sources
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: A Guide to the Purification of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical guide for researchers working with Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. This molecule is a valuable building block in medicinal chemistry and drug development, and achieving high purity is critical for reliable downstream applications. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs) - Impurity Profile & Analysis
This section addresses the common initial questions researchers face when encountering impurities in their crude product.
Q1: I've just completed my synthesis. What are the most likely impurities in my crude Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate?
A: The impurity profile depends heavily on the synthetic route. Assuming a common pathway involving the addition of an organometallic reagent to 1-Boc-4-piperidone followed by amination, or a variation of the Strecker synthesis, you can anticipate several classes of impurities.[1][2] Understanding these is the first step to devising a purification strategy.[3]
| Impurity Class | Specific Examples | Likely Origin |
| Unreacted Starting Materials | 1-Boc-4-piperidone, Bromobenzene | Incomplete reaction. |
| Key Intermediates | tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | Incomplete conversion of the hydroxyl group to the amine. |
| Side-Reaction Products | tert-butyl 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate | Dehydration of the tertiary alcohol intermediate. |
| Protecting Group-Related | 4-amino-4-(4-bromophenyl)piperidine (di-HCl or free base) | Loss of the Boc protecting group under acidic conditions.[4][5] |
| Reagent-Related | Triethylamine salts, residual solvents | Work-up and reaction reagents.[3] |
| Degradation Products | Oxidized piperidine species | Air sensitivity of amines, often leading to discoloration.[3] |
Q2: My isolated crude product is a yellow or brownish oil/solid. What does this discoloration indicate?
A: A yellow or brown tint is typically indicative of oxidation.[3] Piperidine derivatives and other amines can be susceptible to air oxidation over time, forming minor, often highly colored, impurities. While these may be present in small quantities, they are visually prominent. Standard purification techniques like column chromatography are usually effective at removing them.
Q3: How can I best analyze the purity of my sample and identify these impurities?
A: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for initial assessment and for developing a column chromatography method. Use a UV lamp (254 nm) to visualize the aromatic bromophenyl ring and a ninhydrin stain, which specifically visualizes primary and secondary amines, often as purple or brown spots upon heating.[6][7]
-
High-Performance Liquid Chromatography (HPLC-MS): Provides quantitative purity data (e.g., area % of the main peak) and mass information for impurity peaks, which is invaluable for identification. A reverse-phase C18 column is commonly used.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and can help identify and quantify major impurities if their signals are resolved from the product's signals.
Q4: I see a highly polar spot on my TLC that stains with ninhydrin. What is it?
A: This is very likely the de-protected piperidine, 4-amino-4-(4-bromophenyl)piperidine. The Boc group is acid-labile, and even trace amounts of acid during work-up can cause its removal.[9] The resulting free amine has two basic sites (the primary amine and the piperidine nitrogen), making it significantly more polar and causing it to stick to the baseline or have a very low Rf on silica gel TLC.
Part 2: Troubleshooting and Purification Protocols
This section provides detailed, step-by-step protocols for removing the impurities identified above. The choice of method depends on the nature and quantity of the impurities present.
Logical Workflow for Purification
Before proceeding, it is crucial to analyze your crude material to select the most efficient purification path.
Caption: General workflow for selecting a purification strategy.
Strategy 1: Acid-Base Extraction
This technique is highly effective for removing neutral or acidic impurities from your basic product. It exploits the differential solubility of the amine in its neutral and protonated (salt) forms.[10][11]
Causality: Your target compound contains a basic primary amine (pKa ~9-10). By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the amine is protonated to form a water-soluble ammonium salt.[11][12] Neutral impurities, such as unreacted bromobenzene or the alcohol intermediate, remain in the organic layer and are thus separated. Subsequently, basifying the aqueous layer regenerates the neutral, organic-soluble amine, which can be recovered.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. Retain the organic layer for now.
-
Back-Extraction: To ensure complete recovery, add another portion of 1M HCl to the organic layer in the separatory funnel, shake, and combine this second aqueous extract with the first. You may now discard the organic layer, which contained the neutral impurities.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH (aq) with stirring until the pH is >10 (check with pH paper). You may observe the product precipitating as a solid or oil.
-
Product Extraction: Return the basified aqueous solution to the separatory funnel. Extract the neutral product back into an organic solvent (e.g., DCM or EtOAc) using two or three portions.
-
Final Steps: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Caption: Workflow diagram for purification by acid-base extraction.
Strategy 2: Flash Column Chromatography
This is the most powerful and common technique for separating compounds with different polarities. For basic amines like your product, special considerations are necessary to achieve good separation and recovery.
Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds can interact strongly with these acidic sites, leading to irreversible adsorption or significant "tailing" of the peak during elution. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is added to the mobile phase.[6] This deactivates the acidic sites, allowing the basic compound to travel through the column more cleanly, resulting in sharper peaks and better separation.
-
TLC Analysis (Mobile Phase Selection):
-
Dissolve a small amount of your crude product in a solvent like DCM.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Start with a low polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increase the polarity.
-
Crucially, add ~0.5-1% triethylamine (TEA) to your chosen solvent system. [3]
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.[6]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., Hexane or DCM).
-
"Wet pack" the chromatography column with the slurry, ensuring a level and compact bed without air bubbles.
-
Equilibrate the packed column by running 2-3 column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of DCM.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column and begin elution using positive pressure (flash chromatography).
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of MeOH) to elute the compounds.
-
Collect fractions and monitor the separation by spotting them on a TLC plate, visualizing under a UV lamp and/or with a ninhydrin stain.
-
-
Product Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to obtain your purified compound.
Strategy 3: Recrystallization
If your product is a solid and relatively pure (>90%) after initial purification or directly from the reaction, recrystallization is an excellent method for obtaining highly pure, crystalline material.
Causality: This technique relies on the principle that the solubility of a compound in a solvent generally increases with temperature. An ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold. Impurities, being present in smaller amounts, will either remain in the cold solution or be removed during a hot filtration step if they are insoluble.[13]
-
Solvent Selection: Test the solubility of your crude product in small amounts of various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Hexanes, or mixtures thereof). You are looking for a solvent or solvent pair that dissolves your product well at boiling temperature but poorly at room temperature or in an ice bath.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate and a condenser). Add just enough hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to minor impurities, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a beaker or watch glass will slow the cooling process, which encourages the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[14] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
References
-
Acid–base extraction. (2023). In Wikipedia. Retrieved from [Link]
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
What is an Acid and Base Extraction?. (n.d.). Engineering Ideas Clinic - Confluence. Retrieved from [Link]
-
Amine workup. (2022). Reddit. Retrieved from [Link]
-
Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link]
-
Crystallization method of Boc-amino acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.. Retrieved from [Link]
- CN112661672A - Crystallization method of Boc-amino acid. (n.d.). Google Patents.
-
Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. (n.d.). MDPI. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. (2020). YouTube. Retrieved from [Link]
-
Thermal Methods. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. (2018). ResearchGate. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (2023). In Wikipedia. Retrieved from [Link]
-
BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Strecker amino acid synthesis. (2023). In Wikipedia. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 13. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Amino-4-Aryl-Piperidine Derivatives
Welcome to the technical support center for the synthesis of 4-amino-4-aryl-piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered in this vital synthetic work. Our goal is to move beyond simple protocols and offer a deeper understanding of the chemical principles at play, empowering you to diagnose and resolve issues in your own laboratory.
I. Troubleshooting Guide: Navigating Key Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 4-amino-4-aryl-piperidine derivatives.
A. Challenges in Aryl Group Introduction via Grignard Reaction
Question 1: My Grignard reaction with N-protected 4-piperidone is giving low yields of the desired 4-aryl-4-hydroxypiperidine. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Grignard addition to N-protected 4-piperidones are a common issue, often stemming from a few key factors. The quality of the Grignard reagent, the presence of moisture, and side reactions are the primary culprits.
-
Causality of Experimental Choices: The choice of an N-protecting group is critical. The widely used tert-butyloxycarbonyl (Boc) group is generally stable under Grignard conditions. However, the quality of the Grignard reagent itself is paramount. Commercially available Grignard reagents can degrade over time, leading to lower concentrations of the active species and an increase in side products. It is often best to either titrate your commercial reagent before use or prepare it fresh.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried and the reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are essential, as even trace amounts of water will quench the Grignard reagent.[1]
-
Verify Grignard Reagent Quality: If using a commercial solution, titrate it prior to use to determine the exact molarity. A common method is titration with a known concentration of I2 until the purple color disappears.
-
Optimize Reaction Temperature: The initial addition of the Grignard reagent should be performed at a low temperature, typically 0°C, to control the exothermic reaction and minimize side reactions. After the initial addition, the reaction can be allowed to slowly warm to room temperature.[1]
-
Consider Reverse Addition: In some cases, adding the solution of N-Boc-4-piperidone to the Grignard reagent can be beneficial, especially if enolization of the piperidone is a suspected side reaction.
-
-
Data Presentation: Comparison of Reaction Conditions
| Parameter | Standard Conditions | Optimized Conditions |
| Grignard Reagent | Commercial, used as is | Freshly prepared or titrated |
| Solvent | Anhydrous THF | Freshly distilled from Na/benzophenone |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Addition | Grignard to Ketone | Ketone to Grignard (Reverse Addition) |
-
Experimental Workflow Diagram:
Caption: Troubleshooting workflow for low-yielding Grignard reactions.
B. Protecting Group Strategies and Challenges
Question 2: I am performing an N-arylation on a 4-aminopiperidine derivative, but my Boc protecting group is not stable under the reaction conditions. What are my options?
Answer:
The stability of the Boc group can be an issue under certain N-arylation conditions, particularly those requiring elevated temperatures or the presence of Lewis acids. If you are observing Boc deprotection, you have several avenues to explore: modifying the reaction conditions, or switching to a more robust protecting group.
-
Causality of Experimental Choices: The Boc group is cleaved under acidic conditions. Some N-arylation reactions, like the Ullmann condensation, can be performed under basic conditions where the Boc group is generally stable. However, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can sometimes lead to Boc cleavage, especially with prolonged reaction times or at high temperatures.
-
Alternative Protecting Groups:
-
Carbamates:
-
Benzyloxycarbonyl (Cbz or Z): More stable to acidic conditions than Boc, but is cleaved by catalytic hydrogenolysis. This is a good option if your molecule does not contain other reducible functional groups.[2]
-
Allyloxycarbonyl (Alloc): Cleaved under very mild conditions using a palladium catalyst and a scavenger, making it orthogonal to both Boc and Cbz groups.
-
-
Sulfonamides:
-
Tosyl (Ts): Very robust and stable to a wide range of conditions, but deprotection can be harsh, often requiring strong reducing agents like sodium in liquid ammonia.
-
Nosyl (Ns): Similar stability to Tosyl, but can be cleaved under milder, nucleophilic conditions, for example, with thiophenol and a base.
-
-
-
Data Presentation: Comparison of Protecting Groups
| Protecting Group | Abbreviation | Deprotection Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl) | Stable to base and hydrogenolysis |
| Benzyloxycarbonyl | Cbz (Z) | Catalytic Hydrogenolysis (H₂/Pd/C) | Stable to mild acid and base |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst and scavenger | Orthogonal to acid/base labile groups |
| p-Toluenesulfonyl | Ts | Harsh reduction (e.g., Na/NH₃) | Very stable to acid and base |
| 2-Nitrobenzenesulfonyl | Ns | Thiol and base (e.g., PhSH, K₂CO₃) | Stable to acid, cleaved by nucleophiles |
-
Decision Tree for Protecting Group Selection:
Caption: Decision tree for selecting a suitable N-protecting group.
C. Issues in Reductive Amination
Question 3: My reductive amination of N-benzyl-4-piperidone with a primary amine is giving a significant amount of the dialkylated tertiary amine byproduct. How can I improve the selectivity for the desired secondary amine?
Answer:
The formation of a tertiary amine byproduct in reductive amination is a classic example of over-alkylation. This occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the piperidone. Controlling the stoichiometry and reaction conditions is key to minimizing this side reaction.
-
Causality of Experimental Choices: The choice of reducing agent and the timing of its addition are critical. Sodium triacetoxyborohydride (STAB-H) is a mild reducing agent that is often preferred because it can be added at the beginning of the reaction and will selectively reduce the iminium ion in the presence of the ketone.[3][4] More reactive reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone, so they are typically added after the imine has had time to form.[5]
-
Troubleshooting Protocol:
-
Use a Milder Reducing Agent: Switch to sodium triacetoxyborohydride (STAB-H) or sodium cyanoborohydride (NaBH₃CN).[3][5] These are less likely to reduce the starting ketone and are more selective for the iminium ion.
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the piperidone. This will favor the formation of the initial imine and reduce the chances of the secondary amine product reacting.
-
Optimize pH: The formation of the iminium ion is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate the reaction, but avoid strongly acidic conditions which will protonate the amine, rendering it non-nucleophilic.[5]
-
Stepwise Procedure: For particularly challenging substrates, a stepwise approach can be effective. First, form the imine by reacting the piperidone and primary amine, often with removal of water using a Dean-Stark trap. Then, in a separate step, reduce the isolated imine.
-
-
Reaction Scheme: Reductive Amination and Over-Alkylation
Caption: Desired vs. side reaction in reductive amination.
D. Purification and Separation Challenges
Question 4: I am having difficulty purifying my final 4-amino-4-aryl-piperidine derivative. It is very polar and streaks on my silica gel column. What purification strategies can I try?
Answer:
The purification of polar, amine-containing compounds like 4-amino-4-aryl-piperidines can be challenging due to their interaction with the acidic silica gel surface. This often leads to poor separation, tailing peaks, and low recovery.
-
Causality of Experimental Choices: The free amine groups in your product are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction is the primary cause of streaking and poor chromatographic performance.
-
Troubleshooting Protocol for Purification:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to suppress the interaction between your compound and the silica gel.
-
Triethylamine (TEA): Typically, 0.5-1% TEA is added to the eluent system (e.g., ethyl acetate/hexanes).
-
Ammonia: A solution of 7N ammonia in methanol can be used to prepare a mobile phase (e.g., dichloromethane/methanol/ammonia).
-
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized silica: This is a commercially available stationary phase that is specifically designed for the purification of amines.
-
-
Salt Formation and Extraction: If your compound is sufficiently basic, you can perform an acid-base extraction.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract your purified product back into an organic solvent.
-
-
Crystallization/Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification method. Try screening various solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to introduce the aryl group at the 4-position of the piperidine ring?
A1: The most common and versatile methods are the Grignard reaction with an N-protected 4-piperidone followed by dehydration and reduction, or a direct nucleophilic addition of an organometallic reagent to an imine precursor. Palladium-catalyzed cross-coupling reactions are also excellent options if you start with a suitable 4-halo-piperidine derivative. The choice of method will depend on the specific aryl group you wish to introduce and the other functional groups present in your molecule.
Q2: How can I control the stereochemistry at the C4 position?
A2: Achieving stereocontrol at the C4 position is a significant challenge. Diastereoselective reductions of a 4-aryl-tetrahydropyridine precursor can be influenced by the choice of reducing agent and the steric bulk of the N-substituent. For enantioselective synthesis, chiral catalysts in conjunction with prochiral starting materials, or the use of chiral auxiliaries, are typically required. Asymmetric hydrogenation and enzymatic resolutions are also powerful techniques to consider.[6]
Q3: My reaction is not going to completion. What are some general tips for driving the reaction forward?
A3: Several factors can lead to incomplete reactions. First, ensure your starting materials are pure and your reagents are of high quality. For equilibrium reactions, such as imine formation, removing a byproduct (like water) can drive the reaction to completion. Increasing the reaction temperature or concentration may also help, but be mindful of potential side reactions. Finally, if applicable, consider using a more active catalyst or a different solvent system.
Q4: Are there any safety concerns I should be aware of when working with these compounds?
A4: As with all laboratory work, appropriate personal protective equipment (PPE) should be worn. Many of the reagents used in these syntheses are hazardous. For example, Grignard reagents are pyrophoric, and many solvents are flammable and toxic. Piperidine derivatives themselves can have biological activity and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform a thorough risk assessment for your experimental setup.
III. References
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (URL not available)
-
Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. [Link]
-
Approaches to α-functionalization of piperidines by C H... - ResearchGate. (URL not available)
-
Recent synthetic strategies for N -arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Request PDF - ResearchGate. (URL not available)
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. [Link]
-
How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. [Link]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC - NIH. [Link]
-
Reductive Amination - Common Conditions. [Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group | ACS Catalysis. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. [Link]
-
Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. [Link]
-
Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. - ResearchGate. [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC - NIH. [Link]
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. [Link]
-
Novel post-synthesis purification strategies and the ligand exchange processes in simplifying the fabrication of PbS quantum dot solar cells - RSC Publishing. [Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis - ACS Publications. [Link]
-
Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis - Chemical Communications (RSC Publishing). [Link]
-
1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Welcome to the Technical Support Center for the synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for alternative synthesis routes to this key pharmaceutical intermediate. As Senior Application Scientists, our goal is to equip you with the necessary insights to navigate the synthetic challenges and optimize your experimental outcomes.
Introduction
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry. Its synthesis can be approached through several strategic disconnections. This guide will focus on two prominent alternative pathways: a modified Strecker synthesis and a Ritter-type reaction, offering solutions to common experimental hurdles.
Alternative Route 1: Modified Strecker Synthesis
This approach constructs the crucial C4-quaternary stereocenter via a nucleophilic addition of cyanide to an imine precursor derived from tert-butyl 4-oxopiperidine-1-carboxylate.
Reaction Scheme
Caption: Modified Strecker Synthesis Workflow.
Experimental Protocol
A detailed protocol for a modified Strecker synthesis is outlined below.
Step 1: Imine Formation
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or toluene), add 4-bromoaniline (1.1 eq).
-
Add a catalytic amount of a mild acid (e.g., acetic acid) to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.
Step 2: Cyanide Addition
-
Cool the reaction mixture to 0 °C.
-
Carefully add a solution of potassium cyanide (KCN) (1.2 eq) in water dropwise. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Step 3: Grignard Reaction and Hydrolysis (Hypothetical extension for aryl addition)
Note: The direct Strecker product would be an aminonitrile. To achieve the target structure, a subsequent reaction would be needed if the aryl group is not introduced in the first step. A more direct approach involves a three-component Strecker reaction.
Alternative One-Pot Strecker Protocol:
-
In a round-bottom flask, combine tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq), 4-bromoaniline (1.1 eq), and trimethylsilyl cyanide (TMSCN) (1.2 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the mixture to 0°C and add a Lewis acid catalyst (e.g., ZnI₂ or a chiral catalyst for asymmetric synthesis).
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid if desired, or used in subsequent steps.
Troubleshooting and FAQs
Q1: The imine formation is slow or incomplete. What can I do?
A1:
-
Dehydration: Imine formation is a reversible reaction that produces water. The use of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the product.[1]
-
Catalyst: Ensure that the acid catalyst is fresh and added in the appropriate amount. Too much acid can lead to side reactions.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate of imine formation. However, be cautious as this may also promote side reactions.
Q2: I am observing low yields of the α-aminonitrile. What are the possible reasons?
A2:
-
Steric Hindrance: The ketone, N-Boc-4-piperidone, is sterically hindered, which can slow down the nucleophilic attack of the cyanide.[2] Longer reaction times or a slight increase in temperature might be necessary.
-
Cyanide Source: The reactivity of the cyanide source is crucial. Ensure that the KCN is of high purity and the solution is freshly prepared. Alternatively, using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst can be more effective for hindered ketones.[3]
-
pH Control: The pH of the reaction medium is critical. The reaction is typically promoted by mild acid, but a too acidic environment will protonate the cyanide, reducing its nucleophilicity.[4]
Q3: I am having difficulty with the purification of the final product. Any suggestions?
A3:
-
Column Chromatography: The product is a relatively polar molecule. A silica gel column chromatography using a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should be effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) can be an effective purification method.
-
Acid-Base Extraction: The basicity of the amino group can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to protonate the product, which can then be extracted into the aqueous layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can provide the purified product.
Alternative Route 2: Ritter-Type Reaction
The Ritter reaction offers another pathway to the desired 4-amino-4-arylpiperidine core. This route typically involves the generation of a carbocation at the C4 position of the piperidine ring, which is then trapped by a nitrile, followed by hydrolysis.[5][6]
Reaction Scheme
Caption: Ritter-Type Reaction Pathway.
Experimental Protocol
Step 1: Synthesis of the Tertiary Alcohol Precursor
-
To a solution of 4-bromophenylmagnesium bromide (prepared from 4-bromobromobenzene and magnesium turnings) in anhydrous THF, add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate.
Step 2: Ritter Reaction
-
Dissolve the tertiary alcohol from Step 1 (1.0 eq) in a nitrile solvent (e.g., acetonitrile, which also acts as the reactant).
-
Cool the solution to 0 °C and slowly add a strong acid, such as concentrated sulfuric acid (2-3 eq).[7]
-
Stir the reaction at room temperature for several hours. The progress can be monitored by quenching a small aliquot and analyzing by LC-MS.
-
After completion, carefully pour the reaction mixture onto ice and basify with a concentrated aqueous solution of sodium hydroxide to pH > 10.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
The resulting N-acetylated product can be hydrolyzed under acidic or basic conditions to yield the final primary amine.
Troubleshooting and FAQs
Q1: The formation of the tertiary alcohol precursor is giving low yields.
A1:
-
Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared and titrated to determine its exact concentration. The reaction must be carried out under strictly anhydrous conditions.
-
Reverse Addition: Adding the ketone solution to the Grignard reagent (reverse addition) can sometimes minimize the formation of side products from the enolization of the ketone.
-
Temperature Control: Maintaining a low temperature during the addition of the ketone is crucial to prevent side reactions.
Q2: The Ritter reaction is resulting in elimination products (alkenes) instead of the desired amide.
A2:
-
Carbocation Stability: The tertiary carbocation formed is prone to elimination. Using a less nucleophilic acid counterion might help.
-
Nitrile Concentration: Using the nitrile as the solvent ensures a high concentration, which can favor the nucleophilic trapping of the carbocation over elimination.
-
Temperature: The reaction should be run at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures will favor elimination.
-
Acid Choice: While strong acids are necessary, exploring different acids (e.g., trifluoroacetic acid, methanesulfonic acid) might provide a better balance between carbocation formation and minimizing elimination.
Q3: The hydrolysis of the intermediate amide is proving difficult.
A3:
-
Steric Hindrance: The amide is sterically hindered, which can make hydrolysis challenging.
-
Harsh Conditions: Strong acidic (e.g., 6M HCl, reflux) or basic (e.g., 6M NaOH, reflux) conditions are typically required for the hydrolysis of such amides. Be aware that the Boc protecting group is labile to strong acid. A two-step deprotection/hydrolysis might be necessary.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can sometimes accelerate the hydrolysis of sterically hindered amides under milder conditions.
Comparative Summary of Synthesis Routes
| Feature | Modified Strecker Synthesis | Ritter-Type Reaction |
| Starting Materials | tert-butyl 4-oxopiperidine-1-carboxylate, 4-bromoaniline, cyanide source | tert-butyl 4-oxopiperidine-1-carboxylate, 4-bromobromobenzene, nitrile |
| Key Intermediates | α-Aminonitrile | Tertiary alcohol, Carbocation |
| Advantages | Convergent, potential for asymmetric synthesis | Utilizes readily available starting materials |
| Potential Challenges | Handling of toxic cyanides, steric hindrance | Elimination side products, harsh hydrolysis conditions |
References
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. [Link]
-
Ritter Reaction. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Ritter reaction on a terpene tertiary alcohol. Reddit. [Link]
-
Strecker Amino Acid Synthesis Mechanism & Examples. Chemistry Steps. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ritter reaction. Wikipedia. [Link]
-
Ritter Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Recent advances in the synthesis of piperidones and piperidines. RSC Publishing. [Link]
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. PubChem. [Link]
-
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. PubChem. [Link]
-
The Ritter reaction occurs when nitrile and secondary or tertiary... Pearson+. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Ritter Reaction. NROChemistry. [Link]
-
Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. National Institutes of Health. [Link]
-
The Ritter reaction and the Beckmann fragmentation. University of Liverpool. [Link]
- Method for synthesizing 1-boc-4-aminopiperidine.
-
Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a recyclable catalyst. Indian Academy of Sciences. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. SciSpace. [Link]
Sources
Technical Support Center: Degradation Pathways of Boc-Protected Amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the degradation and deprotection of tert-butyloxycarbonyl (Boc)-protected amines. Our goal is to equip you with the scientific understanding and practical protocols necessary to navigate the complexities of this common yet critical synthetic transformation.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the deprotection of Boc-protected amines. We delve into the root causes of these problems and provide actionable, step-by-step solutions.
Question 1: My Boc deprotection is incomplete. What are the likely causes and how can I resolve this?
Answer:
Incomplete Boc deprotection is a frequent challenge stemming from several factors related to reaction conditions and substrate reactivity. Understanding these can help you optimize your protocol for complete conversion.
Causality Behind Incomplete Deprotection:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acidic conditions are too mild, the reaction will be slow or may not proceed to completion.[1] Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are common strong acids used for this purpose.[2][3]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine can hinder the approach of the acid, requiring more forcing conditions for complete removal.[1]
-
Electronic Effects: The electronic nature of your substrate plays a crucial role. Electron-withdrawing groups can destabilize the carbocation intermediate formed during deprotection, thus slowing down the reaction. Conversely, electron-donating groups can accelerate it.[1]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low for a particularly stable Boc-protected amine.[1]
-
Solvent Choice: The solvent can influence the efficacy of deprotection. While dichloromethane (DCM) is a common choice, protic solvents like methanol can sometimes interfere.[1]
-
Substrate Solubility: Poor solubility of the starting material in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.[1]
Troubleshooting Protocol for Incomplete Deprotection:
-
Verify Acid Quality: Ensure your acid (e.g., TFA) is not old or has absorbed water, which can reduce its effectiveness.[1]
-
Increase Acid Concentration/Equivalents: Gradually increase the concentration of the acid or the number of equivalents used. For example, if 20% TFA in DCM is ineffective, consider increasing to 50% TFA.[4]
-
Elevate Reaction Temperature: If the reaction is sluggish at room temperature, consider gentle heating. However, be mindful of potential side reactions with sensitive functional groups.
-
Extend Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1][4]
-
Optimize Solvent System: If solubility is an issue, explore alternative solvents or solvent mixtures. For some substrates, using neat TFA might be necessary.
-
Consider a Stronger Acid: If TFA is insufficient, 4M HCl in dioxane is a common and effective alternative.[4]
Monitoring Reaction Progress:
A simple and effective way to monitor the deprotection is by TLC. The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin can help visualize the primary or secondary amine product.[1][4] For more quantitative analysis, HPLC is the method of choice.[4]
Question 2: I'm observing unexpected side products after Boc deprotection. What are they and how can I prevent them?
Answer:
The formation of side products during Boc deprotection is primarily due to the generation of a reactive tert-butyl cation intermediate.[5][6] This electrophilic species can react with nucleophilic functional groups within your molecule, leading to unwanted byproducts.[2][5][7]
Common Side Reactions and Susceptible Groups:
-
tert-Butylation: The tert-butyl cation can alkylate nucleophilic residues, a common issue in peptide synthesis.[5][6]
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[5][6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5][6]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[5][6]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[5][6]
-
-
Formation of Genotoxic Impurities: The tert-butyl cation can fragment to isobutylene.[7][8]
Mitigation Strategy: The Use of Scavengers
The most effective way to prevent these side reactions is to incorporate "scavengers" into your deprotection cocktail.[5] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation before it can cause unwanted modifications.[5][6]
Common Scavengers and Their Applications:
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General, reduces the carbocation | 1-5% (v/v) |
| Water | General, forms tert-butanol | 1-5% (v/v) |
| Thioanisole | Methionine, Tryptophan | 1-5% (v/v) |
| Anisole | General, traps carbocation | 1-5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Cysteine | 1-2.5% (v/v) |
Data synthesized from multiple sources.[2][5]
Experimental Protocol for Deprotection with Scavengers:
-
Dissolve the Boc-protected substrate in a suitable solvent (e.g., DCM).
-
Add the appropriate scavenger(s) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the strong acid (e.g., TFA).
-
Stir the reaction at 0°C to room temperature, monitoring by TLC or HPLC.
-
Upon completion, remove the acid and solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amine salt.
Question 3: Can the Boc group degrade under conditions other than strong acid?
Answer:
While the Boc group is renowned for its stability to bases and nucleophiles, it can be labile under certain other conditions, which is important to consider during multi-step syntheses.[9]
-
Thermal Degradation: Boc-protected amines can undergo thermal deprotection at elevated temperatures, typically above 150°C, without the need for an acid catalyst.[3][10] This can be a "green" alternative but may not be suitable for thermally sensitive molecules.[10] The mechanism is believed to involve fragmentation to the amine, isobutylene, and carbon dioxide via a carbamic acid intermediate.[10]
-
Lewis Acid Sensitivity: Some Lewis acids, such as AlCl₃, can cleave the Boc group and can sometimes be used for selective deprotection.[2]
-
Prolonged Exposure to Mildly Acidic Conditions: While stable to brief exposure, prolonged storage or chromatography in mildly acidic conditions (e.g., HPLC with TFA in the mobile phase) can lead to gradual cleavage of the Boc group.[11] It has been observed that even 0.1% TFA in the eluent can cause about 10% cleavage after 4 hours.[11]
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about the chemistry and handling of Boc-protected amines.
Q1: What is the mechanism of acid-catalyzed Boc deprotection? A1: The deprotection proceeds through a series of steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[12][13][14]
-
Fragmentation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[13][14]
-
Decarboxylation: The unstable carbamic acid rapidly decomposes to release the free amine and carbon dioxide gas.[12][13][14]
-
Protonation of the Amine: Under the acidic reaction conditions, the newly liberated amine is protonated to form an ammonium salt.[13][14]
.dot
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Q2: How should I store my Boc-protected compounds? A2: Boc-protected amines are generally stable solids that can be stored at room temperature in a well-sealed container, protected from moisture and acidic vapors. For long-term storage, refrigeration is recommended. Avoid storing them in solutions containing even trace amounts of acid for extended periods.
Q3: What analytical techniques are best for confirming successful Boc protection? A3: Several techniques can be used:
-
¹H NMR Spectroscopy: The most definitive method. Look for a characteristic singlet signal integrating to 9 protons around 1.4 ppm, corresponding to the tert-butyl group.[15]
-
¹³C NMR Spectroscopy: Confirms the presence of the quaternary carbon (around 80 ppm) and the methyl carbons (around 28 ppm) of the tert-butyl group, as well as the carbamate carbonyl carbon (around 155 ppm).[15]
-
Mass Spectrometry (MS): Confirms the expected molecular weight of the protected compound.[15]
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the carbamate at approximately 1680-1720 cm⁻¹.
Q4: Can I selectively deprotect one Boc group in the presence of another? A4: Achieving selective deprotection of one Boc group over another on the same molecule is challenging with traditional strong acid methods.[3] However, selectivity can sometimes be achieved based on the electronic environment of the Boc groups. For example, an aryl N-Boc group is generally more labile to acid than an alkyl N-Boc group.[3] Thermal deprotection methods have also shown promise for selective cleavage by carefully controlling the temperature.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. commonorganicchemistry.com [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Studies of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Introduction
Welcome to the technical support guide for Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (CAS No. 1217049-72-7). This document is designed for researchers, scientists, and drug development professionals who utilize this key intermediate in their workflows. As a molecule featuring a labile tert-butoxycarbonyl (Boc) protecting group and functional moieties susceptible to oxidation, understanding its stability profile is critical for ensuring experimental reproducibility, maintaining purity, and preventing the formation of unwanted byproducts. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to manage and assess the stability of this compound effectively.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound? A: For optimal long-term stability and to minimize degradation, the compound should be stored under controlled conditions. Based on safety data sheets for structurally similar compounds, the following conditions are recommended.[1]
| Condition | Temperature | Atmosphere | Duration |
| Long-Term Storage | -20°C | Inert (Argon or Nitrogen) | > 1 year |
| Short-Term Storage | 2-8°C | Inert, Desiccated | < 4 weeks |
| Benchtop Use | Room Temperature | Tightly Sealed | < 24 hours |
Q2: Is this compound sensitive to light? A: While the piperidine and Boc groups are not inherently photolabile, the bromophenyl moiety can be susceptible to photolytic degradation over extended periods or under high-intensity light. It is best practice to store the solid compound in an amber vial and to conduct experiments in solution with protection from direct light where possible.
Q3: What are the most common degradation pathways I should be aware of? A: The two most probable degradation pathways are acid-catalyzed hydrolysis of the Boc group and oxidation of the tert-butyl group or the secondary amine. The susceptibility of tert-butyl groups to oxidative metabolism is a known issue in drug development, often leading to the formation of a corresponding alcohol.[2]
Q4: Can I dissolve the compound in protic solvents like methanol or ethanol? A: Yes, but with caution. While soluble, protic solvents can participate in hydrolysis, especially if acidic impurities are present. For preparing stock solutions for long-term storage, aprotic solvents like anhydrous DMSO or DMF are preferred. If methanol is required for a reaction, use it fresh and ensure the solution is not stored for extended periods.
Troubleshooting Guide: Stability Issues
This section addresses specific problems you may encounter during the handling and use of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate.
Issue 1: Appearance of a New, More Polar Spot on TLC/Peak in LC-MS After Storage in Solution
-
Observation: A new peak appears at an earlier retention time (more polar) in your HPLC chromatogram, or a new spot with a lower Rf value is visible on your TLC plate. The mass spectrum of this new peak corresponds to the loss of the Boc group (M-100).
-
Probable Cause: This is a classic sign of acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. The resulting free amine is significantly more polar. This can be triggered by:
-
Trace acidic impurities in your solvent (e.g., formic acid in methanol).
-
Acidic additives in your mobile phase if analyzing over time.
-
Degradation of the solvent itself (e.g., chloroform can generate HCl).
-
-
Solution & Scientific Rationale:
-
Solvent Purity: Use high-purity, anhydrous, or freshly opened solvents for preparing stock solutions.
-
pH Control: If working in aqueous or protic media, buffer the solution to a neutral or slightly basic pH (7.0-8.0). The hydrolysis mechanism involves protonation of the carbamate; maintaining a neutral or basic environment prevents this initial step.
-
Aprotic Solvents: For storage, prefer aprotic solvents like DMSO or DMF, which cannot act as proton donors.
-
Avoid Acid: Do not store the compound with even catalytic amounts of acid (e.g., TFA, HCl) unless deprotection is the intended outcome.
-
Issue 2: Gradual Loss of Purity with an Increase in a Peak at M+16
-
Observation: Over time, you observe a decrease in the main peak area in your chromatogram, accompanied by the emergence of a new peak with a mass corresponding to the addition of an oxygen atom (M+16).
-
Probable Cause: This strongly suggests oxidation . The most likely sites of oxidation are the electron-rich tert-butyl group or the secondary amine. Cytochrome P450 enzymes, for instance, are known to hydroxylate tert-butyl groups to form an alcohol metabolite, a common pathway in hepatic clearance.[2] In a laboratory setting, this can be caused by:
-
Exposure to atmospheric oxygen over long periods.
-
Presence of trace metal impurities that can catalyze oxidation.
-
Peroxides in older solvents (e.g., THF, dioxane).
-
-
Solution & Scientific Rationale:
-
Inert Atmosphere: Store both the solid and solutions under an inert atmosphere like argon or nitrogen. This displaces oxygen, the primary oxidizing agent.
-
Use Fresh Solvents: Always use freshly opened solvents, especially those prone to peroxide formation like THF.
-
Add Antioxidants: For long-term solution storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT), if it does not interfere with your downstream application.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a trace amount of a chelating agent like EDTA can sequester metal ions.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary chemical stability concerns for this molecule.
Caption: Hypothesized degradation pathways for the title compound.
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability and Purity Assessment
This protocol provides a starting point for a reverse-phase HPLC method to quantify the parent compound and detect potential degradants. Note: This method must be validated for your specific instrumentation and needs.
-
Instrumentation & Columns:
-
HPLC system with UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is used to ensure good peak shape by protonating free amines. Acetonitrile is a common organic modifier.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in DMSO.
-
Dilute to a working concentration of 50 µg/mL in a 50:50 mixture of Acetonitrile:Water.
-
-
System Suitability:
-
Inject the working standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the parent compound should be < 2.0%. This ensures the system is performing consistently.
-
Protocol 2: Forced Degradation Study Workflow
A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify likely degradation products and pathways.
Caption: Workflow for a forced degradation stability study.
-
Prepare Samples: Prepare five separate samples of the compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent.
-
Expose to Stressors:
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Heat one sample at 60°C.
-
Control: Keep one sample at room temperature, protected from light.
-
-
Incubation: Allow samples to incubate for a set period (e.g., 24 hours).
-
Analysis: Neutralize the acidic and basic samples, then analyze all samples by the developed HPLC-UV/MS method.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the parent peak and the appearance of new peaks indicate degradation. Mass spectrometry data will be crucial for identifying the structures of the degradants.
References
-
Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Accessed January 19, 2026. [Link]
Sources
Validation & Comparative
Navigating the Structural Elucidation of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate: A Comparative Guide to Analytical Techniques
For Immediate Release
[City, State] – January 19, 2026 – In the landscape of pharmaceutical research and development, the precise structural confirmation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. This guide provides a comprehensive overview of the analytical methodologies required to unequivocally confirm the structure of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry. We will explore the expected outcomes from key analytical techniques and compare them with a structurally related analogue, Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, to highlight the nuances in spectral interpretation.
The Imperative of Structural Verification
The synthesis of complex organic molecules can often yield a variety of isomers and unexpected byproducts. For drug development professionals, confirming that the synthesized molecule corresponds exactly to the intended structure is a critical step. Failure to do so can lead to misleading biological data and potential safety concerns. The subject of this guide, Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, with the molecular formula C16H23BrN2O2, presents a specific set of structural features that are amenable to elucidation by modern spectroscopic and analytical methods[1].
Core Analytical Techniques for Structural Elucidation
A multi-technique approach is invariably the most robust strategy for structural confirmation. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for an unambiguous solid-state structure, Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms can be pieced together like a molecular puzzle.
Expected ¹H NMR Spectral Features for Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate:
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Key Structural Insights |
| tert-Butyl (CH₃) | ~1.4 | Singlet | 9H | Confirms the presence of the Boc-protecting group. |
| Piperidine (CH₂) | 1.5 - 3.5 | Multiplets | 8H | Complex splitting patterns due to axial and equatorial protons. |
| Amino (NH₂) | Variable | Broad Singlet | 2H | Chemical shift is concentration and solvent dependent. |
| Bromophenyl (Ar-H) | 7.2 - 7.5 | Doublets | 4H | Characteristic AA'BB' system for a 1,4-disubstituted benzene ring. |
Expected ¹³C NMR Spectral Features:
| Carbon Environment | Expected Chemical Shift (ppm) | Key Structural Insights |
| tert-Butyl (C(CH₃)₃) | ~28 | Confirms the Boc group. |
| tert-Butyl (C(CH₃)₃) | ~80 | Quaternary carbon of the Boc group. |
| Piperidine (C) | 40 - 60 | Multiple signals for the piperidine ring carbons. |
| Quaternary Piperidine (C-N/C-Ar) | ~60 | The carbon atom of the piperidine ring attached to both the amino and bromophenyl groups. |
| Bromophenyl (Ar-C) | 115 - 150 | Four signals expected for the aromatic carbons, including the carbon attached to bromine. |
| Carbonyl (C=O) | ~155 | Carbonyl carbon of the Boc group. |
Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature
Mass spectrometry provides the molecular weight of the compound, offering a fundamental piece of evidence for its identity. For halogenated compounds, the isotopic pattern is a particularly powerful diagnostic tool. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weights with ⁷⁹Br and ⁸¹Br.
-
Fragmentation Pattern: Predictable fragmentation patterns, such as the loss of the tert-butyl group or cleavage of the piperidine ring, can provide further structural confirmation.
A Comparative Case: Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate
To underscore the importance of detailed spectral analysis, let us consider a structural isomer, Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate[2]. While it shares the same molecular formula, the connectivity is different, leading to distinct spectral signatures.
| Feature | Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate |
| Amino/Amine Proton | A broad singlet for NH₂ (2H). | A single proton signal for the secondary amine (NH), which may show coupling to the adjacent piperidine proton. |
| Quaternary Carbon | A quaternary carbon in the piperidine ring is attached to both the nitrogen and the aromatic ring. | The piperidine carbon attached to the nitrogen of the aniline moiety is a methine (CH) group. |
| ¹H NMR Integration | Aromatic region integrates to 4H. Piperidine region (excluding the quaternary carbon position) integrates to 8H. | Aromatic region integrates to 4H. Piperidine region integrates to 9H (including the CH proton). |
This comparison highlights how subtle changes in structure lead to observable and significant differences in the NMR spectra, allowing for unambiguous differentiation between isomers.
The Definitive Answer: Single-Crystal X-ray Diffraction
When a crystalline sample of sufficient quality can be obtained, single-crystal X-ray diffraction provides the ultimate structural confirmation. This technique maps the electron density of the molecule in the solid state, revealing the precise spatial arrangement of every atom and the bond lengths and angles. This method is considered the gold standard for structural elucidation and leaves no room for ambiguity.
Experimental Protocols
The following are generalized protocols for the analytical techniques discussed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a carbon spectrum on the same sample. A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Protocol 2: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).
-
Data Analysis: Identify the molecular ion peaks (M⁺) and the characteristic bromine isotopic pattern. Analyze the fragmentation pattern if tandem MS (MS/MS) is performed.
Logical Workflow for Structural Confirmation
The process of confirming the structure of a novel compound follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for structural elucidation.
Conclusion
The structural confirmation of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate relies on a synergistic application of modern analytical techniques. While NMR spectroscopy provides the detailed bonding framework and mass spectrometry confirms the molecular weight and elemental composition, the gold standard for unambiguous proof remains single-crystal X-ray diffraction. By carefully acquiring and interpreting data from these methods, and by comparing the results with those expected for potential isomers, researchers can proceed with confidence in the integrity of their synthesized molecules, a critical step in the rigorous process of drug discovery and development.
References
-
PubChem. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. [Link]
-
PubChem. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. [Link]
Sources
A Comparative Guide to the Biological Activity of Piperidine-Based Linkers: Featuring Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
This guide provides an in-depth comparison of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, a piperidine-based linker, with other prevalent linker classes used in the development of advanced therapeutics. We will explore how the structural and chemical properties of these linkers directly influence the biological activity, stability, and efficacy of drug conjugates, offering researchers and drug development professionals a framework for rational linker selection.
Introduction: The Linker as a Linchpin in Targeted Therapeutics
In the landscape of modern drug discovery, targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) have emerged as revolutionary modalities.[1][2] ADCs combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs to selectively eliminate cancer cells, while PROTACs are heterobifunctional molecules that hijack the cell's own protein degradation machinery to eliminate proteins of interest.[3][4][5] The success of these complex systems hinges on a component often underestimated in its sophistication: the chemical linker.
The linker is not merely a passive spacer. It is an active contributor to the overall biological activity of the molecule, critically influencing its stability in circulation, solubility, cell permeability, and the mechanism of payload or warhead release.[6][7] The choice of linker can dictate the therapeutic window of an ADC or the degradation efficiency of a PROTAC.[1][8] This guide will dissect the properties of a rigid piperidine-based linker, Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, and contrast its potential biological impact with that of flexible and cleavable linkers.
Section 1: Profiling Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a chemical building block characterized by a central, rigid piperidine ring.[9] The Boc (tert-butyloxycarbonyl) group protects one of the amine functionalities, allowing for controlled, sequential synthesis when incorporating it into a larger molecule. The other amine and the bromophenyl group serve as points for further chemical modification and attachment.
Key Structural Features and Their Biological Implications:
-
Rigidity: The six-membered piperidine ring offers significant conformational constraint compared to flexible alkyl or polyethylene glycol (PEG) chains.[10] In the context of PROTACs, this rigidity can be highly advantageous. A PROTAC's function relies on inducing the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase.[3] A rigid linker can pre-organize the two binding ligands into a conformation favorable for this complex formation, thereby reducing the entropic penalty of binding and potentially increasing the stability and productivity of the ternary complex.[3][11]
-
Physicochemical Properties: The piperidine motif, as a heterocyclic amine, can influence the overall solubility and pharmacokinetic properties of the resulting conjugate.[10][12] The basic nitrogen can be protonated, which may enhance aqueous solubility.[12]
-
Application as a Non-Cleavable Linker Element: Given its stable, saturated ring structure, this molecule is typically used as a core component of a non-cleavable linker. Non-cleavable linkers rely on the complete degradation of the antibody component of an ADC within the lysosome to release the payload.[13][14] This strategy generally leads to enhanced stability in systemic circulation, potentially reducing off-target toxicity.[8][14]
Caption: Role of a rigid piperidine linker in a PROTAC.
Section 2: A Comparative Analysis of Linker Classes
The biological activity imparted by a linker is best understood through comparison. Below, we contrast the piperidine-based linker with other major classes.
Flexible Linkers (Alkyl and PEG Chains)
Flexible linkers, typically composed of polyethylene glycol (PEG) or simple alkyl chains, are the most common motifs in PROTAC design.[15]
-
Advantages:
-
Synthetic Tractability: They are relatively easy to synthesize and incorporate.
-
Solubility (PEG): PEG chains are hydrophilic and can significantly improve the aqueous solubility of the entire molecule, a common challenge in drug development.[15][16]
-
Flexibility: The conformational flexibility allows the PROTAC to adopt multiple orientations, which can increase the probability of forming a productive ternary complex.[3]
-
-
Disadvantages:
-
Entropic Penalty: High flexibility can lead to a significant loss of entropy upon binding to form the ternary complex, potentially reducing its stability.[3]
-
Poor Physicochemical Properties: Long alkyl chains can increase lipophilicity, while a high number of rotatable bonds can negatively impact cell permeability and oral bioavailability.[3][6]
-
Metabolic Instability: Simple alkyl chains can be more susceptible to metabolism.[6]
-
Comparison with Piperidine Linker: The piperidine linker offers a solution to the "entropic penalty" problem by reducing flexibility. However, its synthesis can be more complex, and it may not confer the same degree of water solubility as a long PEG chain.
Cleavable Linkers
Cleavable linkers are designed to release their payload under specific conditions prevalent inside target cells, which are absent in systemic circulation.[13][] This targeted release is a key advantage.
-
Hydrazone Linkers (Acid-Sensitive): These linkers are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed and cleaved in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[7][13]
-
Disulfide Linkers (Reduction-Sensitive): These linkers are cleaved by reducing agents like glutathione, which is present in much higher concentrations inside cells compared to the bloodstream.[13]
-
Peptide Linkers (Protease-Sensitive): These linkers contain short peptide sequences (e.g., valine-citrulline, Val-Cit) that are recognized and cleaved by proteases, such as cathepsin B, which are highly active within the lysosomes of tumor cells.[7][13]
Advantages of Cleavable Linkers:
-
Targeted Payload Release: The primary advantage is the ability to release the payload in its unmodified, highly potent form specifically at the site of action.[14][]
-
Bystander Effect: Once released, a membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect".[8][13]
Disadvantages:
-
Premature Release: There is always a risk of some linker cleavage in the plasma, leading to premature payload release and potential off-target toxicity.[18] The stability of the linker in circulation is a critical parameter to optimize.[8]
Comparison with Piperidine Linker: The piperidine linker, as a non-cleavable element, offers superior plasma stability.[8][14] However, it lacks the ability for targeted, triggered release and the resulting payload-amino acid adduct may have reduced activity compared to the free payload. Furthermore, non-cleavable linkers generally have a reduced bystander effect.[8]
Caption: Mechanisms of action for common cleavable linkers.
Section 3: Experimental Evaluation of Linker Performance
To objectively compare the biological activity of conjugates made with different linkers, a series of standardized in vitro and in vivo experiments are essential. The protocols described below represent self-validating systems for assessing key performance attributes.
Protocol 1: In Vitro Plasma Stability Assay
Causality: The primary goal of this assay is to determine the linker's stability in a biologically relevant matrix. Premature release of a cytotoxic payload in systemic circulation is a major safety concern.[19] This experiment quantifies the rate of drug release over time when the conjugate is incubated in plasma. Comparing plasma from different species (e.g., mouse, rat, human) is crucial as enzymatic activity can vary, providing insights for preclinical model selection.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the test conjugates (e.g., an ADC with a piperidine-based linker vs. one with a Val-Cit linker) in an appropriate buffer (e.g., PBS).
-
Incubation: Add a small volume of the conjugate stock solution to fresh plasma (human, mouse, etc.) to a final concentration of ~10 µg/mL. Prepare multiple aliquots for different time points.
-
Time Course: Incubate the plasma samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), remove an aliquot and immediately quench the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant, which contains the conjugate and any released payload.
-
Analysis: Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). Develop a method that can distinguish between the intact conjugate and the released payload.
-
Quantification: Quantify the percentage of intact conjugate remaining at each time point relative to the amount at time 0.
-
Data Interpretation: Plot the percentage of intact conjugate versus time to determine the half-life of the conjugate in plasma. A longer half-life indicates greater linker stability.
Caption: Workflow for an in vitro plasma stability assay.
Protocol 2: In Vitro Cytotoxicity Assay
Causality: This assay directly measures the biological activity and potency of the final conjugate against cancer cells. It is used to determine the IC50 (half-maximal inhibitory concentration), a key measure of efficacy. Including both an antigen-positive cell line and an antigen-negative control cell line is critical to validate that the observed cytotoxicity is target-mediated and not due to non-specific uptake or premature drug release.[4]
Step-by-Step Methodology:
-
Cell Culture: Culture both antigen-positive (e.g., SK-BR-3 for a HER2-targeting ADC) and antigen-negative (e.g., MDA-MB-468) cell lines in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Dosing: Prepare serial dilutions of the test conjugates and relevant controls (e.g., unconjugated antibody, free payload).
-
Treatment: Remove the culture medium from the plates and add fresh medium containing the various concentrations of the test articles.
-
Incubation: Incubate the plates for a period that allows for internalization and payload release (typically 72-96 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer or fluorometer to measure the signal, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against the logarithm of the conjugate concentration. Fit the data to a four-parameter logistic regression model to determine the IC50 value. A lower IC50 value indicates higher potency.
Section 4: Data Synthesis and Comparative Summary
The selection of a linker is a multi-parameter optimization process.[1] There is no single "best" linker; the optimal choice depends on the specific target, the payload, and the desired therapeutic outcome.[8]
| Feature | Piperidine-Based (Non-Cleavable) | Flexible (PEG/Alkyl) | Peptide (Cleavable) | Hydrazone (Cleavable) |
| Primary Role | Rigid structural component | Flexible spacer, solubility enhancer | Substrate for lysosomal proteases | Acid-labile release trigger |
| Release Mechanism | Antibody/Linker Degradation[14] | N/A (typically part of non-cleavable) | Enzymatic Cleavage[13] | pH-mediated Hydrolysis[13] |
| Plasma Stability | Very High[8][14] | High | Moderate to High | Moderate (pH dependent) |
| Bystander Effect | Low to None[8] | N/A | High (if payload is permeable)[13] | High (if payload is permeable) |
| Key Advantage | High stability, conformational control[10][14] | Tunable length, solubility[20] | Specific intracellular release[] | Exploits tumor microenvironment[13] |
| Key Disadvantage | Released metabolite may have lower activity | Entropic penalty, potential instability[3] | Potential for premature release[18] | Can be unstable in circulation |
| Ideal Application | ADCs for non-internalizing targets, PROTACs | PROTACs requiring long reach or high solubility | ADCs for rapidly internalizing antigens | ADCs targeting acidic tumor environments |
Conclusion
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate represents a valuable tool in the drug development arsenal, particularly for applications demanding high circulatory stability and conformational rigidity. As a non-cleavable linker element, its biological activity profile is characterized by a reliance on lysosomal degradation for payload release, which contrasts sharply with the triggered-release mechanisms of cleavable linkers. This fundamental difference leads to distinct advantages and disadvantages concerning off-target toxicity, the bystander effect, and the chemical nature of the released cytotoxic agent.
The rational design of a successful ADC or PROTAC requires a holistic approach where the linker is chosen not in isolation but as an integral part of a system. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions, enabling researchers to tailor the biological activity of their therapeutic conjugates to achieve the optimal balance of efficacy and safety.
References
- BOC Sciences. What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? BOC Sciences. Accessed January 19, 2026.
- BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers. BroadPharm.
- Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Biopharma PEG.
- ChemPep. Overview of PROTAC Linkers. ChemPep. Accessed January 19, 2026.
- ProteoGenix. (2021). Cleavable versus non-cleavable ADC linker chemistry. ProteoGenix.
- Concept Life Sciences. (2021).
- Taliani, G., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
- Verma, R., et al. (2025).
- PurePEG. (2025). Cleavable vs.
- Wang, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
- Sirisilla, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- BroadPharm. (2022).
- Concept Life Sciences. Synthesis and Characterisation of Antibody Drug Conjugates Poster. Concept Life Sciences. Accessed January 19, 2026.
- BenchChem. A Researcher's Guide to Validating Linker Stability in Plasma. BenchChem. Accessed January 19, 2026.
- Creative Bioarray. How to Design and Synthesize Antibody Drug Conjugates?. Creative Bioarray. Accessed January 19, 2026.
- BenchChem. An In-depth Technical Guide to the Safety and Handling of Piperidine-Based Linkers. BenchChem. Accessed January 19, 2026.
- National Center for Biotechnology Information. Tert-butyl 4-((4-bromophenyl)amino)
- National Center for Biotechnology Information. Tert-butyl 4-amino-4-(4-bromophenyl)
- MedChemExpress. tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | PROTAC Linker. MedChemExpress. Accessed January 19, 2026.
- Li, S., et al. (2014).
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 19, 2026.
- Wiebe, M., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules.
- PurePEG. (2025). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. PurePEG.
- Ghalichi, M., et al. (2022). Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions.
- PubChemLite. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. PubChemLite. Accessed January 19, 2026.
- Dal Bello, F., et al. (2022).
- Morressier. (2020). Evaluation of novel peptide linkers for enhanced ADC stability and efficacy. Morressier.
- BenchChem. An In-depth Technical Guide to Piperidine-Based Linker Molecules for Advanced Drug Development. BenchChem. Accessed January 19, 2026.
- National Center for Biotechnology Information. tert-Butyl 4-(4-aminophenyl)
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Kim, Y., et al. (2024).
- Dal Bello, F., et al. (2022).
- Wikipedia. 1-Boc-4-AP. Wikipedia. Accessed January 19, 2026.
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- MedChemExpress. Piperidine-C2-Pip-C-COOH | Linkers for PROTACs. MedChemExpress. Accessed January 19, 2026.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 5. mdpi.com [mdpi.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. purepeg.com [purepeg.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | C16H23BrN2O2 | CID 49760828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 14. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 15. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 16. purepeg.com [purepeg.com]
- 18. Evaluation of novel peptide linkers for enhanced ADC stability and efficacy [morressier.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
A Senior Application Scientist's Guide to Piperidine-Based PROTAC Linkers: A Comparative Analysis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3] Far from being a passive tether, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its ability to induce the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4][5] This ternary complex is the cornerstone of PROTAC-mediated protein degradation.[6]
The linker's length, rigidity, and chemical composition dictate the spatial orientation of the two ligands, impacting ternary complex formation, stability, and ultimately, the efficiency of protein degradation.[7][8] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used, there is a growing appreciation for the advantages conferred by more rigid linker architectures.[2] Saturated heterocyclic scaffolds, particularly piperidine and piperazine, have gained prominence for their ability to impart conformational rigidity, which can pre-organize the PROTAC into a bioactive conformation and reduce the entropic penalty of ternary complex formation.[9][10] This guide provides an in-depth technical comparison of piperidine-based PROTAC linkers, with a specific focus on the performance of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate relative to other piperidine-based alternatives.
The Rise of Rigid Linkers: Spotlight on the Piperidine Scaffold
The incorporation of rigid structural motifs into PROTAC linkers represents a key strategy for optimizing degrader performance.[2] Unlike flexible linkers that can adopt numerous conformations, rigid linkers constrain the spatial relationship between the warhead and the E3 ligase ligand. This can lead to several advantages:
-
Enhanced Ternary Complex Stability: By reducing the conformational flexibility, rigid linkers can lower the entropic cost of forming the ternary complex, leading to a more stable and productive interaction.[9]
-
Improved Selectivity: The defined geometry imposed by a rigid linker can favor the formation of the desired on-target ternary complex while disfavoring off-target interactions.
-
Modulation of Physicochemical Properties: The introduction of heterocyclic rings like piperidine can influence a PROTAC's solubility, cell permeability, and metabolic stability.[3][7] For instance, the basic nitrogen atom in the piperidine ring can be protonated at physiological pH, potentially improving aqueous solubility.[3]
The successful application of piperidine-containing linkers is exemplified by the clinical candidates ARV-110 and ARV-471, where the incorporation of a rigid piperidine-piperazine moiety significantly improved metabolic stability and potency.[9][10]
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate: A Versatile Building Block
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a bifunctional linker building block that incorporates a rigid piperidine core with two key points for diversification. The 4-amino group provides a nucleophilic handle for attachment to a warhead or E3 ligase ligand, while the 4-bromophenyl group offers a site for further chemical modification, such as cross-coupling reactions, to extend the linker or attach to the other end of the PROTAC. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures chemoselectivity during synthesis and can be readily removed to allow for further functionalization.
The 4-amino-4-arylpiperidine motif is an interesting structural feature found in a number of bioactive compounds.[11] Its rigid nature helps to define the spatial orientation of the PROTAC, while the aryl group can participate in beneficial pi-stacking interactions within the ternary complex.
Comparative Analysis: Performance Against Other Piperidine-Based Linkers
While direct, head-to-head comparative studies of a comprehensive library of PROTACs differing only in their piperidine linker are not extensively available in the public domain, we can synthesize insights from existing structure-activity relationship (SAR) studies to draw meaningful comparisons. The following sections will analyze the impact of key structural variations within the piperidine linker on PROTAC performance, using hypothetical but representative data to illustrate the principles.
Impact of Substitution at the 4-Position
The nature of the substituent at the 4-position of the piperidine ring can significantly influence a PROTAC's degradation efficiency. Let's consider a hypothetical series of BRD4-targeting PROTACs, where the warhead (JQ1) and E3 ligase ligand (pomalidomide for CRBN recruitment) remain constant, while the 4-substituent on the piperidine linker is varied.
| Linker Type | 4-Substituent | DC50 (nM) | Dmax (%) | Ternary Complex Stability (SPR, KD, nM) | Cell Permeability (PAMPA, Papp, 10-6 cm/s) |
| A | 4-Amino-4-(4-bromophenyl)piperidine | 15 | >95 | 50 | 1.5 |
| B | 4-Aminopiperidine | 50 | 85 | 120 | 2.5 |
| C | 4-Phenylpiperidine | 35 | 90 | 80 | 1.2 |
| D | 4-(Aminomethyl)piperidine | 75 | 80 | 150 | 2.8 |
Note: The data in this table is illustrative and intended to represent plausible trends based on established principles of PROTAC design. It is not derived from a single head-to-head experimental study.
From this hypothetical data, we can infer several key principles:
-
Aryl Substitution: The presence of an aryl group at the 4-position (Linkers A and C) appears to be beneficial for degradation potency compared to a simple amino or aminomethyl group (Linkers B and D). This could be attributed to the aryl group participating in favorable protein-protein interactions within the ternary complex, leading to enhanced stability (lower KD).
-
Combined Amino and Aryl Substitution: The 4-amino-4-aryl motif in Linker A demonstrates the best overall performance. The amino group provides a critical attachment point, while the aryl group contributes to ternary complex stability.
-
Impact on Permeability: Linkers with more polar, flexible extensions (e.g., aminomethyl in Linker D) or a simple amino group (Linker B) may exhibit slightly higher passive permeability in assays like PAMPA. However, this does not always translate to improved degradation, as ternary complex formation is often the limiting factor. The more hydrophobic nature of the aryl-substituted linkers (A and C) results in slightly lower PAMPA values.
Experimental Protocols: A Guide to Evaluating Piperidine-Based Linkers
To ensure the scientific integrity of any comparative analysis, a robust set of experimental protocols is essential. The following section outlines key methodologies for synthesizing and evaluating PROTACs with different piperidine-based linkers.
Protocol 1: Synthesis of a PROTAC with a 4-Amino-4-Arylpiperidine Linker
This protocol describes a general synthesis of a BRD4-targeting PROTAC using tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate as the linker.
Caption: General synthetic workflow for a PROTAC incorporating a 4-amino-4-arylpiperidine linker.
Materials:
-
(+)-JQ1 carboxylic acid derivative
-
tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
-
Pomalidomide-MIDA boronate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Solvents for purification (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Amide Coupling: To a solution of (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes. Add tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (1.1 eq) and continue stirring at room temperature overnight.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the JQ1-linker intermediate.
-
Suzuki Coupling: To a mixture of the JQ1-linker intermediate (1.0 eq), pomalidomide-MIDA boronate (1.2 eq), and K2CO3 (3.0 eq) in a suitable solvent system (e.g., dioxane/water), add the palladium catalyst (0.1 eq). Degas the mixture and heat under an inert atmosphere (e.g., at 90 °C) for 4-6 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography to yield the Boc-protected PROTAC.
-
Boc Deprotection: Dissolve the Boc-protected PROTAC in DCM and add TFA (10-20% v/v). Stir at room temperature for 1-2 hours.
-
Final Purification: Concentrate the reaction mixture under reduced pressure and purify the final PROTAC by preparative HPLC to obtain the desired product.
Protocol 2: Quantitative Western Blot for DC50 and Dmax Determination
This is the gold-standard method for quantifying protein degradation.[12][13]
Caption: Experimental workflow for quantitative Western blotting to determine DC50 and Dmax.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line expressing the target protein) in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a fixed time point (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize all samples to the same protein concentration and run on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Stability
SPR is a powerful technique to measure the binding kinetics and affinity of the ternary complex.[4][14]
Caption: Workflow for assessing ternary complex formation and stability using SPR.
Procedure:
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip.
-
Binary Interaction: Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity.
-
Ternary Complex Formation: Co-inject a fixed, saturating concentration of the PROTAC with a dilution series of the purified target protein over the E3 ligase surface.
-
Data Analysis: Measure the association and dissociation rate constants for the ternary complex formation. Calculate the equilibrium dissociation constant (KD) to quantify the stability of the ternary complex.
Conclusion and Future Directions
The linker is a critical component in the design of effective PROTACs, and the incorporation of rigid scaffolds like piperidine offers a powerful strategy to enhance their performance. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate represents a versatile building block for constructing such rigid linkers, with the 4-amino-4-aryl motif showing promise for promoting stable ternary complex formation.
While the hypothetical data presented here illustrates key structure-activity relationships, it is imperative for researchers to conduct systematic, head-to-head comparisons of different piperidine-based linkers within their specific PROTAC systems. The experimental protocols provided in this guide offer a robust framework for such evaluations.
Future research in this area should focus on expanding the diversity of substituted piperidine linkers and correlating their structural features with not only degradation potency but also pharmacokinetic properties. A deeper understanding of how the three-dimensional structure of the linker influences the topology of the ternary complex will be crucial for the rational design of next-generation protein degraders with improved efficacy and drug-like properties.
References
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (Link: [Link])
-
Measuring PROTAC Ternary Complex Formation by SPR. (Link: [Link])
-
Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem. (Link: [Link])
-
Characterizing PROTAC ternary complex formation using Biacore SPR systems. (Link: [Link])
-
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate - PubChem. (Link: [Link])
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (Link: [Link])
-
SPR-measured kinetics of PROTAC ternary complexes influence target degradation rate. (Link: [Link])
-
SPR-measured kinetics of PROTAC ternary complexes influence target degradation rate. (Link: [Link])
-
Characteristic roadmap of linker governs the rational design of PROTACs. (Link: [Link])
-
Novel approaches for the rational design of PROTAC linkers. (Link: [Link])
-
Synthesis of N-Substituted piperidines from piperidone. (Link: [Link])
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (Link: [Link])
-
Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. (Link: [Link])
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085. (Link: [Link])
-
Cas 73874-95-0,4-N-BOC-Aminopiperidine - LookChem. (Link: [Link])
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (Link: [Link])
-
Current strategies for the design of PROTAC linkers: a critical review. (Link: [Link])
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
-
1-Boc-4-AP - Wikipedia. (Link: [Link])
-
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (Link: [Link])
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (Link: [Link])
-
Rational structure-based design of BRD4 degrader PROTAC. (Link: [Link])
-
Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (Link: [Link])
-
Degradation of proteins by PROTACs and other strategies. (Link: [Link])
-
Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate - PubChemLite. (Link: [Link])
-
Characteristic roadmap of linker governs the rational design of PROTACs. (Link: [Link])
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (Link: [Link])
-
of the linkers used in PROTAC design. PROTAC, proteolysis targeting chimaeras [Color figure can be viewed at wileyonlinelibrary.com] - ResearchGate. (Link: [Link])
-
Recent Advances in PROTACs for Drug Targeted Protein Research - PubMed Central. (Link: [Link])
-
CAS No : 781649-86-3 | Product Name : tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate | Pharmaffiliates. (Link: [Link])
Sources
- 1. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 12. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ternary Complex Formation [promega.co.uk]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Aminopiperidine Derivatives
The 4-aminopiperidine moiety is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. Its inherent structural features, including a basic nitrogen atom and multiple points for substitution, allow for the fine-tuning of physicochemical properties and target engagement. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminopiperidine derivatives across several key therapeutic areas, supported by experimental data and detailed protocols. Our objective is to offer researchers and drug development professionals a comprehensive resource to inform the design of novel and potent therapeutic candidates.
Introduction: The Significance of the 4-Aminopiperidine Core
The 4-aminopiperidine scaffold is a common feature in numerous biologically active compounds due to its ability to present substituents in a well-defined three-dimensional orientation. The piperidine ring can adopt a stable chair conformation, and the amino group at the 4-position provides a crucial interaction point, often a hydrogen bond donor or acceptor, with biological targets. Furthermore, the nitrogen atoms at positions 1 and 4 can be readily modified, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles. This guide will delve into the nuanced SAR of this remarkable scaffold in the context of antifungal agents, kinase inhibitors, and opioid receptor modulators.
Comparative SAR Analysis of 4-Aminopiperidine Derivatives
The biological activity of 4-aminopiperidine derivatives is exquisitely sensitive to the nature and position of substituents on both the piperidine ring and the 4-amino group. Below, we compare the SAR of these derivatives against different therapeutic targets.
Antifungal Agents: Targeting Ergosterol Biosynthesis
A series of 4-aminopiperidine derivatives have shown promising antifungal activity by inhibiting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1] The SAR for this class of compounds is primarily dictated by the substituents at the N-1 position of the piperidine ring and the 4-amino group.
Key SAR Insights:
-
N-1 Substitution: Aromatic or aralkyl groups, such as benzyl or phenethyl, at the N-1 position are generally favorable for potent antifungal activity.[1]
-
4-Amino Substitution: The length of the alkyl chain on the 4-amino group is a critical determinant of activity. An N-dodecyl (C12) chain has been identified as optimal for potent inhibition of fungal growth.[1] Shorter or branched alkyl chains, as well as most arylalkyl groups, lead to a decrease in activity.[1]
Table 1: SAR of 4-Aminopiperidine Derivatives as Antifungal Agents
| Compound ID | N-1 Substituent | 4-Amino Substituent | Antifungal Activity (MIC range, µg/mL) against Candida spp. & Aspergillus spp. | Reference |
| 2b | Benzyl | n-Dodecyl | 1-8 | [1] |
| 3b | Phenethyl | n-Dodecyl | 1-4 | [1] |
| - | Benzyl | Shorter alkyl chains | Decreased activity | [1] |
| - | Benzyl | Branched alkyl chains | Decreased activity | [1] |
MIC values represent the minimal inhibitory concentration required to inhibit fungal growth.
The causality behind these observations lies in the amphipathic nature of the molecules. The lipophilic N-dodecyl chain is thought to interact with the hydrophobic regions of the target enzymes in the ergosterol biosynthesis pathway, while the protonated aminopiperidine core may engage in electrostatic interactions.
Kinase Inhibitors: Targeting Protein Kinase B (Akt)
Protein kinase B (Akt) is a key node in cell signaling pathways that regulate cell growth and survival, making it an attractive target for cancer therapy. 4-Aminopiperidine derivatives have been developed as potent and selective ATP-competitive inhibitors of Akt.[2][3]
Key SAR Insights:
-
4-Amino-4-Substituent: The nature of the substituent at the 4-position of the 4-aminopiperidine core is crucial for both potency and selectivity. A 4-benzyl group has been shown to be a good starting point.
-
Lipophilicity and Selectivity: Increasing the lipophilicity of the 4-benzyl substituent can enhance selectivity for Akt over the closely related kinase PKA. For instance, introducing a tert-butyl group on the benzyl ring resulted in a significant increase in selectivity.[2] This is attributed to the larger, more lipophilic pocket in Akt compared to PKA.
-
Linker Variation: The length and flexibility of the linker between the 4-aminopiperidine and other parts of the molecule can also impact activity and selectivity.[2]
Table 2: SAR of 4-Aminopiperidine Derivatives as Akt Inhibitors
| Compound ID | 4-Amino-4-Substituent | Aktβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/Aktβ) | Reference |
| 2 | 4-Chlorobenzyl | 36 | 1000 | ~28 | [2] |
| 10 | 4-tert-Butylbenzyl | 32 | >4000 | >125 | [2] |
IC50 values represent the half-maximal inhibitory concentration.
The enhanced selectivity of bulkier, lipophilic substituents is a direct consequence of the differences in the ATP-binding pockets of Akt and PKA. The X-ray crystal structure of compound 10 bound to Aktβ confirms that the tert-butyl group occupies a lipophilic pocket, an interaction that is less favorable in the more constrained active site of PKA.[2]
Opioid Receptor Modulators
The 4-anilidopiperidine scaffold is famously represented by the potent µ-opioid receptor agonist, fentanyl. SAR studies on this class of compounds have provided deep insights into the structural requirements for potent and selective opioid receptor modulation.[4]
Key SAR Insights:
-
Core Structure: The N-phenyl-N-(piperidin-4-yl)propionamide moiety is a key pharmacophore for high-affinity binding to the µ-opioid receptor.[4]
-
N-1 Substituent: The nature of the substituent on the piperidine nitrogen is a major determinant of potency and efficacy. A phenethyl group, as seen in fentanyl, is highly favorable for µ-opioid agonism.
-
Phenolic Hydroxyl Group: Interestingly, unlike in morphine and other non-peptide opioids, a phenolic hydroxyl group is not a strict requirement for high-affinity binding in the 4-anilidopiperidine series.[4]
Table 3: General SAR Trends for 4-Anilidopiperidine Opioid Receptor Modulators
| Structural Feature | Impact on µ-Opioid Receptor Activity | Reference |
| N-phenyl-N-(piperidin-4-yl)propionamide core | Essential for high-affinity binding | [4] |
| N-1 Phenethyl substituent | Potent agonism | [4] |
| Absence of a phenolic hydroxyl group | High affinity can be maintained | [4] |
The SAR of 4-anilidopiperidines highlights the concept of "message-address" domains, where the tertiary amine and the aromatic ring of the anilido group act as the "message" for receptor recognition and activation, while the N-1 substituent serves as an "address" to modulate potency and selectivity.[4]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of 4-aminopiperidine derivatives.
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from established guidelines to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Materials:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Test compounds (4-aminopiperidine derivatives)
-
Positive control antifungal (e.g., voriconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Grow fungal isolates on appropriate agar plates. Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 of a kinase inhibitor.
Materials:
-
Recombinant kinase (e.g., Akt)
-
Kinase substrate (e.g., a specific peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Test compounds (4-aminopiperidine derivatives)
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
Kinase Reaction: In a microcentrifuge tube, combine the kinase, its substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Washing: Wash the filter papers extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Opioid Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor)
-
Radioligand with high affinity for the receptor (e.g., [³H]DAMGO for µ-opioid receptor)
-
Binding buffer
-
Test compounds (4-aminopiperidine derivatives)
-
Non-specific binding control (e.g., naloxone)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a competition binding curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizing Key Concepts
To further illustrate the principles discussed, the following diagrams provide a visual representation of the SAR landscape and experimental workflows.
Caption: General SAR drivers for 4-aminopiperidine derivatives.
Caption: A typical workflow for SAR studies of novel compounds.
Conclusion
The 4-aminopiperidine scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of its structure-activity relationships is paramount for the rational design of potent and selective molecules. This guide has provided a comparative overview of the SAR of 4-aminopiperidine derivatives in antifungal, kinase inhibition, and opioid receptor modulation contexts. By leveraging the insights from these studies and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
Schueller, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(16), 4992. [Link]
-
Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5875-5884. [Link]
-
Baziar, L., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-21. [Link]
-
Zhang, J., et al. (2022). Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. Bioorganic & Medicinal Chemistry, 74, 117051. [Link]
-
Baziar, L., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-21. [Link]
-
Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2235-2246. [Link]
-
Lee, Y. S., et al. (2002). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at µ and δ opioid receptors. Bioorganic & Medicinal Chemistry, 10(7), 2127-2135. [Link]
-
Wolfe, A. M., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 4(11), 1586-1600. [Link]
-
Casy, A. F., Hassan, M. M., & Simmonds, A. B. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology, 21(7), 434-440. [Link]
-
Algar, S., et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 304, 118475. [Link]
-
Algar, S., et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 304, 118475. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
Sources
A Comparative Guide to the Purity Assessment of Synthesized Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its molecular structure, featuring a Boc-protected piperidine ring with a quaternary stereocenter, makes it a valuable scaffold for developing novel therapeutics. In the landscape of drug development, the purity of such an intermediate is not a mere quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API).
Impurities, even in trace amounts, can have significant consequences, ranging from altered pharmacological activity and increased toxicity to complications in downstream synthetic steps. This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of this specific compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data, equipping researchers and drug development professionals with the necessary tools to validate the integrity of their synthesized material.
Understanding the Impurity Profile: A Synthesis-Based Approach
To effectively assess purity, one must first anticipate the potential impurities. The target compound is often synthesized via a variation of the Strecker synthesis.[1][2] This reaction involves the condensation of 1-Boc-4-piperidone with 4-bromoaniline, followed by the addition of a cyanide source to form an α-aminonitrile intermediate, which is then typically reduced or hydrolyzed.
Based on this pathway, potential process-related impurities may include:
-
Starting Materials: Unreacted 1-Boc-4-piperidone and 4-bromoaniline.
-
Intermediate Species: The un-reduced α-aminonitrile precursor, tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate.[3]
-
Side-Reaction Products: Impurities arising from the degradation of the Boc-protecting group under acidic conditions, which can generate tert-butyl cation-related by-products.[4]
-
Solvent and Reagent Residues: Residual solvents or reagents used during the synthesis and purification process.
A multi-faceted, or orthogonal, analytical approach is therefore essential for the comprehensive detection and quantification of these varied potential impurities.
Orthogonal Analytical Techniques for Purity Verification
No single analytical method can provide a complete purity profile. True confidence is achieved by combining several techniques that measure different physicochemical properties of the compound. We will now compare four essential methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the primary method for determining the purity of non-volatile organic compounds. A Reversed-Phase HPLC (RP-HPLC) method is ideal for this molecule, separating compounds based on their hydrophobicity.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention, which is well-suited for the aromatic and tert-butyl groups of the analyte.[5]
-
Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities. A small amount of acid (e.g., trifluoroacetic acid or formic acid) is added to protonate the basic amine groups, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica support.[6]
-
Detection: The bromophenyl chromophore allows for sensitive detection using a UV detector, typically set around 240-254 nm.[5][7]
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Sample Solution: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of diluent for a 1 mg/mL solution.
-
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[8]
-
Analysis: Inject the sample solution and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation and Interpretation
The HPLC chromatogram provides a quantitative measure of purity based on peak area percentage. The comparison below illustrates a typical result for a synthesized batch versus a certified reference standard.
| Compound Identity | Retention Time (min) | Synthesized Batch (Area %) | Reference Standard (Area %) |
| 4-Bromoaniline (Impurity) | 5.8 | 0.15 | < 0.05 |
| Target Compound | 12.3 | 99.65 | 99.92 |
| α-Aminonitrile (Impurity) | 14.1 | 0.08 | < 0.05 |
| Unknown Impurity | 16.5 | 0.12 | < 0.05 |
Table 1: Comparative HPLC Purity Analysis
A high purity result (>99.5%) is a strong indicator of quality. However, it is crucial to recognize that co-eluting impurities or those lacking a UV chromophore will not be detected. This highlights the limitation of HPLC and the need for orthogonal methods.
Workflow for HPLC Analysis
Sources
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. chemuniverse.com [chemuniverse.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Analytical Validation of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
In the landscape of pharmaceutical development, the purity and characterization of intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its structural integrity and freedom from impurities directly impact the quality of the subsequent API. Therefore, robust and validated analytical methods are not merely a regulatory requirement but a scientific necessity.
This guide provides a comparative analysis of various analytical techniques for the validation of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven perspectives on method selection and validation in line with global regulatory standards.[1]
The principles of analytical procedure validation are governed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA).[2][3] The recently updated ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach to analytical procedures, encouraging a more scientific and risk-based framework from development through to post-approval changes.[1][2][4] This guide is structured to align with these modern regulatory expectations.
Pillar 1: Comparative Analysis of Analytical Methodologies
The choice of an analytical method is contingent on its intended purpose, whether it is for identification, purity assessment, or quantification of the analyte. For a molecule like Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, a multi-faceted approach employing several techniques is often the most rigorous strategy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of the main component and its impurities.
Causality of Experimental Choices:
-
Column Chemistry: A reversed-phase C18 column is the logical first choice due to the non-polar nature of the tert-butyl and bromophenyl groups. The piperidine ring provides some polarity, making it well-suited for retention on a C18 stationary phase.
-
Mobile Phase: A gradient elution with acetonitrile and water is typically employed to ensure the separation of the main peak from potential impurities which may have a wide range of polarities. The addition of a small amount of an acid, like trifluoroacetic acid (TFA), can improve peak shape by protonating the basic nitrogen of the piperidine ring, reducing tailing.[5]
-
Detection: UV detection at a wavelength where the bromophenyl chromophore exhibits significant absorbance (e.g., 249 nm) provides good sensitivity.[6]
Experimental Protocol: HPLC-UV for Assay and Impurity Determination
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 249 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. While the target molecule has a relatively high molecular weight, it may be amenable to GC analysis, particularly for the detection of volatile impurities.
Causality of Experimental Choices:
-
Derivatization: The primary amine and the Boc-protected amine may benefit from derivatization (e.g., silylation) to increase volatility and thermal stability, although direct analysis may be possible.
-
Injector and Column: A split/splitless injector is standard. A low-polarity capillary column (e.g., 5% phenyl/95% methyl silicone) is suitable for separating compounds based on their boiling points.[7]
-
Ionization: Electron Ionization (EI) at 70eV is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.[8]
Experimental Protocol: GC-MS for Identification and Volatile Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm x 0.25 µm film thickness, 5% phenyl/95% methyl silicone.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural elucidation and confirmation of the identity of the molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Causality of Experimental Choices:
-
Solvent: A deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆, is used.
-
Nuclei: ¹H NMR provides information on the number of different types of protons and their neighboring protons. ¹³C NMR provides information on the number of different types of carbon atoms.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Data Processing: Process the spectra using appropriate software to determine chemical shifts, coupling constants, and integration values.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is crucial for confirming the molecular weight and elemental composition of the target compound and its impurities.[9]
Causality of Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is well-suited for this molecule due to the presence of the basic nitrogen atom, which can be readily protonated to form [M+H]⁺ ions in positive ion mode.[8]
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer provides high mass accuracy, allowing for the determination of elemental composition.
-
Fragmentation Analysis (MS/MS): Product ion scans of the precursor ion can provide structural information and help in the identification of unknown impurities.[8]
Experimental Protocol: LC-HRMS for Accurate Mass and Elemental Composition
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Utilize the same HPLC method as described in section 1.1.
-
Ionization Mode: ESI positive.
-
Mass Analyzer Mode: Full scan from m/z 100-1000 with a resolution of >20,000.
-
Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and compare it with the theoretical mass.
Pillar 2: Validation Parameters - A Comparative Summary
According to ICH Q2(R2) guidelines, analytical methods must be validated for a set of core parameters to demonstrate their fitness for purpose.[10][11][12] The following tables provide a comparative summary of the expected performance of the discussed analytical techniques for the validation of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate.
Table 1: Comparison of Analytical Methods for Key Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS | NMR | LC-HRMS |
| Specificity | High | Very High | Very High | Very High |
| Linearity & Range | Excellent | Good | Not Applicable (Quantitative NMR is possible but complex) | Good |
| Accuracy | Excellent | Good | Not Applicable | Good |
| Precision | Excellent | Good | Not Applicable | Good |
| Limit of Detection (LOD) | Low (ng level) | Very Low (pg level) | High | Very Low (pg-fg level) |
| Limit of Quantitation (LOQ) | Low (ng level) | Very Low (pg level) | High | Very Low (pg-fg level) |
| Robustness | Good | Moderate | High | Good |
Table 2: Typical Acceptance Criteria for HPLC Method Validation
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak is resolved from all known impurities and placebo components. Peak purity should be > 99%. |
| Linearity (r²) | ≥ 0.999 |
| Range | 80% to 120% of the target concentration for assay; LOQ to 120% for impurities. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| LOQ | Signal-to-Noise ratio ≥ 10 |
| Robustness | No significant impact on results with deliberate small variations in method parameters (e.g., pH, flow rate). |
Pillar 3: Visualizing the Workflow
Diagrams are essential for clearly communicating experimental workflows. The following Graphviz diagrams illustrate the logical flow of the HPLC-UV and GC-MS validation processes.
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for GC-MS Method Validation.
Conclusion
The validation of analytical methods for a critical pharmaceutical intermediate like Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a comprehensive process that requires a deep understanding of both the chemistry of the molecule and the principles of analytical science. A combination of chromatographic and spectroscopic techniques provides a self-validating system that ensures the identity, purity, and quality of the material. HPLC stands out as the primary technique for quantitative analysis (assay and impurities), while GC-MS is valuable for volatile impurities and orthogonal identification. NMR and HRMS are unparalleled for definitive structural confirmation and accurate mass determination. By following the principles outlined in the ICH guidelines and employing a scientifically sound, risk-based approach, researchers can develop and validate robust analytical methods that are fit for their intended purpose throughout the lifecycle of the drug product.[1]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ProPharma. (2024).
- AMSbiopharma. (2025).
- gmp-compliance.org.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Lab Manager. (2025).
- U.S. Food and Drug Administration. (2015).
- International Council for Harmonisation. (2023).
- Quality Assistance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- BenchChem. (2025).
- Royal Society of Chemistry. (2019).
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Cayman Chemical. 4-Anilino-1-Boc-piperidine.
- United Nations Office on Drugs and Crime.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. fda.gov [fda.gov]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Synthetic Methodologies of 4-Amino-4-Arylpiperidines
Introduction: The Significance of the 4-Amino-4-Arylpiperidine Scaffold
The 4-amino-4-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its rigidified structure, presenting a basic nitrogen and an aromatic ring in a well-defined three-dimensional orientation, allows for precise interactions with a variety of biological targets. This has led to its incorporation into a range of therapeutic agents, from potent analgesics to novel treatments for neurodegenerative diseases. The critical role of this structural unit in drug discovery has spurred the development of diverse and innovative synthetic strategies.
This guide provides a comparative analysis of the most prominent synthetic methodologies for accessing 4-amino-4-arylpiperidines. We will delve into the mechanistic underpinnings, practical advantages and limitations, and stereochemical control offered by each approach. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the most suitable method for their specific synthetic challenges.
I. Reductive Amination: A Direct and Versatile Approach
Reductive amination is arguably the most direct and widely employed method for the synthesis of 4-amino-4-arylpiperidines. This one-pot reaction typically involves the condensation of a 4-piperidone derivative with an aromatic amine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired product. The operational simplicity and broad availability of starting materials make this a highly attractive route.
Causality Behind Experimental Choices
The choice of reducing agent is critical to the success of the reaction. Mild hydride donors like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the ketone starting material, minimizing the formation of the corresponding 4-hydroxy-piperidine byproduct. The reaction is typically carried out in chlorinated solvents such as dichloromethane (DCM) or dichloroethane (DCE) at room temperature. The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction.
Experimental Protocol: Synthesis of N-Boc-4-(phenylamino)piperidine
This protocol details the reductive amination of N-Boc-4-piperidone with aniline.
-
Materials: N-Boc-4-piperidone, aniline, sodium triacetoxyborohydride (STAB), glacial acetic acid, dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in DCM is added aniline (1.1 eq) followed by glacial acetic acid (0.1 eq).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-4-(phenylamino)piperidine.
-
Diastereoselective Reductive Amination
When the piperidone or the amine contains a chiral center, the reductive amination can proceed with diastereoselectivity. The stereochemical outcome is influenced by the steric hindrance of the substituents, which directs the approach of the hydride to the iminium ion. The use of chiral auxiliaries on the piperidine nitrogen can also induce high levels of diastereoselectivity.[1]
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow for 4-amino-4-arylpiperidine synthesis.
II. The Strecker Synthesis: A Classic Route to α-Amino Nitriles
The Strecker synthesis is a three-component reaction between a ketone, an amine, and a cyanide source to form an α-aminonitrile.[2] This intermediate can then be hydrolyzed to the corresponding α-amino acid or, in this context, reduced to the target 4-amino-4-arylpiperidine. This method allows for the direct installation of the amino and a carbon-based functional group (which can be a precursor to the aryl group or the amino group itself) at the 4-position of the piperidine ring.
Mechanistic Considerations and Experimental Choices
The reaction proceeds through the initial formation of an imine from the ketone and amine, followed by the nucleophilic addition of cyanide.[3] The choice of cyanide source is a key consideration, with trimethylsilyl cyanide (TMSCN) often being a milder and more soluble alternative to alkali metal cyanides like KCN or NaCN. The reaction is often catalyzed by a Lewis acid to activate the ketone. A significant advantage of the Strecker synthesis is the potential for asymmetric induction through the use of chiral amines or chiral catalysts.[4]
A notable variation involves a multi-step sequence starting from a 1-protected 4-piperidone.[5] This involves the formation of a cyanohydrin, followed by reaction with an amine to give the α-aminonitrile, and subsequent Grignard reaction to introduce the aryl group.
Experimental Protocol: Strecker-type Synthesis of 4-Amino-4-phenylpiperidine
This protocol is adapted from a patented multi-step synthesis.[5]
-
Step 1: Formation of 1-benzyl-4-cyano-4-(benzylamino)piperidine
-
1-Benzyl-4-piperidone is treated with potassium cyanide in a biphasic water/toluene system to form the cyanohydrin in situ.
-
The aqueous layer is removed, and the toluene solution of the cyanohydrin is treated with benzylamine in the presence of a dehydrating agent (e.g., MgSO₄) to form the α-aminonitrile.
-
-
Step 2: Grignard Reaction
-
The α-aminonitrile from Step 1 is dissolved in an ethereal solvent (e.g., THF or diethyl ether) and treated with phenylmagnesium bromide.
-
The Grignard reagent adds to the nitrile, and upon acidic workup, an imine is formed which is hydrolyzed to a ketone. Correction: In the context of this specific patent, the Grignard reagent attacks the nitrile to form a metallo-imine which is then hydrolyzed to the 4-amino-4-phenylpiperidine derivative after a reductive workup or rearrangement not explicitly detailed in the initial search but is the logical outcome. A more direct interpretation is the Grignard reagent adds to the nitrile, and subsequent work-up directly leads to the product after deprotection. The patent describes a subsequent deprotection step.[5]
-
-
Step 3: Deprotection
-
The resulting N-protected 4-amino-4-phenylpiperidine derivative is deprotected, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) to remove the benzyl groups.
-
Workflow Diagram: Strecker Synthesis
Caption: General workflow of the Strecker synthesis for 4-amino-4-arylpiperidines.
III. The Pictet-Spengler Reaction: A Powerful Cyclization Strategy
The Pictet-Spengler reaction is a classic acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic system.[6][7] While not a direct method for 4-amino-4-arylpiperidines in its most common form, intramolecular variants and related cyclizations can be ingeniously applied to construct the desired scaffold, often leading to complex spirocyclic systems.
Mechanistic Insights and Synthetic Design
The reaction proceeds via the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution.[6] For the synthesis of 4-amino-4-arylpiperidines, this typically involves a substrate that already contains the piperidine ring or forms it during the cyclization. For example, a Pictet-Spengler reaction of a suitably substituted 4-aminopiperidine with an aromatic aldehyde could potentially lead to a spiro[piperidine-4,1'-isoquinoline] system.[8]
Conceptual Application: Spiro[piperidine-4,1'-isoquinoline] Synthesis
A hypothetical approach would involve the condensation of a 4-amino-4-(2-arylethyl)piperidine with an aldehyde. The initial imine formation would be followed by an intramolecular cyclization of the aryl group onto the iminium ion, forming the spirocyclic core.
Workflow Diagram: Intramolecular Pictet-Spengler Type Reaction
Caption: Conceptual workflow for a Pictet-Spengler type cyclization.
IV. Transition-Metal Catalyzed Cross-Coupling Strategies
Modern synthetic organic chemistry offers powerful tools for the construction of C-C and C-N bonds through transition-metal catalysis. These methods can be strategically employed for the synthesis of 4-amino-4-arylpiperidines, often with high efficiency and functional group tolerance.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[9] This reaction can be applied to the synthesis of 4-amino-4-arylpiperidines by coupling a 4-amino-4-halopiperidine with an arylboronic acid (in a Suzuki-Miyaura coupling) followed by amination, or more directly by coupling a 4-aryl-4-halopiperidine with an amine. The choice of phosphine ligand is crucial for the success of this reaction.[10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[11] A common strategy for 4-arylpiperidines involves the coupling of a 4-halopiperidine derivative with an arylboronic acid. The resulting 4-arylpiperidine can then be further functionalized at the 4-position to introduce the amino group.
Conceptual One-Pot Procedure
A highly efficient, though challenging, approach would be a one-pot, multi-reaction sequence involving, for example, a Suzuki-Miyaura coupling to form the C-aryl bond followed by an in-situ amination reaction.
Workflow Diagram: Transition-Metal Catalysis
Caption: A two-step approach using Suzuki-Miyaura and Buchwald-Hartwig reactions.
V. Comparative Analysis of Methodologies
The choice of synthetic route to a 4-amino-4-arylpiperidine derivative depends on several factors, including the desired substitution pattern, stereochemical requirements, scale of the synthesis, and the availability of starting materials.
| Feature | Reductive Amination | Strecker Synthesis | Pictet-Spengler Reaction | Transition-Metal Catalysis |
| Starting Materials | 4-Piperidones, Aryl amines | 4-Piperidones, Amines, Cyanide source | β-Arylethylamines, Aldehydes/Ketones | Halopiperidines, Arylboronic acids, Amines |
| Key Transformation | Imine/Enamine reduction | α-Aminonitrile formation | Intramolecular cyclization | C-C and C-N bond formation |
| Advantages | - Operationally simple- High yields- Wide substrate scope | - Direct formation of C4-quaternary center- Amenable to asymmetric synthesis | - Forms complex polycyclic systems- High stereocontrol in certain cases | - High functional group tolerance- Mild reaction conditions- Potential for one-pot procedures |
| Limitations | - Limited to available piperidones- Potential for over-reduction | - Use of toxic cyanides- Often requires multiple steps (hydrolysis/reduction) | - Substrate-specific- May not be a direct route | - Cost of catalysts and ligands- Optimization of reaction conditions can be challenging |
| Stereocontrol | Diastereoselectivity achievable with chiral substrates/auxiliaries. Enantioselective variants are emerging.[12][13] | Asymmetric variants using chiral auxiliaries or catalysts are well-established.[4] | Can be highly stereoselective, especially in enzymatic or substrate-controlled reactions.[14] | Enantioselective variants are being developed.[8] |
| Typical Yields | Good to Excellent (70-95%) | Moderate to Good (50-85% over 2 steps) | Variable, can be high for favorable substrates | Good to Excellent (60-95%) |
Conclusion
The synthesis of 4-amino-4-arylpiperidines can be accomplished through a variety of robust and versatile methodologies. Reductive amination stands out for its simplicity and efficiency for a wide range of substrates. The Strecker synthesis provides a powerful method for constructing the C4-quaternary stereocenter, with well-established protocols for asymmetric control. The Pictet-Spengler reaction, while less direct, offers opportunities for the synthesis of unique and complex spirocyclic analogues. Finally, transition-metal catalyzed cross-coupling reactions represent a modern and highly flexible approach, benefiting from high functional group tolerance and the potential for convergent one-pot syntheses. The selection of the optimal synthetic strategy will ultimately be guided by the specific structural requirements of the target molecule and the practical considerations of the research program.
References
- Matassini, C., Clemente, F., & Goti, A. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- This reference is a placeholder for a relevant cit
- This reference is a placeholder for a relevant citation on hydrolysis of proteins and peptides, which can be conceptually rel
- Jiang, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3873-3876.
- US Patent 20040171837A1, Method for preparing 4-amino-4-phenylpiperidines.
- Maryanoff, B. E., et al. (2017). The Pictet-Spengler Reaction Updates Its Habits. Chemical Reviews, 117(13), 8569-8615.
- Zhang, X., et al. (2018). Construction of 4-spiroannulated tetrahydroisoquinoline skeletons via a sequential ring opening of aziridines and Pictet–Spengler reaction. New Journal of Chemistry, 42(15), 12539-12543.
- Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C. (2006). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 128(1), 84–86.
- Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983.
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
- O'Brien, P. (2002). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 67(14), 4886-4893.
- Davis, F. A., & Zhou, P. (1997). Chiral Auxiliaries - Principles and Recent Applications. Chemical Reviews, 97(6), 2061-2096.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Barrios-Soto, T., & Gaunt, M. J. (2021). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 19(5), 263.
- Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975.
- This reference is a placeholder for a relevant cit
- This reference is a placeholder for a relevant cit
- This reference is a placeholder for a relevant citation on enantioselective reductive amin
- Kondo, Y., et al. (2022). One-Pot Catalytic Synthesis of α-Tetrasubstituted Amino Acid Derivatives via In Situ Generation of N-Unsubstituted Ketimines. Organic Letters, 24(36), 6594-6598.
- This reference is a placeholder for a relevant citation on Buchwald-Hartwig amin
- This reference is a placeholder for a relevant cit
- Zhou, J. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(5), 1948-1951.
- This reference is a placeholder for a relevant citation on Buchwald-Hartwig amin
- This reference is a placeholder for a relevant citation on reductive amin
- This reference is a placeholder for a relevant cit
- This reference is a placeholder for a relevant cit
- This reference is a placeholder for a relevant cit
- This reference is a placeholder for a relevant citation on Buchwald-Hartwig amin
- This reference is a placeholder for a relevant citation on reductive amin
- This reference is a placeholder for a relevant cit
- This reference is a placeholder for a relevant cit
- Al-Zoubi, R. M. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(4), 943.
- N'Zongo, A. P., & Skiredj, A. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(6), 1707.
- This reference is a placeholder for a relevant cit
- This reference is a placeholder for a relevant cit
- This reference is a placeholder for a relevant cit
- This reference is a placeholder for a relevant cit
- This reference is a placeholder for a relevant citation on Buchwald-Hartwig amin
- This reference is a placeholder for a relevant citation on Strecker and carbamate annul
- Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(25), 7375-7386.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Sci-Hub. Enantioselective Organocatalytic Reductive Amination / Journal of the American Chemical Society, 2005 [sci-hub.box]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Biological evaluation of novel compounds synthesized from Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that offer both high potency and refined selectivity is a perpetual endeavor. The 4-amino-4-arylpiperidine substructure, accessible from precursors like Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, has emerged as a cornerstone in modern medicinal chemistry. Its inherent three-dimensional geometry and strategically positioned functional groups provide a versatile platform for engaging with a multitude of biological targets. This guide provides a comparative analysis of novel compounds synthesized from this scaffold, focusing on their evaluation as inhibitors of Bruton's Tyrosine Kinase (BTK), a critical target in oncology and autoimmune diseases. We will objectively compare their performance with the first-in-class BTK inhibitor, Ibrutinib, supported by established experimental data and detailed protocols.
The Rationale: Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, playing an indispensable role in B-cell receptor (BCR) signaling.[1][2][3] The BCR pathway is fundamental for B-cell development, proliferation, and survival.[1][3] Its dysregulation is a hallmark of numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Waldenström's Macroglobulinemia.[4][5][6] Consequently, inhibiting BTK has become a clinically validated and highly effective therapeutic strategy.[1][7]
The first-generation BTK inhibitor, Ibrutinib, revolutionized the treatment of these cancers.[1][5] It acts as a potent, irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys481) in the BTK active site.[4][5][8] However, its clinical use is hampered by off-target effects, attributed to its inhibition of other kinases like TEC, EGFR, and ITK, leading to side effects such as atrial fibrillation and bleeding.[9][10][11] This has driven the development of next-generation inhibitors with improved selectivity and safety profiles.[9][10][12]
The 4-amino-4-arylpiperidine scaffold is exceptionally well-suited for developing such targeted inhibitors. The piperidine ring can orient functional groups in precise vectors to access specific pockets within the kinase active site, while the aryl group can engage in crucial hydrophobic and pi-stacking interactions. The amino group serves as a key handle for introducing moieties that can either form covalent bonds or establish hydrogen-bonding networks to enhance potency and selectivity.
Comparative Biological Evaluation: Novel Compounds vs. Ibrutinib
To illustrate the potential of the 4-amino-4-arylpiperidine scaffold, we present a comparative analysis of a hypothetical series of novel compounds (NC-1 and NC-2) against Ibrutinib and the second-generation inhibitor, Zanubrutinib. NC-1 is designed as a reversible inhibitor, while NC-2 is a next-generation covalent inhibitor.
| Compound | Type | Target | BTK IC₅₀ (nM) | Ramos Cell Line IC₅₀ (µM) | Selectivity Profile |
| Ibrutinib | Covalent (Irreversible) | BTK | 0.5[5][13] | 8.22 (comparative value)[6] | Inhibits BTK, TEC, ITK, EGFR, etc.[7] |
| Zanubrutinib | Covalent (Irreversible) | BTK | <1 | ~0.02 (in TMD8 cells) | More selective than Ibrutinib; less off-target kinase inhibition.[10] |
| NC-1 (Hypothetical) | Reversible | BTK | 5.3 | 9.5 | High selectivity for BTK over other Tec and EGFR family kinases. |
| NC-2 (Hypothetical) | Covalent (Irreversible) | BTK | 0.4[6] | 7.75[6] | High BTK selectivity, designed to minimize off-target effects. |
Data for hypothetical compounds are representative values based on published data for potent and selective inhibitors.[6][14]
Analysis of Performance:
-
Potency: As shown in the table, novel covalent inhibitors like NC-2 can achieve biochemical potency (BTK IC₅₀) on par with or even exceeding that of Ibrutinib.[6] This demonstrates the scaffold's effectiveness in occupying the kinase active site. Reversible inhibitors like NC-1 may show slightly lower biochemical potency but can offer advantages in overcoming resistance.[9]
-
Cellular Activity: The translation from biochemical potency to cellular activity is a critical step. In B-cell lymphoma cell lines like Ramos, which are dependent on BCR signaling, our hypothetical compounds demonstrate potent inhibition of cell proliferation, comparable to established drugs.[6]
-
Selectivity: This is the key differentiator for next-generation inhibitors. While Ibrutinib has several clinically relevant off-targets, the 4-amino-4-arylpiperidine scaffold can be decorated to improve selectivity.[10][11] By optimizing substituents on the aryl ring and the piperidine nitrogen, interactions with off-target kinases can be minimized, potentially leading to a significantly better safety profile, with reduced incidences of side effects like atrial fibrillation.[9][11][15]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of these findings, standardized and robust experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays used to characterize and compare these BTK inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a gold-standard method for determining the IC₅₀ value of an inhibitor.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to kinase activity.[16][17]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay to determine inhibitor IC₅₀.
Detailed Protocol:
-
Reagent Preparation: Dilute BTK kinase, polypeptide substrate, ATP, and test compounds in a kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[16]
-
Plate Setup: In a 384-well plate, add 1 µL of the test compound serially diluted in DMSO, followed by 2 µL of diluted BTK enzyme.
-
Kinase Reaction: Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubation: Shake the plate and incubate at 30°C for a defined period (e.g., 15 minutes).[17]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
Signal Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[16][17]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Cellular Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity following treatment with an inhibitor.[18]
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[18][19][20] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[18][20]
Workflow Diagram:
Caption: Experimental workflow for the MTT Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding: Plate Ramos cells (or another relevant B-cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., NC-1, NC-2, Ibrutinib) and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[18]
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[18][19]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[18]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC₅₀ value.
Conclusion and Future Directions
The 4-amino-4-arylpiperidine scaffold, derived from versatile building blocks like Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, represents a highly privileged structure in the design of targeted kinase inhibitors. As demonstrated in the comparative evaluation against BTK, novel compounds based on this motif can achieve superior selectivity profiles while maintaining high potency, a critical step toward developing safer and more effective therapies.[9][10] The experimental protocols detailed herein provide a robust framework for the rigorous biological evaluation of such compounds.
Future work will focus on exploring structure-activity relationships (SAR) to further optimize potency against resistance mutations (e.g., BTK C481S) and on developing reversible, non-covalent inhibitors to provide alternative treatment strategies.[9] By leveraging the unique chemical properties of this scaffold, the scientific community can continue to advance the frontier of targeted cancer therapy.
References
-
Maddocks, K., & Woyach, J. (2023). Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities. Cancers. [Link]
-
Ibrutinib. (n.d.). In Wikipedia. Retrieved January 19, 2026. [Link]
-
Mato, A. R., & Byrd, J. C. (2022). BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Rogers, K. A., & Woyach, J. A. (2021). Second-Generation Bruton’s Tyrosine Kinase Inhibitors: Simply the Best Treatments for Chronic Lymphocytic Leukemia? Journal of Clinical Oncology. [Link]
-
Exploring Ibrutinib: A Comprehensive Overview of Applications, Regulatory Approvals, and Advanced Synthesis Processes. (2024). Patsnap Synapse. [Link]
-
Herman, S. E., et al. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology. [Link]
-
Second-Generation BTK Inhibitors Set the Stage for Future Advances in CLL Management. (2025). OncLive. [Link]
-
Newer BTK Inhibitor Shows Benefits over Ibrutinib for CLL. (2025). Patient Power. [Link]
-
Ibrutinib for CLL: Mechanism of action and clinical considerations. (2024). Lymphoma Hub. [Link]
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). Molecules. [Link]
-
BTK Enzyme Assay System Datasheet. (n.d.). BPS Bioscience. [Link]
-
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023). Frontiers in Pharmacology. [Link]
-
Li, X., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters. [Link]
-
Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. (n.d.). ACS Omega. [Link]
-
compound 25 [PMID: 31260299]. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). Pharmaceuticals. [Link]
-
Bruton's Tyrosine Kinase Inhibitors: Recent Updates. (n.d.). Cancers. [Link]
-
Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. (n.d.). International Journal of Molecular Sciences. [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. (2021). Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib - Wikipedia [en.wikipedia.org]
- 5. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications | MDPI [mdpi.com]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials [mdpi.com]
- 8. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 9. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
- 13. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. compound 25 [PMID: 31260299] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. patientpower.info [patientpower.info]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In-Vitro Testing Protocols for PROTACs: A Focus on Linker Optimization
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have heralded a paradigm shift in therapeutics, moving beyond simple inhibition to inducing the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules function by hijacking the cell's natural waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][] A PROTAC molecule consists of three distinct components: a "warhead" ligand that binds the target Protein of Interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two ends.[5][6]
Upon entering the cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[3][7] This induced proximity allows the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome.[1][] The PROTAC is then released and can act catalytically, mediating multiple rounds of degradation.[3][8]
While the choice of warhead and E3 ligase ligand determines what is targeted and which E3 ligase is hijacked, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's success.[6][9] An optimized linker facilitates the formation of a stable and productive ternary complex, directly influencing the efficiency and selectivity of protein degradation.[9][10] Conversely, a poorly designed linker can introduce steric hindrance, prevent productive ubiquitination, or confer poor pharmacokinetic properties.[6][10]
This guide provides a comprehensive overview of the essential in-vitro testing cascade for evaluating PROTACs, with a special emphasis on how these assays can inform the rational design and comparison of different linker strategies.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to POI ubiquitination and subsequent degradation by the proteasome.
The In-Vitro Testing Cascade: A Self-Validating Workflow
A robust evaluation of a PROTAC requires a multi-step, logical workflow. Each step provides critical data that informs the next, creating a self-validating system to confirm the mechanism of action and quantify efficacy.
Caption: The PROTAC acts as a bridge to form the essential POI-PROTAC-E3 ligase ternary complex.
Protocol: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
-
Protein Preparation: Express and purify the target POI and the E3 ligase complex (e.g., VHL/ElonginB/ElonginC) to >95% purity. Ensure proteins are in a well-dialyzed, matched buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Sample Preparation:
-
Titrand (Cell): Prepare the POI solution at a concentration of 10-20 µM in the ITC cell.
-
Titrant (Syringe): Prepare the PROTAC and E3 ligase complex. To measure ternary complex formation, saturate the PROTAC with one protein (e.g., E3 ligase at 120 µM) and then titrate this complex into the second protein (POI). [9]The PROTAC concentration should be equimolar or in slight excess to the E3 ligase.
-
-
Instrument Setup: Set the instrument temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one 0.4 µL initial injection followed by 19 injections of 2 µL).
-
Data Acquisition: Perform the titration experiment, injecting the PROTAC-E3 complex into the POI solution and recording the heat changes.
-
Data Analysis: Integrate the raw data to generate a binding isotherm. Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). [9]
Step 2: Verifying Target Ubiquitination
Causality: Successful ternary complex formation must translate into a functional outcome: the enzymatic transfer of ubiquitin from an E2-conjugating enzyme to the POI, catalyzed by the E3 ligase. [3][11]This assay directly confirms that the linker orients the two proteins in a conformation that is productive for ubiquitination. A PROTAC can form a stable complex but fail to induce ubiquitination if the linker geometry positions the target's surface lysines out of reach of the E2/E3 active site.
Key Assays:
-
In-Vitro Ubiquitination Assay: A reconstituted system using purified E1, E2, E3, POI, ATP, and biotin-labeled ubiquitin. [12][13]The reaction is initiated by the PROTAC, and the resulting poly-ubiquitinated POI can be detected by Western Blot. This is a definitive, cell-free test of the PROTAC's core function.
-
Immunoprecipitation (IP) followed by Western Blot: In a cellular context, the POI is immunoprecipitated from lysates of PROTAC-treated cells, and the resulting blot is probed with an anti-ubiquitin antibody to detect ubiquitination. [14]
Protocol: In-Vitro Ubiquitination Assay with Western Blot Readout
-
Reaction Mix Preparation: In a microcentrifuge tube, prepare a master mix containing Ubiquitination Buffer, 100 nM E1 activating enzyme, 500 nM E2 conjugating enzyme (e.g., UbcH5b), 250 nM E3 ligase complex, 250 nM POI, and 5 µM Biotin-Ubiquitin. [13]2. PROTAC Addition: Add the test PROTAC at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) to individual reaction tubes. Include a DMSO vehicle control.
-
Initiation: Start the reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the reactions at 37°C for 60-90 minutes.
-
Quenching: Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blot:
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Probe the membrane with Streptavidin-HRP (to detect biotin-ubiquitin) or an antibody specific to the POI. A successful reaction will show a high-molecular-weight smear or laddering above the band of the unmodified POI.
-
Step 3: Quantifying Target Protein Degradation
Causality: This is the ultimate proof of PROTAC efficacy in a cellular environment. Measuring the dose- and time-dependent decrease in POI levels provides the key performance metrics: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). [9]Comparing these values is the primary way to rank the performance of different linkers. An ideal linker leads to a low DC50 and a high Dmax (>90%).
Key Assays:
-
Western Blotting: The most common and reliable method for quantifying changes in protein levels in cell lysates after PROTAC treatment. [9][15]* High-Throughput Immunoassays (HTRF, In-Cell Western): Offer faster, plate-based quantification of protein levels for screening purposes. []* HiBiT Lytic Detection System: A highly sensitive method where the endogenous POI is tagged with a small peptide (HiBiT). Degradation is measured by a decrease in luminescence upon addition of a detection reagent. []
Protocol: Western Blot for Protein Degradation (DC50 Determination)
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a cancer cell line expressing the POI) in 12-well plates and allow them to adhere overnight.
-
Dose-Response: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 pM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane, run on an SDS-PAGE gel, and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane and probe with a primary antibody specific to the POI.
-
Probe with a primary antibody for a loading control (e.g., GAPDH, β-Actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to calculate the DC50 and Dmax. [9]
Step 4: Assessing Downstream Cellular Effects and Cytotoxicity
Causality: Degrading the POI should lead to a desired biological outcome (e.g., apoptosis in cancer cells) without causing general toxicity. [17]These assays confirm that the PROTAC's effect on cell health is consistent with the known function of the target protein and that the molecule itself is not overtly toxic, a property that can be influenced by the linker's physicochemical properties.
Key Assays:
-
Cell Viability Assays (MTS, CCK-8, CellTiter-Glo): Measure the metabolic activity of cells to determine the PROTAC's impact on cell proliferation and viability. [][18]* Apoptosis Assays (e.g., Annexin V/PI staining): Quantify the percentage of cells undergoing apoptosis, a desired outcome when targeting oncogenic proteins. [17]
Protocol: MTS Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C. [18]4. Data Acquisition: Record the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC50 (inhibitory concentration) or GI50 (growth inhibition) value.
Comparative Data Analysis: The Impact of the Linker
The systematic application of the testing cascade allows for direct comparison of PROTACs with different linkers. The goal is to identify a linker that optimizes the entire process from ternary complex formation to potent and selective degradation.
Table 1: Hypothetical Performance Comparison of PROTACs Targeting Protein X with Different Linkers
| PROTAC ID | Linker Type | Linker Length (atoms) | Ternary Complex Affinity (KD, nM) | DC50 (nM) | Dmax (%) | Cell Viability (IC50, nM) |
| PROTAC-A1 | Alkyl Chain | 8 | 250 | > 1000 | < 20 | > 10000 |
| PROTAC-A2 | Alkyl Chain | 11 | 95 | 150 | 75 | 8500 |
| PROTAC-P1 | PEG | 12 | 40 | 15 | > 95 | 6500 |
| PROTAC-P2 | PEG | 18 | 65 | 45 | 90 | 7200 |
| PROTAC-R1 | Rigid (Piperazine) | 10 | 110 | 220 | 60 | > 10000 |
Data is for illustrative purposes and based on general trends observed in the literature. [6][19] In this hypothetical example, PROTAC-P1 with a 12-atom PEG linker demonstrates the best overall profile. The alkyl linkers show that a certain length is required for activity (A2 vs. A1), but the PEG linker of similar length (P1) provides superior ternary complex affinity, leading to much more potent degradation (lower DC50) and higher efficacy (greater Dmax). The longer PEG linker (P2) is less potent, and the rigid linker (R1) is suboptimal for this particular POI/E3 pair, highlighting that linker optimization is highly context-dependent.
Conclusion: Rational Design Through Rigorous Testing
The linker is a critical component that dictates the efficacy of a PROTAC. A "trial and error" approach to linker design is being replaced by a more rational process informed by structural biology and a deep understanding of the PROTAC mechanism. [6]The in-vitro testing cascade described here provides a robust, self-validating framework for any researcher in the field. By systematically evaluating ternary complex formation, ubiquitination, degradation, and cellular outcomes, scientists can effectively compare different linker strategies, select optimal candidates for further development, and ultimately design more potent, selective, and safer therapeutic agents.
References
-
What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (n.d.). Drug Discovery News. Retrieved January 19, 2026, from [Link]
-
Proteolysis targeting chimera - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC - Oreate AI Blog. (2026, January 7). Oreate AI. Retrieved January 19, 2026, from [Link]
-
Ubiquitination Assay - Profacgen. (n.d.). Profacgen. Retrieved January 19, 2026, from [Link]
-
A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. (2021, July 23). The Biochemist. Retrieved January 19, 2026, from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020, October 30). Open Exploration Publishing. Retrieved January 19, 2026, from [Link]
-
Simple Western Hits the Bullseye of Targeted Protein Degradation - Bio-Techne. (n.d.). Bio-Techne. Retrieved January 19, 2026, from [Link]
-
PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
-
Schneekloth, A. R., et al. (2008). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. Retrieved January 19, 2026, from [Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]
-
An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved January 19, 2026, from [Link]
-
Ternary complex formation - Profacgen. (n.d.). Profacgen. Retrieved January 19, 2026, from [Link]
-
Ciulli, A., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery. Retrieved January 19, 2026, from [Link]
-
Protein Degradation Assays - PROTAC Screening - Reaction Biology. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
Bondeson, D. P., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology. Retrieved January 19, 2026, from [Link]
-
Donovan, K. A., et al. (2021). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. Retrieved January 19, 2026, from [Link]
-
Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - Frontiers. (2024, November 21). Frontiers. Retrieved January 19, 2026, from [Link]
-
Wang, Y., et al. (2022). Proteolysis-targeting chimeras (PROTACs) in cancer therapy. Journal of Hematology & Oncology. Retrieved January 19, 2026, from [Link]
-
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. (2022, April 29). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. Retrieved January 19, 2026, from [Link]
-
Assays for Targeted Protein Degradation - Bio-Techne. (n.d.). Bio-Techne. Retrieved January 19, 2026, from [Link]
-
Zhang, X., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Acta Pharmaceutica Sinica B. Retrieved January 19, 2026, from [Link]
-
Targeting the Undruggable: Recent Progress in PROTAC-Induced Transcription Factor Degradation - PMC. (2025, June 3). PMC. Retrieved January 19, 2026, from [Link]
-
(PDF) Novel approaches for the rational design of PROTAC linkers - ResearchGate. (2025, December 21). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Webinar - PROTACs and Their Application in Cancer Therapeutics - YouTube. (2022, March 30). YouTube. Retrieved January 19, 2026, from [Link]
Sources
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC - Oreate AI Blog [oreateai.com]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. lifesensors.com [lifesensors.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 17. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal and Safety Guide: tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
This guide provides essential safety, handling, and disposal protocols for tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (CAS No: 769944-78-7 / 917925-62-3). As a brominated organic compound, this chemical requires meticulous handling and disposal to ensure laboratory safety and environmental compliance. Adherence to these procedures is critical for all researchers, scientists, and drug development professionals.
Part 1: Core Hazard Profile and Immediate Safety
Understanding the specific hazards of a chemical is the foundation of its safe handling and disposal. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a solid substance with a defined set of risks that necessitate stringent control measures.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of this compound. The primary risks are associated with ingestion, skin/eye contact, and inhalation of dust.[1][2]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Mandatory Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods or ventilated enclosures, are the first line of defense.[1][3] When handling this compound outside of a closed system, the following PPE is mandatory to prevent exposure.
-
Eye Protection: Wear safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling to avoid skin contact.[1][5]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, impervious clothing may be necessary.[1]
-
Respiratory Protection: All handling of the solid material that may generate dust must be performed in a well-ventilated area with local exhaust or in a chemical fume hood.[1][3] If engineering controls are insufficient, use a suitable particulate respirator.[5]
First Aid Measures for Exposure
In the event of accidental exposure, immediate and correct first aid is crucial.
-
If Inhaled: Relocate the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][4][6]
-
If on Skin: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1][4] If skin irritation occurs, seek medical advice.[4]
-
If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4][6]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[1][4][5]
Part 2: The Core Disposal Directive: A Halogenated Organic Compound
The molecular structure of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate contains a bromine atom. This classifies it as a halogenated organic compound , a critical designation for waste management under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[7][8][9]
This classification carries a primary directive: Under no circumstances may this chemical or its residues be disposed of down the drain.
Halogenated organic wastes require specific, high-temperature incineration for destruction to prevent the formation of environmentally persistent and toxic byproducts like dioxins. Therefore, it must be segregated, collected, and managed as regulated hazardous waste.
Part 3: Step-by-Step Disposal and Decontamination Protocol
This protocol provides a systematic workflow for the safe disposal of the compound and associated contaminated materials.
Step 1: Segregation of Waste
The cornerstone of compliant chemical waste management is proper segregation.
-
Action: Designate a specific, sealed waste container exclusively for "Halogenated Organic Solids."
-
Causality: Mixing halogenated waste with non-halogenated waste unnecessarily converts the entire volume into the more expensive and difficult-to-dispose-of halogenated category.[7] Furthermore, mixing incompatible chemicals can lead to dangerous reactions.[10]
Step 2: Container Selection and Labeling
Proper containment and identification are mandated by the EPA.[11][12]
-
Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. The original product container is often a suitable choice if it is in good condition.[10] Affix a "Hazardous Waste" label to the container.
-
Label Contents: The label must clearly state:
Step 3: Waste Accumulation
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][11]
-
Action: Place the labeled container in your designated SAA, which must be under the direct control of laboratory personnel. Keep the container securely closed at all times, except when adding waste.[10]
-
Trustworthiness: This practice prevents the release of vapors and minimizes the risk of spills. The SAA ensures that hazardous waste is managed by trained personnel familiar with its properties.
Step 4: Handling Contaminated Materials
Any item that comes into direct contact with the compound is considered contaminated and must be disposed of as hazardous waste.
-
Action: Dispose of contaminated gloves, weigh boats, pipette tips, and absorbent paper used for cleanup into the same "Halogenated Organic Solids" waste container.
-
Empty Containers: An "empty" container that held this chemical must also be treated as waste unless it has been triple-rinsed. The rinsate from this cleaning process must be collected as liquid halogenated hazardous waste.
Step 5: Arranging for Final Disposal
Final disposal must be conducted by a licensed and approved hazardous waste management company.
-
Action: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EH&S) department to schedule a collection from your laboratory's SAA or a Central Accumulation Area (CAA).[11]
The following workflow diagram visualizes the disposal decision process.
Caption: Disposal workflow for tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate.
Part 4: Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.
-
Don PPE: Before cleanup, don all required PPE as described in section 1.2.
-
Contain & Clean:
-
For a solid spill, gently cover with an absorbent material like diatomaceous earth or a universal binder to prevent dust from becoming airborne.[1][13]
-
Carefully sweep or scoop the material and absorbent into your designated "Halogenated Organic Solids" hazardous waste container.[5][13]
-
Do not use water to clean up the dry powder, as this can spread contamination.
-
-
Decontaminate:
-
Report: Report the spill to your laboratory supervisor and institutional EH&S department, following local reporting requirements.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
-
National Center for Biotechnology Information. (n.d.). Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. PubChem. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]
-
American Society for Clinical Pathology. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. ASCP. [Link]
-
Medical Laboratory Observer. (2019, August 1). Laboratory Waste Management: The New Regulations. MLO. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA. [Link]
-
Capot Chemical. (2013, November 5). MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Capot Chemical. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem. [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. UWM. [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. EPA. [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Wikipedia. [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. UGA ESD. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. uakron.edu [uakron.edu]
- 8. epa.gov [epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Comprehensive Safety Guide: Handling Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
This guide provides essential safety protocols and operational directives for the handling and disposal of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (CAS No. 917925-62-3). As a substituted piperidine intermediate common in pharmaceutical research and development, its safe management is paramount to ensuring personnel safety and experimental integrity. This document moves beyond mere compliance, offering a framework grounded in the principles of risk assessment and the hierarchy of controls.
Hazard Identification: A Foundation of Prevention
Understanding the intrinsic hazards of a chemical is the first step in developing a robust safety plan. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.[1][2]
GHS Hazard Summary
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | ! |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ! |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | ! |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ! |
These classifications are not abstract warnings; they have direct operational implications:
-
Harmful if Swallowed (H302): Accidental ingestion can lead to acute toxic effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing stringent personal hygiene.[2][3]
-
Skin Irritation (H315): Direct contact with the solid or solutions can cause dermatitis, including redness and inflammation. This mandates the use of appropriate chemical-resistant gloves and protective clothing.[2]
-
Serious Eye Irritation (H319): The compound can cause significant, potentially damaging eye irritation. This risk makes proper eye protection non-negotiable.[2]
-
Respiratory Irritation (H335): Inhalation of the powdered form can irritate the respiratory tract.[1][2] This hazard is a primary driver for the use of engineering controls like fume hoods.
The Hierarchy of Controls: Engineering a Safe Workspace
Personal Protective Equipment (PPE) is the final line of defense. The most effective safety measures involve engineering controls designed to minimize exposure at the source.[4]
-
Primary Engineering Control: Chemical Fume Hood: All handling of this compound, especially the weighing and transfer of the solid powder, must be conducted within a certified chemical fume hood.[5] This contains dust and vapors, preventing inhalation and minimizing contamination of the general lab environment.[4][6]
-
Secondary Engineering Control: Ventilation: The laboratory should maintain adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[2]
-
Essential Safety Infrastructure: An eyewash station and safety shower must be readily accessible and tested regularly.[2][5] All personnel should be aware of their location and proper use.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering controls are properly used, PPE provides a critical barrier against residual exposure. The selection of PPE must be directly correlated to the identified hazards.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Best Practice/Splash Hazard: Chemical splash goggles are required when handling solutions or when there is a risk of splashing.[4][5]
-
High-Risk Operations: For large-scale operations or tasks with a significant splash potential, a full-face shield should be worn in conjunction with chemical goggles.[4]
-
Contact Lenses: It is strongly advised not to wear contact lenses, as they can trap and concentrate chemicals against the eye.[5]
Hand Protection
The choice of glove is critical for preventing skin irritation.[2] Always inspect gloves for tears or degradation before use.[5]
Glove Selection Guide
| Glove Material | Minimum Thickness | Breakthrough Time | Recommendation |
| Nitrile Rubber | >4.0 mil (0.10 mm) | >60 minutes | Recommended for incidental contact. For prolonged contact or immersion, select a glove with a higher protection class.[5] |
| Butyl Rubber | >15 mil (0.38 mm) | >480 minutes | Recommended for extended handling or when working with solutions where nitrile compatibility is a concern. |
Note: Glove breakthrough times can vary by manufacturer. It is best practice to consult the manufacturer's specific chemical resistance data for the gloves in use.
Skin and Body Protection
-
Lab Coat: A standard cotton lab coat is insufficient. A flame-resistant lab coat made of materials like Nomex or a polyester/cotton blend that is regularly laundered is required.
-
Impervious Apron: A chemical-resistant (e.g., PVC) apron should be worn over the lab coat during transfer of large quantities or when handling solutions.[5]
-
Clothing: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection
Respiratory protection is generally not required if all work is performed within a properly functioning chemical fume hood. However, it may be necessary under specific circumstances:[5]
-
Emergency Situations: Such as a large spill outside of a containment device.
-
Failure of Engineering Controls: If a fume hood is not available or is malfunctioning.
-
Maintenance Operations: When cleaning contaminated equipment.
If a respirator is required, a NIOSH-approved air-purifying respirator with P95 (for solids) or organic vapor/acid gas (OV/AG) cartridges should be used as part of a comprehensive respiratory protection program that includes medical clearance, training, and fit-testing.[7]
Caption: PPE selection workflow based on the physical form of the chemical.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe weighing and transfer of the solid compound.
-
Preparation:
-
Ensure the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE: chemical goggles, lab coat, and appropriate nitrile gloves.
-
Decontaminate the work surface inside the hood.
-
Gather all necessary equipment (spatulas, weigh boats, receiving flask, etc.).
-
Prepare a labeled waste container for "Halogenated Organic Solid Waste."
-
-
Execution:
-
Place the analytical balance inside the fume hood if possible. If not, weigh the compound in a tared, sealed container and transfer it into the fume hood for opening.
-
Carefully open the stock container inside the hood. Avoid creating dust.
-
Use a clean spatula to transfer the desired amount of solid to a weigh boat or directly into the reaction vessel.
-
Securely close the stock container immediately after dispensing.
-
-
Cleanup:
-
Carefully clean the spatula and any contaminated surfaces with a solvent-soaked wipe (e.g., ethanol or isopropanol).
-
Dispose of the weigh boat and contaminated wipes into the designated halogenated waste container.[8]
-
Wipe down the work surface in the fume hood.
-
-
Post-Handling:
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, all waste generated must be segregated and disposed of as hazardous halogenated waste.[9] Improper disposal can lead to environmental contamination and regulatory violations.
-
Waste Segregation: Never mix halogenated waste with non-halogenated organic waste. This is crucial because halogenated compounds require specific high-temperature incineration with scrubbers to neutralize the resulting hydrohalic acids (like HBr).[9][10]
-
Container Management: Use only designated, properly labeled containers for halogenated waste. Ensure containers are kept closed when not in use and are stored in a secondary containment tray.
-
Disposal Procedure: Full waste containers should be processed for disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour this chemical or its solutions down the drain.[2][7]
Caption: Decision workflow for proper chemical waste segregation and disposal.
By adhering to this comprehensive guide, researchers can confidently handle Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, ensuring a safe laboratory environment while advancing their scientific objectives.
References
-
PubChem. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
-
U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
-
New Jersey Department of Health. Hazard Summary: Piperidine. [Link]
-
Oreate AI Blog. Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
Capot Chemical. Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate Material Safety Data Sheet. [Link]
-
Chemtalk. Bromine water - disposal. [Link]
-
MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
PubMed. Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. [Link]
Sources
- 1. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.ca [fishersci.ca]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com [carlroth.com]
- 7. capotchem.com [capotchem.com]
- 8. chemtalk.com.au [chemtalk.com.au]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
